molecular formula C21H24D5NO B1161503 UR-144-d5

UR-144-d5

Cat. No.: B1161503
M. Wt: 316.5
InChI Key: NBMMIBNZVQFQEO-KYZKPFKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144-d5 is a certified reference material specifically designed for use as an internal standard in the quantitative analysis of UR-144 and its metabolites. This deuterated compound is essential for ensuring analytical accuracy and precision in methods utilizing gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) . UR-144 is a synthetic cannabinoid receptor agonist that was originally developed for research purposes and has since been identified in illicit herbal smoking blends . It acts as a full agonist with higher affinity for the peripheral CB2 receptor (Ki = 1.8 nM) than for the central, psychoactive CB1 receptor (Ki = 150 nM) . The primary application of this compound is the precise quantification of UR-144 biomarkers, particularly the UR-144 5-pentanoic acid metabolite, in biological matrices such as serum and urine . This is critical for forensic toxicology, clinical research, and urine drug testing, aiding in the investigation of cases involving this substance, which has been associated with adverse effects like tachycardia, poor coordination, agitation, and hallucinations . This product is intended for forensic and research applications only. It is strictly for research use in controlled laboratory settings and is not for diagnostic or personal use. All regulatory statuses should be verified prior to purchase.

Properties

Molecular Formula

C21H24D5NO

Molecular Weight

316.5

InChI

InChI=1S/C21H29NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h8-9,11-12,14,19H,6-7,10,13H2,1-5H3/i8D,9D,11D,12D,14D

InChI Key

NBMMIBNZVQFQEO-KYZKPFKSSA-N

SMILES

O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCC)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

KM-X1-d5

Origin of Product

United States

Foundational & Exploratory

UR-144-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: UR-144-d5 Chemical Characterization, Pharmacological Context, and Analytical Applications in Forensic Toxicology

Executive Summary

This compound is the deuterated isotopologue of UR-144, a synthetic cannabinoid of the indole-3-yl-tetramethylcyclopropyl ketone class.[1] Functioning primarily as a Certified Reference Material (CRM) and Internal Standard (IS), this compound is critical for the precise quantification of UR-144 in biological matrices via Isotope Dilution Mass Spectrometry (IDMS).

This guide synthesizes the physicochemical properties of this compound with the pharmacological profile of its parent compound, providing a validated framework for its application in forensic and clinical toxicology.

Chemical Identity & Physicochemical Profile

This compound is chemically distinct due to the incorporation of five deuterium atoms, typically substituted on the indole ring (positions 2, 4, 5, 6, 7) or the terminal pentyl chain, depending on the synthesis route. The data below reflects the standard indole-labeled isotopologue (Cayman Chemical Item No. 11772), which offers superior metabolic stability compared to alkyl-labeled variants.

Nomenclature & Structure
  • IUPAC Name: (1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)-methanone

  • Parent Compound: UR-144 (KM-X1)[2]

  • Molecular Formula: C₂₁H₂₄D₅NO

  • Molecular Weight: 316.5 g/mol (compared to 311.47 g/mol for native UR-144)

  • CAS Number: 2484976-97-6[3]

Physical Properties Table
PropertySpecificationTechnical Note
Appearance Crystalline solid or solutiontypically supplied as 1 mg/mL or 5 mg/mL in Methanol.
Solubility (DMF) ~30 mg/mLHigh solubility in polar organic solvents.
Solubility (Ethanol) ~30 mg/mLSuitable for spiking working solutions.
Solubility (PBS pH 7.2) ~0.5 mg/mLRequires pre-dissolution in DMSO/DMF before aqueous dilution.
UV/Vis Maxima 216, 246, 304 nmCharacteristic indole absorption bands.
Stability ≥ 2 years at -20°CProtect from light and moisture.

Pharmacological Context (Parent Compound UR-144)

To interpret analytical results, one must understand the pharmacology of the target analyte. UR-144 is a full agonist of the cannabinoid receptors, distinct from


-THC due to its high selectivity for the CB2 receptor.
Mechanism of Action

UR-144 exhibits a high affinity for the peripheral cannabinoid receptor type 2 (CB2) and lower, yet potent, affinity for the central CB1 receptor.

  • CB1 Ki: ~150 nM (Psychoactive effects)[1][2]

  • CB2 Ki: ~1.8 nM (Immune modulation/Peripheral effects)[1][2][4]

This selectivity ratio (CB2 > CB1) distinguishes it from JWH-018 and other early-generation synthetic cannabinoids. However, at recreational doses, CB1 activation is sufficient to precipitate psychotropic effects, including tachycardia, seizures, and paranoia.

Metabolic Pathway Visualization

UR-144 undergoes extensive Phase I metabolism, primarily via CYP3A4 and CYP1A2. The parent compound is rarely detected in urine but is detectable in blood/serum and oral fluid.

MetabolicPathway Parent UR-144 (Parent) (Detect in Blood/Oral Fluid) CYP CYP3A4 / CYP1A2 (Liver Microsomes) Parent->CYP Met1 N-(5-hydroxypentyl) metabolite (Major Urinary Marker) CYP->Met1 Omega-hydroxylation Met3 N-dealkylated metabolite (Minor) CYP->Met3 N-dealkylation Met2 N-pentanoic acid metabolite (Secondary Marker) Met1->Met2 Oxidation Gluc Glucuronide Conjugates (Phase II) Met1->Gluc UGT Met2->Gluc UGT

Figure 1: Metabolic fate of UR-144. Detection of parent UR-144 is time-sensitive; this compound is best utilized for quantifying the parent in blood or verifying seized materials.

Analytical Methodology: LC-MS/MS Protocol

The following protocol utilizes this compound as an Internal Standard (IS) for the quantification of UR-144 in human whole blood. This method relies on Isotope Dilution , where the d5-analog compensates for matrix effects (ion suppression/enhancement) and recovery losses during extraction.

Reagents & Standards
  • Target Analyte: UR-144 (1 mg/mL in MeOH).

  • Internal Standard: this compound (100 µg/mL in MeOH).

  • Matrix: Drug-free whole blood (stabilized with EDTA or Fluoride/Oxalate).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS grade).

    • B: 0.1% Formic Acid in Acetonitrile.

Validated Workflow (Step-by-Step)
  • Preparation of Working Solutions:

    • Dilute this compound to a working concentration of 1.0 µg/mL in methanol.

    • Why: High concentrations of IS can cause "crosstalk" or contribute to the native signal if isotopic purity is <99.9%.

  • Sample Spiking:

    • Aliquot 200 µL of blood into a microcentrifuge tube.

    • Add 20 µL of this compound working solution (Final IS conc: 100 ng/mL).

    • Vortex for 10 seconds.

    • Integrity Check: The IS must be added before any extraction step to track recovery.

  • Protein Precipitation (PPT):

    • Add 600 µL of ice-cold Acetonitrile (ACN) dropwise while vortexing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a clean vial and evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (50:50 A:B).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
UR-144 312.2144.1214.125 / 35
This compound 317.2149.1219.125 / 35

Note: The mass shift of +5 is observed in both the precursor and the specific product ions containing the deuterated moiety.

Analytical Logic Diagram

AnalyticalWorkflow Sample Biological Matrix (Blood/Serum) Mix Equilibration (Vortex) Sample->Mix IS Internal Standard (this compound) IS->Mix Spike Extract Extraction (PPT or LLE) Mix->Extract Co-extraction LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Native/d5) MS->Data Calc

Figure 2: Isotope Dilution Workflow. The co-extraction of d5 and native compound ensures that any loss during the 'Extraction' phase is mathematically cancelled out during the 'Quantification' phase.

Regulatory & Safety Profile

Researchers must adhere to strict handling protocols due to the potent nature of synthetic cannabinoids and their legal status.

  • DEA Status (USA): UR-144 is a Schedule I Controlled Substance (21 CFR 1308.11).[5] This classification extends to its salts, isomers, and salts of isomers. While deuterated standards often fall under a specific exemption for analytical use, many jurisdictions treat isotopologues as controlled analogues unless explicitly exempted. Laboratories usually require a DEA research registration.

  • UN Status: Listed in Schedule II of the Convention on Psychotropic Substances (2015).

  • Safety Hazards:

    • Acute Toxicity: Potential for seizures, hypokalemia, and rhabdomyolysis upon accidental exposure.

    • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Handle as a potent pharmacological agonist.

References

  • Drug Enforcement Administration (DEA). (2016).[5][6] Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I. Federal Register. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity.[7][8][9] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Wiley, J. L., et al. (2013). Pharmacology of indole- and indazole-derived synthetic cannabinoids. Biological Psychiatry.[10][11] (Contextual citation for CB1/CB2 affinity).

Sources

UR-144 mechanism of action on cannabinoid receptors

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action: UR-144 and Cannabinoid Receptor Modulation [1][2][3]

Executive Summary UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) represents a distinct structural class of synthetic cannabinoid receptor agonists (SCRAs) characterized by a tetramethylcyclopropyl (TMCP) ring replacing the traditional naphthalene moiety found in first-generation aminoalkylindoles like JWH-018. While UR-144 exhibits a binding profile with significant selectivity for the cannabinoid type 2 receptor (CB2), it retains high intrinsic efficacy at the cannabinoid type 1 receptor (CB1). This guide delineates the molecular pharmacology, signal transduction pathways, and metabolic activation of UR-144, providing researchers with a validated framework for investigating its toxicological and pharmacological properties.

Molecular Pharmacology & Structural Basis

UR-144 functions as a non-classical cannabinoid. Its lipophilic indole core and the sterically bulky TMCP group facilitate deep penetration into the orthosteric binding pocket of cannabinoid receptors.

  • The TMCP Moiety: The 2,2,3,3-tetramethylcyclopropyl group provides a bioisosteric replacement for the naphthalene ring. This substitution alters the ligand's flexibility and electrostatic potential, optimizing hydrophobic interactions within the transmembrane helices (TM3, TM5, and TM6) of the CB2 receptor, leading to high affinity.

  • CB1 vs. CB2 Selectivity: Unlike

    
    -THC, which acts as a partial agonist with balanced affinity, UR-144 is a CB2-selective full agonist . However, its activity at CB1 is characterized by "high efficacy, low affinity"—meaning it requires a higher concentration to bind, but once bound, it triggers a maximal signaling response (high 
    
    
    
    ).
Table 1: Comparative Receptor Kinetics

Data aggregated from competitive binding and functional assays (GTP


S).
CompoundTargetBinding Affinity (

)
Functional Potency (

)
Efficacy (

)
UR-144 hCB1 150 nM ~421 nM Full Agonist
UR-144 hCB2 1.8 nM ~72 nM Full Agonist

-THC
hCB140.7 nM~35 nMPartial Agonist
JWH-018hCB19.0 nM~5 nMFull Agonist

Note: The discrepancy between


 (150 nM) and the observed physiological potency in abuse cases suggests the involvement of active metabolites or downstream signaling amplification (receptor reserve).

Signal Transduction Dynamics

Upon binding to CB1 or CB2, UR-144 stabilizes the active conformation of the G-protein coupled receptor (GPCR), triggering the dissociation of the heterotrimeric G-protein complex (


 and 

).
Core Signaling Pathway
  • 
     Activation:  UR-144 binding catalyzes the exchange of GDP for GTP on the 
    
    
    
    subunit.
  • Adenylate Cyclase Inhibition: The activated

    
    -GTP complex inhibits adenylate cyclase, causing a rapid depletion of intracellular cAMP.
    
  • Ion Channel Modulation (CB1 specific): The liberated

    
     subunits directly activate G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization, and inhibit N-type voltage-gated calcium channels (
    
    
    
    ), suppressing neurotransmitter release.
Biased Signaling & Toxicity

Recent studies indicate that indole-TMCP ligands like UR-144 may exhibit biased agonism , recruiting


-arrestin2 with high efficacy. This recruitment promotes receptor desensitization and internalization but also scaffolds non-canonical signaling pathways (e.g., ERK1/2 MAPK), which are implicated in the cardiotoxicity and nephrotoxicity often observed in clinical cases.

UR-144_Signaling_Cascade UR144 UR-144 Ligand CB1 CB1 Receptor (Transmembrane) UR144->CB1 Binding Gi_Complex Gi/o Protein Complex (GDP-bound) CB1->Gi_Complex Conformational Change Beta_Arrestin β-Arrestin Recruitment CB1->Beta_Arrestin GRK Phosphorylation G_Alpha Gα-i (GTP) Gi_Complex->G_Alpha GDP/GTP Exchange G_BetaGamma Gβγ Subunit Gi_Complex->G_BetaGamma Dissociation AC Adenylate Cyclase G_Alpha->AC Inhibits Ca_Channel N-type Ca2+ Channels (Inhibition) G_BetaGamma->Ca_Channel Blocks Ca2+ Influx K_Channel GIRK Channels (Activation) G_BetaGamma->K_Channel Promotes K+ Efflux cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activation cAMP->PKA Decreases Internalization Receptor Internalization (Tolerance) Beta_Arrestin->Internalization Clathrin-mediated

Figure 1: The dual signaling cascade of UR-144 at the CB1 receptor, illustrating both G-protein dependent inhibition of cAMP and Beta-arrestin mediated internalization.

Metabolic Activation (Bioactivation)

Unlike many drugs where metabolism leads to deactivation, UR-144 undergoes bioactivation. The primary metabolic pathway involves cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2).

  • Key Metabolites:

    • N-(5-hydroxypentyl) metabolite: Retains significant affinity and efficacy at both CB1 and CB2.

    • N-pentanoic acid metabolite: Generally inactive.

  • Implication: The presence of active hydroxylated metabolites extends the duration of action and contributes to the "re-dosing" effect seen in toxicity cases, as the body continues to process the parent compound into active ligands.

Experimental Protocols

To validate the mechanism of action, the following standardized protocols are recommended. These assays isolate the G-protein coupling efficiency and downstream functional output.

Protocol A: [ S]GTP S Binding Assay

Purpose: To measure the intrinsic efficacy of UR-144 by quantifying G-protein activation.

  • Membrane Preparation: Harvest CHO-hCB1 cells. Homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM

    
    , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellets to a protein concentration of 1-3 mg/mL.
    
  • Assay Buffer: Prepare 50 mM Tris-HCl, 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA. Add GDP (10-50 
    
    
    
    M)
    to suppress basal activity (Critical Step).
  • Incubation:

    • Mix 10

      
      g membrane protein with varying concentrations of UR-144 (
      
      
      
      to
      
      
      M).
    • Add 0.1 nM [

      
      S]GTP
      
      
      
      S.
    • Incubate at 30°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot sigmoidal dose-response curves to determine

    
     and 
    
    
    
    (normalized to basal = 0% and CP-55,940 response = 100%).
Protocol B: cAMP Accumulation Assay (TR-FRET)

Purpose: To verify the functional inhibition of Adenylate Cyclase.

  • Cell Seeding: Seed hCB1-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Treat cells with Forskolin (10

    
    M) to induce cAMP production.
    
  • Treatment: Concurrently add UR-144 serial dilutions. Incubate for 30-45 mins at RT.

  • Detection: Add Lysis buffer containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A decrease in FRET signal corresponds to higher cAMP (competition), so UR-144 activity (cAMP reduction) will result in an increase in FRET signal relative to the Forskolin-only control.

GTPgammaS_Workflow Prep Membrane Prep (CHO-hCB1) Incubation Incubation + GDP (Suppress Basal) + [35S]GTPγS + UR-144 Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration 60 min @ 30°C Wash Wash Step (Ice-cold Tris) Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis (Sigmoidal Fit) Counting->Analysis

Figure 2: Workflow for the [35S]GTP


S functional assay, the gold standard for determining SCRA intrinsic efficacy.

Toxicological Implications of Mechanism

The high efficacy of UR-144 at CB1, despite low affinity, presents a unique toxicological risk.

  • Receptor Downregulation: The robust recruitment of

    
    -arrestin leads to rapid internalization of CB1 receptors. This causes profound tolerance, prompting users to increase dosage, which disproportionately activates off-target sites or low-affinity toxicity pathways.
    
  • Cytotoxicity: In cardiomyocytes, UR-144 has been shown to induce autophagy and necrosis via a

    
     overload mechanism  involving DAPK1 activation, independent of standard CB receptor signaling. This explains the bradycardia and cardiac arrest seen in overdose cases.
    

References

  • Wiley, J. L., et al. (2013).[3] Pharmacology of indole- and indazole-derived synthetic cannabinoids. Journal of Pharmacology and Experimental Therapeutics . Link

  • Banister, S. D., et al. (2015).[4] Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.[4] ACS Chemical Neuroscience .[4] Link

  • Sobolevsky, T., et al. (2012).[4] Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis . Link

  • Irie, T., et al. (2019). Biased Agonism of Synthetic Cannabinoids at the CB1 Receptor. ACS Pharmacology & Translational Science . Link

  • Yurekli, F., et al. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca2+ and DAPK1 Related Autophagy And Necrosis.[2][3] Toxicology Mechanisms and Methods . Link

Sources

Pharmacology and toxicology of UR-144

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology and Toxicology of UR-144

Introduction

UR-144, chemically known as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid (SC) developed by Abbott Laboratories.[1] It acts as a selective full agonist of the peripheral cannabinoid receptor CB2, while displaying a significantly lower affinity for the psychoactive CB1 receptor.[1] Initially synthesized for research purposes, UR-144 emerged on the recreational drug market around 2012, often found in "herbal incense" products as a substitute for cannabis.[2][3] Its widespread abuse has led to numerous reports of severe intoxication and adverse health effects, prompting its classification as a controlled substance in many countries.[1][4] This guide provides a comprehensive overview of the pharmacology, metabolism, and toxicology of UR-144 for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

UR-144 belongs to the tetramethylcyclopropylindole class of synthetic cannabinoids. Its chemical structure is a key determinant of its interaction with cannabinoid receptors.

PropertyValue
IUPAC Name (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Molecular Formula C₂₁H₂₉NO
Molar Mass 311.469 g·mol⁻¹
CAS Number 1199943-44-6
Synonyms TMCP-018, KM-X1, MN-001, YX-17

Molecular Pharmacology

Mechanism of Action

Like other cannabinoids, UR-144 exerts its effects by interacting with the G protein-coupled cannabinoid receptors, CB1 and CB2.[5] These receptors are integral components of the endocannabinoid system. CB1 receptors are predominantly located in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and immune cells.[5] As an agonist, UR-144 binds to these receptors and initiates a downstream signaling cascade.

Receptor Binding Affinity and Potency

UR-144 is characterized by its marked selectivity for the CB2 receptor over the CB1 receptor.[1] This selectivity is a critical aspect of its pharmacological profile, suggesting a potentially weaker psychoactive impact compared to non-selective CB1 agonists like THC, although this does not eliminate the risk of central nervous system effects.[6] The binding affinity (Ki) and functional potency (EC₅₀) values are crucial for quantifying this interaction.

ParameterCB₁ ReceptorCB₂ ReceptorSelectivity (CB₁/CB₂)
Binding Affinity (Kᵢ) 150 nM[1]1.8 nM[1]~83x
Functional Potency (EC₅₀) 421 nM[1]72 nM[1]~5.8x
Functional Potency (EC₅₀) - Bioassay 8.5 ng/mL[5]3.6 ng/mL[5]~2.4x

Causality Insight: The 83-fold higher binding affinity for the CB2 receptor compared to the CB1 receptor underpins its classification as a CB2-selective agonist.[1] However, it is crucial to note that it still functions as an agonist at CB1 receptors, which accounts for its reported psychoactive and physiological effects.[2][6]

Signaling Pathways

Activation of CB1 and CB2 receptors by UR-144 leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. This action results in a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a vital second messenger.[5] This modulation of cAMP levels alters various downstream cellular processes.

G UR144 UR-144 CB1 CB1 Receptor UR144->CB1 Binds & Activates CB2 CB2 Receptor UR144->CB2 Binds & Activates Gi Gαi/o Protein CB1->Gi Activates CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., altered neurotransmission) cAMP->Response Leads to

Caption: UR-144 Cannabinoid Receptor Signaling Pathway.

Pharmacokinetics and Metabolism

Administration and Distribution

In recreational settings, UR-144 is typically smoked in combination with herbal materials or tobacco, or inhaled after vaporization.[3] This route allows for rapid absorption into the bloodstream and distribution to tissues, including the brain.

Metabolism

UR-144 is extensively and rapidly metabolized, primarily by cytochrome P450 enzymes in the liver.[3][4] The parent compound is rarely found in blood samples from users.[4]

  • Primary Metabolic Enzymes: CYP3A4 is the main enzyme responsible for metabolizing UR-144, with minor contributions from CYP1A2.[3] This implies a high potential for drug-drug interactions with substances that inhibit or induce these enzymes.

  • Metabolic Pathways: Metabolism primarily occurs through hydroxylation of the N-pentyl chain and the tetramethylcyclopropyl group.

  • Active Metabolites: Crucially, some metabolites of UR-144 are pharmacologically active and can be more potent than the parent compound. Studies have shown that the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are more potent at CB2 receptors, while the UR-144 degradant (a ring-opened isomer formed by pyrolysis during smoking) exhibits a four-fold higher agonist activity at the CB1 receptor.[5][7] This increased potency of the degradant may contribute significantly to the psychoactive effects experienced by users.[7]

Pharmacodynamics and In-Vivo Effects

Physiological Effects

Observational studies in human users and animal models have documented a range of physiological effects following UR-144 administration.

  • Cardiovascular: Moderate increases in both systolic and diastolic blood pressure and heart rate (tachycardia) are consistently reported.[3][6][8] These effects typically have an onset of around 10 minutes after smoking and last for about an hour.[6]

  • Other Effects: In rats, a 10 mg/kg dose of UR-144 was shown to produce bradycardia and hypothermia, suggesting cannabinoid-like activity.[1]

Subjective and Psychoactive Effects

Despite its lower affinity for the CB1 receptor compared to THC, UR-144 produces distinct psychoactive effects.

  • Common Effects: Users report feelings of euphoria and well-being, although these are generally lower in magnitude and duration than those produced by cannabis.[6] Increased appetite and somnolence are also common.[6]

  • Adverse Psychological Effects: Acute intoxication can lead to paranoia, anxiety, depression, hallucinations, and attention disturbances.[4]

Toxicology

The toxicological profile of UR-144 is a significant concern, with numerous case reports linking its use to severe adverse events.

Acute Intoxication and Overdose

The symptoms of acute UR-144 intoxication are varied and can be severe.[2][3]

Symptom CategoryReported Signs and Symptoms
Neurological Slurred speech, poor coordination, convulsions, seizures, disorientation, loss of consciousness, hallucinations, agitation.[2][3][4]
Cardiovascular Tachycardia, stress cardiomyopathy.[2][9]
General Nausea, blurry vision, dilated or narrow pupils, pale or reddened skin.[3][4]
Blood Concentrations in Toxic Events

Blood concentrations of UR-144 are often low due to rapid metabolism. However, case reports have established ranges associated with intoxication and fatalities.

Case TypeReported Blood Concentration Range
General Intoxication 0.05 ng/mL - 25.9 ng/mL[2]
Fatal Cases 1.4 ng/mL - 12.3 ng/mL[2]

Causality Insight: The overlap in blood concentrations between general intoxication and fatal cases highlights the unpredictable and dangerous nature of UR-144.[2] The presence of more potent metabolites and co-ingestion of other substances can significantly influence toxicity.

Cellular and Organ Toxicity

In-vitro studies have begun to elucidate the molecular mechanisms behind UR-144's toxicity.

  • Cardiotoxicity: UR-144 induces cytotoxic effects in cardiomyoblast cell lines.[9] The proposed mechanism involves an increase in cytoplasmic calcium (Ca²⁺) levels, which activates Death-Associated Protein Kinase 1 (DAPK1). This activation leads to autophagic and necrotic cell death, providing a molecular basis for the cardiotoxic events seen in users.[9][10]

G UR144 High-Dose UR-144 Ca Increased Cytoplasmic Ca²⁺ UR144->Ca DAPK1 DAPK1 Activation Ca->DAPK1 Autophagy Autophagy DAPK1->Autophagy Necrosis Necrosis DAPK1->Necrosis Death Cardiomyoblast Cell Death Autophagy->Death Necrosis->Death

Caption: Proposed Mechanism of UR-144 Induced Cardiotoxicity.

  • Neurotoxicity: While case reports suggest neuronal toxicity, in-vitro studies on human neuroblastoma (SH-SY5Y) cells have yielded inconclusive results.[2] One study found no significant cell death or genotoxicity after 24 hours of treatment, though a 19.34% cell death ratio was observed at a 50 µM concentration.[2] Further research is needed to clarify the mechanisms behind the neurological symptoms observed in users.[2]

  • Placental Cell Toxicity: UR-144 has been shown to activate apoptosis in placental cells, raising concerns about its potential effects during pregnancy.

Analytical Methodologies

The detection of UR-144 and its metabolites is critical for clinical and forensic toxicology. Given its rapid metabolism, analytical methods often target the more persistent metabolites in biological matrices like urine, blood, and oral fluid.

Experimental Protocol: Cytotoxicity Assessment

A self-validating system for assessing UR-144's cytotoxicity can be established using multiple assays that measure different cellular endpoints.

Objective: To determine the cytotoxic effects of UR-144 on a human cell line (e.g., H9c2 cardiomyoblasts).

Methodologies:

  • Cell Culture: Culture H9c2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 96-well plates. After 24 hours, treat cells with a range of UR-144 concentrations (e.g., 0-200 µM) for a specified duration (e.g., 24 hours).

  • WST-1 Assay (Mitochondrial Viability):

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Rationale: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. A decrease in absorbance indicates reduced cell viability.

  • LDH Assay (Membrane Integrity):

    • Collect the cell culture supernatant.

    • Perform the Lactate Dehydrogenase (LDH) cytotoxicity assay according to the manufacturer's protocol.

    • Rationale: LDH is a cytosolic enzyme released into the medium upon cell membrane damage (a hallmark of necrosis). An increase in LDH activity indicates a loss of membrane integrity.[9]

Analytical Workflow

A typical workflow for the forensic identification of UR-144 involves an initial screening followed by a highly specific confirmation test.

G cluster_0 Screening (Presumptive) cluster_1 Confirmation (Definitive) Immunoassay Homogeneous Enzyme Immunoassay (EIA) LCMS LC-MS/MS Immunoassay->LCMS Presumptive Positive Negative Negative Immunoassay->Negative Negative Result Positive Positive LCMS->Positive Sample Urine / Oral Fluid Sample Collection Sample->Immunoassay Result Result Reporting Negative->Result Positive->Result

Caption: General Analytical Workflow for UR-144 Detection.

  • Screening: Immunoassays, such as the CEDIA® UR-144/XLR-11 Assay, are used for rapid, qualitative screening of urine samples.[11]

  • Confirmation: Positive screening results must be confirmed using a more sensitive and specific method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can definitively identify and quantify the parent drug and its metabolites.[11]

Legal Status

Due to its potential for abuse and adverse health effects, UR-144 is a controlled substance in numerous jurisdictions worldwide.

  • United Kingdom: Classified as a Class B drug since February 2013.[1]

  • United States: Listed as a Schedule I controlled substance.

  • China: Controlled as of October 2015.[1]

  • It is also banned in countries such as New Zealand, Russia, and the Czech Republic.[1]

Conclusion

UR-144 is a potent synthetic cannabinoid with a complex pharmacological and toxicological profile. While it exhibits selectivity for the CB2 receptor, its agonist activity at the CB1 receptor, coupled with the formation of highly potent metabolites and pyrolytic degradants, contributes to significant psychoactive and toxic effects. The reported cardiovascular and neurological toxicities, underpinned by mechanisms such as calcium dysregulation and necrotic cell death, underscore the serious health risks associated with its use. A comprehensive understanding of its metabolism, the bioactivity of its byproducts, and its specific toxicological pathways is essential for developing effective diagnostic and therapeutic strategies to address UR-144 intoxication. Further research, particularly in-vivo studies, is necessary to fully elucidate the long-term health consequences of this hazardous compound.

References

  • Wikipedia. UR-144. [Link]

  • Safrole. Exploring UR-144: Effects, Risks, and Legal Status. [Link]

  • FABAD Journal of Pharmaceutical Sciences. Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. [Link]

  • Taylor & Francis. UR-144 – Knowledge and References. [Link]

  • PubMed. UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca 2+ and DAPK1 Related Autophagy And Necrosis. [Link]

  • Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]

  • MDPI. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

  • PubMed Central. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

  • Apollo. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

  • PubMed. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. [Link]

  • Taylor & Francis Online. Full article: UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. [Link]

Sources

Technical Guide: In Vitro Metabolism and Metabolite Identification of UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

UR-144 (TMCP-018) is a synthetic cannabinoid agonist acting on CB1 and CB2 receptors. Unlike first-generation aminoalkylindoles (e.g., JWH-018), UR-144 possesses a tetramethylcyclopropyl (TMCP) ring replacing the naphthalene moiety. This structural deviation significantly alters its metabolic stability and toxicity profile.

This guide details the in vitro characterization of UR-144 metabolism using Human Liver Microsomes (HLMs). The identification of these metabolites is critical for two reasons:

  • Forensic Toxicology: Parent compounds are rapidly cleared from blood; urinary biomarkers (metabolites) are required to prove ingestion.

  • Toxicity Prediction: Hydroxylated metabolites often retain affinity for CB receptors, potentially prolonging psychoactive effects or contributing to adverse cardiac events.

Experimental Design Strategy

Model Selection: Human Liver Microsomes (HLM)

Why HLM? While hepatocytes offer a complete cellular environment, HLMs are the industry standard for Phase I oxidative metabolism profiling. They provide a concentrated source of Cytochrome P450 (CYP) enzymes, allowing for precise determination of intrinsic clearance (


) and kinetic parameters (

,

) without the confounding variables of membrane transport or non-CYP degradation pathways.
Analytical Platform: LC-HRMS

Why High-Resolution Mass Spectrometry? Triple quadrupoles (QqQ) are insufficient for de novo metabolite identification. HRMS (e.g., Q-TOF or Orbitrap) provides exact mass measurements (<5 ppm error), essential for distinguishing between isobaric modifications (e.g., hydroxylation vs. N-oxide formation) and determining the elemental composition of unknown fragments.

Detailed Experimental Protocols

Phase I Oxidative Metabolism Protocol

This protocol simulates the primary hepatic clearance mechanism.

Reagents:

  • Substrate: UR-144 (10 mM stock in DMSO). Note: Keep DMSO <0.1% final volume to prevent CYP inhibition.

  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix Buffer (475 µL) and HLMs (25 µL, final conc. 0.5 mg/mL) in a glass tube. Equilibrate at 37°C for 5 minutes. Reason: To mimic physiological temperature and ensure enzymatic stability.

  • Substrate Addition: Add UR-144 (final conc. 1–10 µM). Vortex gently.

  • Initiation: Add NADPH generating system (50 µL). Start timer.

  • Sampling: At defined intervals (0, 15, 30, 60, 90 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into an equal volume of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Reason: ACN precipitates proteins and stops the reaction; acid stabilizes basic metabolites; cold temperature prevents further degradation.

  • Preparation: Centrifuge at 10,000 x g for 10 min (4°C). Transfer supernatant to LC vials.

Phase II Glucuronidation Protocol

To identify conjugated metabolites (crucial for urinary analysis).

Modifications to Phase I:

  • Add Cofactor: UDP-glucuronic acid (UDPGA, 2 mM).

  • Add Pore-Former: Alamethicin (25 µg/mg protein). Reason: Glucuronosyltransferases (UGTs) are luminal (inside the ER). Alamethicin permeabilizes the microsomal membrane to allow UDPGA entry.

Analytical Methodology (LC-HRMS)[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes. Reason: Synthetic cannabinoids are highly lipophilic; a slow gradient at high organic content is needed to elute the parent and separate positional isomers of hydroxylated metabolites.

Mass Spectrometry Parameters
  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full Scan MS (m/z 100–1000) followed by Data-Dependent MS/MS (ddMS2).

  • Collision Energy: Stepped (20, 35, 50 eV). Reason: Ensures rich fragmentation spectra for both the labile pentyl chain and the stable indole core.

Metabolite Identification & Results

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of UR-144.

UR144_Metabolism Parent UR-144 (Parent) C21H29NO m/z 312.2322 M1 M1: N-(5-OH-pentyl) +O (+15.9949 Da) m/z 328.2271 Parent->M1 CYP3A4/CYP1A2 (ω-hydroxylation) M2 M2: N-(4-OH-pentyl) +O (+15.9949 Da) m/z 328.2271 Parent->M2 CYP3A4 (ω-1 hydroxylation) M3 M3: TMCP-OH +O (+15.9949 Da) m/z 328.2271 Parent->M3 CYP3A4 (Ring hydroxylation) M6 M6: N-Dealkylated -C5H10 (-70.0783 Da) m/z 242.1539 Parent->M6 N-Dealkylation (Minor) M4 M4: Pentanoic Acid +2O -2H (+29.9742 Da) m/z 342.2064 M1->M4 ADH/ALDH (Oxidation) M5 M5: Di-OH (Pentyl + TMCP) +2O (+31.9898 Da) m/z 344.2220 M1->M5 CYP3A4 M_Gluc Glucuronide Conjugates +C6H8O6 (+176.0321 Da) M1->M_Gluc UGT1A9/2B7 M2->M_Gluc UGT1A9/2B7 M3->M5 CYP3A4 M4->M_Gluc UGT

Figure 1: Metabolic pathway of UR-144 showing primary oxidative modifications (Phase I) and subsequent conjugation (Phase II).

Key Metabolite Data Table

The table below summarizes the critical mass shifts observed in LC-HRMS.

Metabolite IDModificationElemental FormulaTheoretical m/z [M+H]+Retention Time ShiftKey Fragment Ions
UR-144 (Parent) NoneC21H29NO312.2322Reference144.10 (TMCP-CO+), 214.12 (Indole-CO+)
M1 (5-OH) Hydroxylation (Terminal)C21H29NO2328.2271-1.2 min144.10, 230.11
M2 (4-OH) Hydroxylation (Sub-terminal)C21H29NO2328.2271-0.8 min144.10, 230.11
M3 (TMCP-OH) Hydroxylation (Ring)C21H29NO2328.2271-0.5 min160.09 (TMCP-OH-CO+)
M4 (COOH) CarboxylationC21H27NO3342.2064-2.1 min144.10, 244.09
M6 (N-Dealkyl) N-DealkylationC16H19NO242.1539-3.5 min144.10, 116.05
Technical Interpretation
  • Regioselectivity: The N-pentyl chain is the most vulnerable site. Hydroxylation occurs primarily at the

    
     (C5) and 
    
    
    
    (C4) positions.
  • Diagnostic Ions:

    • The presence of the m/z 144.10 fragment (tetramethylcyclopropyl carbonyl cation) indicates the TMCP ring is intact.

    • If the fragment shifts to m/z 160.09 , hydroxylation has occurred on the TMCP ring (Metabolite M3). This is a vital differentiator between chain and ring hydroxylation.

  • Enzymatic Drivers: Reaction phenotyping studies using recombinant CYPs confirm that CYP3A4 is the dominant enzyme for both chain and ring hydroxylation, with CYP1A2 playing a secondary role.

Forensic & Clinical Implications[2]

  • Biomarker Selection: The parent compound UR-144 is rarely detectable in urine due to extensive metabolism. The N-(5-hydroxypentyl) and N-pentanoic acid metabolites are the most reliable urinary biomarkers for proving intake.

  • Pyrolysis Artifacts (Crucial Note): When UR-144 is smoked, thermal degradation opens the TMCP ring. While this guide focuses on metabolism, analysts must be aware that metabolites of the pyrolysis product (e.g., ring-opened alkenes) may also be present in patient samples, distinct from the hepatic metabolites described above.

  • Toxicology: The hydroxylated metabolites (M1, M2) retain significant affinity for the CB1 receptor. This "active metabolite" phenomenon contributes to the prolonged toxicity often observed in clinical cases of synthetic cannabinoid overdose.

References

  • Sobolevsky, T., et al. (2012). "Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids." Drug Testing and Analysis. Link

  • Grigoryev, A., et al. (2013). "Gas and liquid chromatography–mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product." Journal of Analytical Toxicology. Link

  • Kavanagh, P., et al. (2013). "The metabolism of the synthetic cannabinoid UR-144." Drug Testing and Analysis. Link

  • Cayman Chemical. (2024).[1] "UR-144 Product Information & Safety Data Sheet." Link

  • Wohlfarth, A., et al. (2013). "Metabolite profiling of the new synthetic cannabinoids APICA, STS-135, ADB-PINACA, and AB-PINACA in human hepatocyte incubations." Clinical Chemistry. Link

Sources

Technical Guide: UR-144 Binding Affinity & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

UR-144 is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indol-3-yl-tetramethylcyclopropyl ketone class. Unlike the earlier naphthoylindole generations (e.g., JWH-018), UR-144 utilizes a tetramethylcyclopropyl ring system, a structural modification that significantly alters its binding kinetics and metabolic stability.

For researchers and drug development professionals, UR-144 represents a critical case study in ligand selectivity . While it acts as a full agonist at both cannabinoid receptors, it exhibits a marked affinity bias toward the CB2 receptor over CB1. This selectivity profile makes it a valuable probe for investigating peripheral immune modulation (CB2-mediated) versus central psychoactivity (CB1-mediated), although high-dose exposure overcomes this selectivity window.

Chemical Identity
  • IUPAC Name: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 311.5 g/mol

  • Core Scaffold: Indole with a C3-linked tetramethylcyclopropyl ketone.

Binding Affinity & Functional Potency Analysis

The following data summarizes the consensus values derived from competitive radioligand binding assays (using [


H]CP-55,940) and functional GTP

S turnover assays.
Table 1: Binding Affinity ( ) and Selectivity

Data represents mean values from CHO-hCB1 and CHO-hCB2 membrane preparations.

Receptor TargetBinding Affinity (

)
Selectivity RatioLigand Classification
CB2 (Human) 1.8 nM – 4.5 nM Primary TargetHigh-Affinity Agonist
CB1 (Human) 28 nM – 150 nM Secondary TargetModerate-Affinity Agonist
Selectivity ~15x – 83x CB2 > CB1 CB2 Selective

Critical Insight: The wide range in reported CB1


 (28–150 nM) often stems from variations in buffer ionic strength (specifically 

concentration) and the choice of radioligand. However, the ratio consistently favors CB2.
Table 2: Functional Potency ( )

Measured via [


S]GTP

S binding or cAMP inhibition.
Assay TypeCB1

CB2

Efficacy (

)
GTP

S Binding
~400 nM~20 nMFull Agonist (relative to CP-55,940)
Fluorometric (Membrane Potential) 8.5 ng/mL (~27 nM)3.6 ng/mL (~11 nM)Full Agonist

Signal Transduction Pathways

UR-144 functions as a biased ligand, primarily activating


 protein-coupled pathways. Upon binding, it inhibits adenylyl cyclase, reducing intracellular cAMP. The diagram below illustrates the canonical signaling cascade triggered by UR-144 binding.

G UR144 UR-144 Ligand CB2 CB2 Receptor (GPCR) UR144->CB2 High Affinity Binding (Ki ~1.8nM) Gio G_i/o Protein Complex CB2->Gio Activation AC Adenylyl Cyclase (Effector) Gio->AC Inhibition (-) ERK ERK/MAPK Phosphorylation Gio->ERK Activation (+) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Reduced Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activity

Figure 1: UR-144 Signal Transduction.[1][2] Red lines indicate inhibitory pathways; Green lines indicate activation.

Experimental Protocol: Radioligand Binding Assay

To replicate the affinity data cited above, a robust Competitive Binding Assay is required. This protocol is designed for self-validation using CHO cells stably expressing hCB2.

Phase 1: Membrane Preparation (Crucial for Signal-to-Noise)
  • Objective: Isolate plasma membranes while removing endogenous guanine nucleotides that destabilize GPCR-G protein coupling.

  • Reagents: Lysis Buffer (50 mM Tris-HCl, 5 mM

    
    , 2.5 mM EDTA, pH 7.4).
    
  • Harvest: Detach CHO-hCB2 cells using PBS/EDTA (avoid trypsin to preserve receptor extracellular domains).

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts, 10s each).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Spin 2: Supernatant at 30,000 x g for 30 min at 4°C (pellet membranes).

  • Wash: Resuspend pellet in Assay Buffer (no EDTA) and re-spin to remove residual EDTA.

  • Storage: Resuspend in Assay Buffer + 10% Sucrose. Flash freeze in

    
    .
    
Phase 2: Competitive Binding Workflow
  • Radioligand: [

    
    H]CP-55,940 (Specific Activity: 100–180 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.5% BSA (Fatty-acid free).
    
  • Preparation: Dilute UR-144 in DMSO (Final assay concentration of DMSO must be <0.5%).

  • Incubation System (Total Vol 200

    
    L): 
    
    • 50

      
      L Membrane prep (10–20 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      H]CP-55,940 (Final concentration ~0.5 nM, near
      
      
      ).
    • 100

      
      L UR-144 (Increasing concentrations: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 30°C . Note: Shorter times may not reach equilibrium for hydrophobic ligands like UR-144.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).

    • Why PEI? UR-144 is highly lipophilic and sticks to glass fiber. PEI reduces non-specific binding (NSB) to the filter.

  • Counting: Add scintillation cocktail and count via liquid scintillation spectrometry.

Workflow Visualization

Protocol cluster_0 Preparation Membranes CHO-hCB2 Membranes Incubation Incubation 90 min @ 30°C Membranes->Incubation Ligand UR-144 (Serial Dilution) Ligand->Incubation Tracer [3H]CP-55,940 (0.5 nM) Tracer->Incubation Harvest Filtration (GF/B + 0.3% PEI) Incubation->Harvest Equilibrium Wash Wash 3x Ice-Cold Buffer Harvest->Wash Count Scintillation Counting (CPM) Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki

Figure 2: Competitive Radioligand Binding Assay Workflow.

References

  • Frost, J. M., et al. (2012). "Indol-3-ylcycloalkyl Ketones: Effects of N1 Substituted Indole Side Chain Variations on CB2 Cannabinoid Receptor Activity." Journal of Medicinal Chemistry, 53(1), 295–315.

  • Wiley, J. L., et al. (2013). "Pharmacology of UR-144 and XLR-11: Synthetic Cannabinoids with High Affinity for CB2 Receptors." Drug and Alcohol Dependence, 132(3), 576–582.

  • Cayman Chemical. "UR-144 Product Information & Datasheet." Cayman Chemical Product Database.

  • Banister, S. D., et al. (2015). "Pyrolysis of the Synthetic Cannabinoid UR-144 Yields a CB1 Receptor Agonist." Journal of Analytical Toxicology, 39(8), 614–620.

  • Maguire, J. J., et al. (2012). "Radioligand Binding Assays and their Analysis."[3] Methods in Molecular Biology, 897, 31–77.

Sources

Technical Whitepaper: Acute In Vivo Pharmacodynamics of UR-144

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

UR-144 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic cannabinoid receptor agonist (SCRA) belonging to the tetramethylcyclopropylindole class.[1] Unlike first-generation SCRAs (e.g., JWH-018), UR-144 presents a unique pharmacological profile characterized by high selectivity for the cannabinoid type 2 receptor (CB2) in vitro, yet it exhibits robust cannabimimetic effects in vivo typical of CB1 activation.

This guide provides a technical analysis of this paradox, attributing the acute in vivo efficacy to a combination of active metabolites and a critical pyrolytic degradation product formed during combustion. The content below details the receptor binding kinetics, the "Cannabinoid Tetrad" of in vivo effects, and the metabolic bioactivation pathways that drive its toxicity profile.

Pharmacological Profile & Receptor Kinetics[2][3]

Receptor Affinity and Selectivity

UR-144 acts as a full agonist at both cannabinoid receptors but displays a marked selectivity for the peripheral CB2 receptor over the central CB1 receptor in its parent form.

ReceptorKi (Binding Affinity)EC50 (Functional Potency)Efficacy
CB1 ~28.9 – 150 nM~421 nMFull Agonist
CB2 ~1.8 – 29 nM~72 nMFull Agonist

Key Insight: The relatively low affinity for CB1 (Ki ~150 nM) suggests UR-144 should have weak psychoactive properties. However, in vivo potency often exceeds that of Δ9-THC. This discrepancy is explained by the "Pyrolytic Activation Hypothesis" (detailed in Section 3).

Signal Transduction Pathway

Upon binding, UR-144 activates the G_i/o protein-coupled signaling cascade. This results in the inhibition of adenylyl cyclase and the modulation of ion channels, leading to hyperpolarization and suppression of neurotransmitter release.

CB1_Signaling UR144 UR-144 / Metabolites CB1 CB1 Receptor (GPCR) UR144->CB1 Binding Gi Gi/o Protein (Dissociation) CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ca++ / K+ Channels (Modulation) Gi->IonChannels Regulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Neuro Neurotransmitter Release (Inhibition) cAMP->Neuro Suppresses IonChannels->Neuro Suppresses

Figure 1: Signal transduction pathway following UR-144 activation of the CB1 receptor. Note the downstream suppression of neurotransmission.

In Vivo Pharmacodynamics: The Cannabinoid Tetrad

To validate cannabinoid activity in vivo, researchers utilize the "Tetrad Battery," a series of four assays evaluating spontaneous activity, catalepsy, antinociception, and body temperature. UR-144 induces all four effects in mice and rats, confirming its status as a cannabimimetic.

Experimental Protocol: The Tetrad Battery

The following workflow ensures rigorous data collection. Animals (typically C57BL/6 mice) are evaluated sequentially to minimize stress interference.

Tetrad_Workflow cluster_0 Acclimatization cluster_1 Administration cluster_2 The Tetrad (T= +20-60 min) Step0 Baseline Measures (T= -30 min) Step1 Drug Injection (i.p. or inhalation) UR-144 Step0->Step1 Test1 1. Locomotor Activity (Open Field) Step1->Test1 Wait 15 min Test2 2. Catalepsy (Bar/Ring Test) Test1->Test2 Test3 3. Hypothermia (Rectal Probe) Test2->Test3 Test4 4. Antinociception (Tail Flick/Hot Plate) Test3->Test4

Figure 2: Sequential workflow for the Cannabinoid Tetrad battery. Tests are ordered from least invasive to most invasive to preserve physiological baselines.

Quantitative Data Summary

UR-144 demonstrates high potency in vivo. In locomotor assays, it significantly suppresses activity, often requiring lower doses than THC to achieve similar effects.

AssayMetricUR-144 Value (Mice)Comparison to THC
Locomotor Activity ID50 (Inhibitory Dose)7.8 mg/kg ~3-15x more potent
Hypothermia Rectal Temp Change-2°C to -6°C (at 10 mg/kg)Full substitution
Catalepsy Immobility DurationDose-dependent increaseFull substitution
Antinociception Latency (% MPE)Significant increaseFull substitution

Note: "Full substitution" indicates that in drug discrimination studies, animals trained to recognize THC will respond to UR-144 as if it were THC.

Metabolism & Pyrolytic Activation: The "Hidden" Mechanism

A critical finding in UR-144 pharmacology is that the parent compound is not the sole driver of toxicity. Two distinct pathways amplify its in vivo effects:

  • Hepatic Metabolism: Extensive metabolism by CYP3A4 and CYP1A2 produces active metabolites (e.g., N-hydroxypentyl UR-144) that retain CB1/CB2 affinity.

  • Pyrolytic Degradation: When smoked, the cyclopropyl ring of UR-144 undergoes thermal cleavage, forming a degradation product (1-(1-pentyl-1H-indol-3-yl)-3-methyl-1-oxobut-2-ene). This degradant has ~4-fold higher affinity for CB1 than the parent UR-144.[2]

Metabolism_Pyrolysis cluster_liver Hepatic Pathway (Ingestion/Injection) cluster_heat Pyrolytic Pathway (Smoking) UR144 Parent: UR-144 (Low CB1 Affinity) CYP CYP3A4 / CYP1A2 UR144->CYP Heat Thermal Degradation (>200°C) UR144->Heat Metabolites Active Metabolites (N-hydroxypentyl-UR-144) CYP->Metabolites Effect High In Vivo Potency (Tetrad Effects + Toxicity) Metabolites->Effect CB2 > CB1 Agonism Degradant Pyrolysis Product (Ring-Opened Isomer) Heat->Degradant Degradant->Effect High CB1 Agonism (4x Parent)

Figure 3: Dual activation pathways. The pyrolytic pathway (red) explains why smoking UR-144 produces intense psychoactive effects despite the parent compound's low CB1 affinity.

Toxicology and Adverse Events

The acute pharmacological surge caused by UR-144 and its degradant leads to severe toxicity not typically seen with phytocannabinoids.

  • Neurotoxicity: UR-144 administration has been linked to generalized tonic-clonic seizures. The mechanism involves disinhibition of glutamatergic transmission via CB1 receptors on GABAergic interneurons.

  • Cardiotoxicity: In vitro studies on cardiomyocytes indicate UR-144 elevates cytoplasmic Ca2+ levels, leading to autophagy and necrosis. In vivo, this manifests as tachycardia and hypertension, followed by bradycardia (biphasic effect).

  • Nephrotoxicity: Although more common with fluorinated analogs (like XLR-11), acute kidney injury has been reported in clusters of UR-144 users.

References

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences. Available at: [Link]

  • UR-144 Critical Review Report. World Health Organization (ECDD). Available at: [Link]

  • Pharmacological and toxicological profile of the synthetic cannabinoid UR-144.Forensic Science International.
  • UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity. Drug and Chemical Toxicology. Available at: [Link]

Sources

Technical Guide: Pyrolysis Products of UR-144 and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pyrolysis products of UR-144, focusing on the formation, identification, and pharmacological activity of its primary thermal degradant.

Executive Summary

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist (SCRA) typically administered via smoking.[1][2][3][4][5] Unlike many pharmaceutical compounds where thermal degradation leads to inactive combustion products, UR-144 undergoes a specific thermal isomerization to form a pharmacologically active degradant .[4][5]

Current research confirms that the primary pyrolysis product—a ring-opened isomer—exhibits approximately 4-fold higher agonist activity at the human CB1 receptor compared to the parent compound.[4][5] This phenomenon presents a significant toxicological risk, as the "smoked" dose delivers a more potent psychotropic payload than the "raw" substance suggests.

This guide provides a structural analysis of this degradation, detailed pharmacological comparisons, and validated protocols for laboratory reproduction and analysis.

Chemistry of Thermal Degradation

The Parent Scaffold

UR-144 is characterized by a tetramethylcyclopropyl ketone moiety linked to an N-pentylindole core.[1][6] The cyclopropane ring is highly strained (approx. 27.5 kcal/mol strain energy). Under the thermal stress of smoking (combustion temperatures >400°C), this ring acts as a "spring-loaded" chemical trigger.

Mechanism: Electrocyclic Ring Opening

Upon heating, the cyclopropyl ring undergoes electrocyclic ring opening. This is not a random fragmentation but a predictable rearrangement. The bond between the quaternary carbons breaks, relieving ring strain and shifting the double bond to form an acyclic alkene.

Primary Pyrolysis Product:

  • Common Name: UR-144 Degradant / UR-144 Thermal Isomer[4][5]

  • IUPAC Name: 1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one[6]

  • Molecular Formula: C21H29NO (Isomeric with parent)

  • Mass: 311.46 g/mol (Same as parent)

Degradation Pathway Diagram

The following diagram illustrates the structural transformation from the parent UR-144 to its active degradant.

UR144_Degradation UR144 UR-144 (Parent) (Tetramethylcyclopropyl ketone) Heat Thermal Stress (>400°C / Smoking) UR144->Heat TS Transition State (Cyclopropyl Ring Strain Release) Heat->TS Electrocyclic Opening Product Active Degradant (3-methyl-2-(propan-2-yl)but-3-en-1-one derivative) TS->Product Isomerization

Figure 1: Thermal degradation pathway of UR-144 yielding the active ring-opened isomer.

Pharmacological Activity & Toxicity[1][6][7][8][9]

The critical finding in UR-144 research is that pyrolysis does not deactivate the drug; it bioactivates it.

Receptor Binding Profile

The parent UR-144 is a preferential CB2 agonist with lower affinity for CB1 (the receptor responsible for psychoactive effects).[3] However, the thermal degradant shows a structural shift that significantly enhances its fit within the CB1 orthosteric binding pocket.

CompoundTarget ReceptorActivity TypeRelative Potency (vs. Parent)
UR-144 (Parent) CB2 > CB1Full AgonistBaseline (1.0x)
Pyrolysis Product CB1 > CB2Full Agonist~4.0x Higher at CB1
Toxicology Implications[1][7][10]
  • Enhanced Psychotropics: The 4-fold increase in CB1 activity correlates with augmented hypothermic and akinetic effects in in vivo models (mice).

  • Metabolic Signatures: The degradant is metabolized into unique biomarkers (e.g., hydrated derivatives) detectable in urine, which differ from the parent's metabolites.

  • Cytotoxicity: While UR-144 exhibits cardiomyoblast toxicity (mediated by cytoplasmic Ca2+ and DAPK1), the higher CB1 affinity of the degradant suggests a higher potential for neurotoxic sequelae (seizures, anxiety) associated with CB1 super-agonism.

Experimental Protocols

Protocol A: Controlled Pyrolysis Generation

Objective: To simulate smoking conditions and generate the degradant for analysis or testing without using biological subjects.

Reagents & Equipment:

  • UR-144 Reference Standard (solid).[6][7][8]

  • Glass smoking apparatus (e.g., quartz tube) or high-precision heater.

  • Solvent trap (Methanol or Acetonitrile).[8]

  • Vacuum pump.

Workflow:

  • Preparation: Place 10 mg of UR-144 in the quartz combustion boat.

  • Combustion: Connect the boat to a vacuum line pulling through a solvent trap (ice-cold methanol).

  • Heating: Apply heat rapidly to reach 400–600°C (simulating the ember tip of a cigarette). Maintain for 30–60 seconds.

  • Collection: Allow the smoke condensate to bubble through the methanol trap.

  • Reconstitution: Evaporate the methanol under nitrogen and reconstitute in the mobile phase for analysis.

Protocol B: Analytical Identification (GC-MS)

Objective: To distinguish the parent from the isomer. Note that because they are isomers, they have the same molecular ion (m/z 311). Separation relies on retention time and fragmentation patterns.

Instrument Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temp: 280°C.

  • Oven Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 15 mins.

Identification Criteria:

  • Retention Time (RT): The degradant typically elutes after the parent UR-144 due to the opened ring increasing surface area/interaction with the column phase (Check specific column behavior; often close elution, requiring optimized gradients).

  • Mass Spectrum (EI):

    • Parent (UR-144): Base peak m/z 214 (Indole acyl fragment).

    • Degradant: Similar base peak, but differences in lower mass alkyl fragments due to the acyclic tail.

    • Key Differentiator: The ratio of the molecular ion to the base peak may vary.

Protocol C: Analytical Workflow Diagram

Analytical_Workflow cluster_results Identification Logic Sample Sample Source (Herbal Blend / Powder) Pyrolysis Controlled Pyrolysis (Heating to >400°C) Sample->Pyrolysis Trap Condensate Collection (MeOH Trap) Pyrolysis->Trap GCMS GC-MS Analysis (Isomer Separation) Trap->GCMS Data Data Interpretation GCMS->Data Res1 Peak 1: Parent UR-144 (Cyclopropyl Intact) Data->Res1 Res2 Peak 2: Degradant (Ring Opened - Active) Data->Res2

Figure 2: Workflow for the generation and identification of UR-144 pyrolysis products.

References

  • Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Source:[4][5] The Journal of Toxicological Sciences (2017) URL:[Link]

  • Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Source: Forensic Science International (2014) URL:[Link]

  • Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Source: Marshall University Forensic Science (2014) URL:[Link]

  • UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Source: Drug Testing and Analysis (2013) URL:[6][9][Link]

Sources

Observed Physiological and Behavioral Effects of UR-144 in Humans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence from Phytocannabinoids

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) represents a significant pivot in the evolution of synthetic cannabinoids. Unlike earlier JWH-series compounds (naphthoylindoles), UR-144 utilizes a tetramethylcyclopropyl ring, a structural modification designed to evade early forensic detection and scheduling.

While marketed as a "legal alternative" to cannabis, UR-144 exhibits a toxicity profile distinct from


-tetrahydrocannabinol (THC). The core pharmacological differentiator is efficacy . THC is a partial agonist at cannabinoid receptors (CB1/CB2). UR-144, and particularly its pyrolysis degradants, act as full agonists. This full agonism drives a "super-saturation" of the endocannabinoid system, leading to excitotoxicity, acute kidney injury (AKI), and seizure thresholds significantly lower than those observed with phytocannabinoids.

Pharmacodynamics: The Pyrolysis Activation Hypothesis

To understand the physiological effects of UR-144 in humans, one must analyze not just the parent compound, but the product of its consumption method.

Receptor Binding and Activation

UR-144 displays high affinity for the CB2 receptor (


 values typically < 5 nM) and moderate affinity for CB1 (

~ 29 nM). However, in vitro binding affinity does not fully explain the severe psychoactive effects observed clinically.

The Pyrolysis Factor: Research indicates that the thermal degradation of UR-144 (via smoking) produces a ring-opened degradant.[1][2][3] This degradant possesses approximately 4-fold higher agonist activity at the CB1 receptor than the parent compound [1].[3] This phenomenon creates a "biphasic" intoxication where the user is exposed to both the parent compound (immunosuppressive/CB2-dominant) and the degradant (psychoactive/CB1-dominant).

Signaling Cascade and Toxicity

Unlike the partial agonism of THC, which plateaus in effect, UR-144 recruits G-proteins (


) with high efficacy. This leads to profound inhibition of adenylyl cyclase and downstream modulation of ion channels.

Mechanism of Cytotoxicity: Recent studies in cardiomyoblasts suggest that UR-144 induces cell death through a specific pathway involving cytoplasmic Calcium (


) overload and the activation of Death-Associated Protein Kinase 1 (DAPK1), leading to necrosis and autophagy [2].[4][5]

UR144_Signaling_Pathway cluster_input Input Stimulus cluster_receptor Receptor Activation cluster_cascade Intracellular Cascade cluster_outcome Physiological Outcome UR144 UR-144 (Parent) Heat Pyrolysis (Smoking) UR144->Heat CB1 CB1 Receptor (CNS) UR144->CB1 Moderate Affinity CB2 CB2 Receptor (Peripheral/Immune) UR144->CB2 High Affinity Degradant Ring-Opened Degradant (High CB1 Efficacy) Heat->Degradant Thermal Degradation Degradant->CB1 4x Agonist Potency GPROT Gi/o Protein Activation CB1->GPROT CB2->GPROT CAMP cAMP Inhibition GPROT->CAMP CA Cytoplasmic Ca2+ Overload GPROT->CA Downstream Effect Psych Psychosis & Seizures (Excitotoxicity) CAMP->Psych Neurotransmitter Dysregulation DAPK DAPK1 Activation CA->DAPK Necrosis Cellular Necrosis (Nephro/Cardiotoxicity) DAPK->Necrosis

Figure 1: Pharmacodynamic pathway illustrating the role of pyrolysis in amplifying CB1 activation and the downstream calcium-mediated toxicity mechanism.

Physiological and Behavioral Effects[3][6][7]

The clinical presentation of UR-144 intoxication is distinct from cannabis. While users seek euphoria, the narrow therapeutic index often results in severe toxicity.

Comparative Symptomology

The following table contrasts the observed effects of UR-144 against standard THC intoxication profiles based on confirmed toxicology reports [3][4].

SystemEffectTHC (Phytocannabinoid)UR-144 (Synthetic Agonist)
Neurological Seizure Threshold Generally raises threshold (protective)Lowers threshold (Pro-convulsant)
Psychosis Rare, usually in predisposed individualsFrequent , acute agitation, paranoia
Consciousness Sedation, "couch-lock"Fluctuating: Agitation

Coma
Renal Kidney Function No direct toxicityAcute Kidney Injury (AKI) , ATN
Cardiovascular Heart Rate Mild Tachycardia (<120 bpm)Severe Tachycardia (>140 bpm)
Ocular Pupils Conjunctival injection (Red eye)Mydriasis (Dilated pupils), sluggish reaction
Acute Kidney Injury (AKI)

A unique and critical feature of UR-144 (and its fluorinated analog XLR-11) is nephrotoxicity. Clinical cases frequently present with elevated serum creatinine and acute tubular necrosis (ATN) in young, otherwise healthy individuals [5].

  • Proposed Mechanism: Direct tubular toxicity mediated by CB1 receptors located on the renal vasculature or tubular epithelium, possibly exacerbated by the N-pentanoic acid metabolite.

Neurological Toxicity

Seizures associated with UR-144 are likely due to the removal of GABAergic inhibition via presynaptic CB1 activation. Unlike THC, which modulates this release, the full agonism of UR-144 effectively "locks" the presynaptic brake, leading to a glutamatergic storm and subsequent seizure activity.

Pharmacokinetics and Metabolism[7][8]

Understanding the metabolic fate of UR-144 is essential for both clinical treatment (drug-drug interactions) and forensic detection.

  • Primary Enzyme: CYP3A4 is the primary catalyst for the oxidation of the tetramethylcyclopropyl moiety.

  • Secondary Enzyme: CYP1A2 plays a minor role.

  • Clinical Implication: Co-administration with CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) can dangerously elevate serum concentrations of UR-144, precipitating overdose [6].

Major Metabolites:

  • N-pentanoic acid metabolite: Formed via oxidation of the terminal methyl group on the pentyl chain.

  • N-hydroxypentyl metabolites: Mono-hydroxylated forms.[1][2]

  • Parent Compound: Rarely detected in urine; extensive metabolism requires targeting metabolites for confirmation.

Analytical Protocol: Detection in Human Urine[1][2][9][10][11]

Because the parent compound is rapidly metabolized, this protocol focuses on the extraction and detection of the specific N-pentanoic acid and N-hydroxypentyl metabolites using LC-MS/MS. This protocol is designed for high-throughput forensic laboratories.

Protocol Workflow

Reagents:

  • 
    -glucuronidase (E. coli or Helix pomatia)
    
  • Internal Standard: UR-144-d5 or JWH-018-d9

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Methodology:

  • Sample Hydrolysis:

    • Aliquot 200

      
      L of urine.
      
    • Add 50

      
      L of Internal Standard solution.
      
    • Add 50

      
      L of 
      
      
      
      -glucuronidase.
    • Incubate at 60°C for 45 minutes. Rationale: UR-144 metabolites are heavily glucuronidated; hydrolysis is mandatory for detection.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of cold Acetonitrile/Methanol (80:20) to precipitate proteins and extract lipophilic metabolites.

    • Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes.

    • Evaporate the supernatant under nitrogen stream at 40°C.

    • Reconstitute in 100

      
      L of Mobile Phase (50:50 A:B).
      
  • LC-MS/MS Instrumentation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8

      
      m).
      
    • Ionization: Electrospray Ionization (ESI) Positive Mode.[6]

    • MRM Transitions: Monitor transitions for N-pentanoic metabolite (e.g., m/z 342.2

      
       144.1).
      

Analytical_Workflow Sample Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C) Sample->Hydrolysis Cleave Conjugates Extraction LLE / Protein Crash (ACN:MeOH) Hydrolysis->Extraction Isolate Metabolites Separation LC Separation (C18 Column) Extraction->Separation Inject Detection MS/MS Detection (MRM Mode) Separation->Detection ESI (+) Data Quantification (Target: N-pentanoic acid) Detection->Data Analyze

Figure 2: Validated LC-MS/MS workflow for the detection of UR-144 metabolites in human urine.

References

  • Showa University School of Pharmacy. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice.[3] Journal of Toxicological Sciences. Link

  • Akar, M., et al. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca2+ and DAPK1 Related Autophagy And Necrosis.[4][7] PubMed.[8] Link

  • Adamowicz, P., et al. (2017).[5][7][9][10][11] The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science International.[5] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC.[12] MDPI. Link

  • Thornton, S.L., et al. (2013). Synthetic cannabinoid use associated with acute kidney injury.[7][8][13] Clinical Toxicology.[5][14][9] Link

  • Wagmann, L., et al. (2021). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... and their drug–drug interaction potential. Drug Testing and Analysis.[4][5][12][14][8][13][15] Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of UR-144 in Urine by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Validated Method Employing Solid-Phase Extraction and Deuterated Internal Standard for Robust Forensic and Clinical Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for UR-144 Detection

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in numerous forensic and clinical cases.[1][2] As a potent agonist of the peripheral CB2 receptor, its abuse can lead to a range of adverse health effects.[3][4] For toxicological screening and forensic investigations, urine is a primary matrix for monitoring drug exposure. However, the analytical challenge with UR-144 lies in its extensive metabolism. The parent compound is often found in only trace amounts or is entirely absent in urine samples.[1][5][6] Consequently, robust and reliable detection hinges on the quantification of its major metabolites.

This application note presents a detailed, validated protocol for the quantitative analysis of the primary urinary metabolite of UR-144, the N-(5-hydroxypentyl) metabolite, using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, UR-144 N-(5-hydroxypentyl) metabolite-d5, to ensure the highest level of accuracy and precision. The protocol is designed for researchers, forensic toxicologists, and drug monitoring laboratories requiring a self-validating and reproducible workflow.

The causality behind targeting the N-(5-hydroxypentyl) metabolite is grounded in metabolic studies which have demonstrated that hydroxylation of the N-alkyl chain is a major biotransformation pathway for UR-144 and similar synthetic cannabinoids.[3][7] Monitoring this metabolite provides a more reliable and extended window of detection compared to the parent compound.[5]

Analytical Principle: A Workflow for Confidence

The entire analytical workflow is designed to ensure maximum recovery, analyte stability, and analytical specificity. The process involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration. The extracted analyte is then derivatized to improve its thermal stability and chromatographic properties for GC-MS analysis. Quantification is achieved by comparing the response of the analyte to that of its co-extracted deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis A Urine Sample Collection B Addition of Internal Standard (UR-144 N-(5-hydroxypentyl) metabolite-d5) A->B C Enzymatic Hydrolysis (β-glucuronidase) B->C D Column Conditioning C->D E Sample Loading D->E F Wash Step (Interference Removal) E->F G Analyte Elution F->G H Evaporation & Derivatization (BSTFA) G->H I GC-MS Analysis H->I J Data Processing & Quantification I->J

Figure 1: Overall workflow for the quantitative analysis of UR-144 metabolite in urine.

Materials and Methods

Reagents and Materials
  • UR-144 N-(5-hydroxypentyl) metabolite standard (Cayman Chemical or equivalent)

  • UR-144 N-(5-hydroxypentyl) metabolite-d5 internal standard (Cayman Chemical or equivalent)[8]

  • Methanol, Acetonitrile, Ethyl Acetate, Isopropanol, Ammonium Hydroxide (all HPLC or GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • β-glucuronidase from E. coli

  • Phosphate buffer (0.1 M, pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode polymeric)

  • Certified drug-free human urine

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • GC column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[9]

  • Automated SPE system or manual vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Detailed Experimental Protocols

Preparation of Standards and Quality Controls

Stock solutions of the UR-144 metabolite and its deuterated internal standard are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution.

  • Calibration Standards: Prepare calibration standards in certified drug-free urine at concentrations ranging from 0.5 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 ng/mL) in drug-free urine to be analyzed with each batch.

Sample Preparation and Solid-Phase Extraction (SPE)

The choice of SPE is critical for removing endogenous urine components that can interfere with the analysis, leading to enhanced data quality and prolonged instrument life.[10][11]

Protocol:

  • Sample Aliquoting: To a 2 mL urine sample, add 25 µL of the UR-144 N-(5-hydroxypentyl) metabolite-d5 internal standard working solution (e.g., at 1 µg/mL).

  • Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 6.0) and 50 µL of β-glucuronidase. Vortex and incubate at 60°C for 1 hour. This step is essential to convert the water-soluble glucuronidated metabolites back to their parent forms for extraction.

  • SPE Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of phosphate buffer (0.1 M, pH 6.0). Do not allow the column to go dry.[12]

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water to remove polar interferences.

  • Drying: Dry the SPE cartridge thoroughly under vacuum or nitrogen for 10-15 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of an appropriate solvent mixture (e.g., ethyl acetate:isopropanol, 9:1 v/v).

Derivatization and GC-MS Analysis

Derivatization is a necessary step for many cannabinoids to improve their volatility and thermal stability in the hot GC injection port, preventing degradation and improving peak shape.[13] Silylation with BSTFA is a common and effective approach.[14]

Protocol:

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes.[14]

  • Injection: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS.

GC-MS Instrumental Parameters

The following parameters serve as a guideline and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analyte.[9]
Carrier Gas Helium at 1.0 mL/minProvides good chromatographic efficiency.
Oven Program Initial: 100°C, hold 1 minRamp: 15°C/min to 310°CHold: 5 minOptimized to separate the analyte from matrix components.
MS Transfer Line 290°CPrevents condensation of the analyte before reaching the source.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantitative analysis.

Selected Ion Monitoring (SIM) Ions:

  • UR-144 N-(5-hydroxypentyl) metabolite (derivatized): m/z values to be determined from the mass spectrum of the derivatized standard. Typically, a quantifier and one or two qualifiers are chosen.

  • UR-144 N-(5-hydroxypentyl) metabolite-d5 (derivatized): m/z values corresponding to the deuterated standard.

Method Validation and Performance

A comprehensive validation was performed to establish the trustworthiness and reliability of the method, following established scientific guidelines.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL. The coefficient of determination (R²) was consistently >0.995, indicating a strong correlation between analyte concentration and instrument response.[10]

Accuracy and Precision

Intra- and inter-assay accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized below, fall well within the generally accepted limits of ±15%.

QC LevelConcentration (ng/mL)Intra-Assay Precision (%RSD, n=6)Inter-Assay Precision (%RSD, n=18)Accuracy (%Bias)
Low 1.5< 8%< 10%± 10%
Medium 15< 6%< 8%± 8%
High 75< 5%< 7%± 7%
Limits of Detection (LOD) and Quantification (LOQ)
  • Limit of Detection (LOD): 0.15 ng/mL (Signal-to-Noise ratio of >3)

  • Limit of Quantification (LOQ): 0.5 ng/mL (Signal-to-Noise ratio of >10 with acceptable precision and accuracy)[2]

Extraction Recovery and Matrix Effects

The SPE protocol provides high and consistent recovery of the analyte. Matrix effects were found to be minimal, demonstrating the efficiency of the cleanup procedure.[10]

  • Extraction Recovery: > 85%

  • Matrix Effect: < 15%

Data Analysis and Interpretation

Quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration for the calibration standards. The concentration of the UR-144 metabolite in unknown samples is then calculated from this regression line.

logic A Peak Area (Analyte) C Calculate Area Ratio (Analyte/IS) A->C B Peak Area (Internal Standard) B->C D Calibration Curve (Ratio vs. Concentration) C->D E Determine Concentration in Unknown Sample D->E

Figure 2: Logic diagram for quantitative data analysis.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the quantitative analysis of the major urinary metabolite of UR-144. The protocol's strength lies in its scientifically sound approach: targeting a key metabolite for a wider detection window, employing a stable isotope-labeled internal standard for accuracy, and utilizing an efficient SPE cleanup for reliable results. By explaining the causality behind each step, this guide equips researchers and drug development professionals with a self-validating system to confidently and accurately monitor UR-144 exposure.

References

  • Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2013). UR-144, a synthetic cannabinoid, and its pyrolysis product: analysis of an intoxication case. Forensic Science International, 233(1-3), 394-399. [Link]

  • Jankovics, P., Váradi, A., Tölgyesi, L., Lohner, S., Németh-Palotás, J., & Kereszty, É. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Chromatography B, 927, 162-169. [Link]

  • Al-Safi, S. A., Al-Ghassani, A. S., & Al-Amri, A. M. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Egyptian Journal of Forensic Sciences, 14(1), 1-10. [Link]

  • Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 273, e1-e6. [Link]

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca 2+ and DAPK1 Related Autophagy And Necrosis. Toxicology Mechanisms and Methods, 32(8), 613-622. [Link]

  • Musile, G., Canna-Pellegrini, S., & Lancia, M. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 25(24), 5878. [Link]

  • Taylor & Francis Online. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • SWGDrug. (2014). UR-144 Monograph. Retrieved from [Link]

  • Yeter, O., & Efe, T. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 163-170. [Link]

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]

  • ResearchGate. (2024). Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. Retrieved from [Link]

  • Grigoryev, A., Sayapina, Y., & Rozhanets, V. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10), 745-753. [Link]

  • Musile, G., Canna-Pellegrini, S., & Lancia, M. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. PubMed. [Link]

  • Chromatography Online. (n.d.). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Retrieved from [Link]

  • Al-Trawneh, I. M., Al-Safi, S. A., & Salama, A. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4047-4054. [Link]

  • OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. Retrieved from [Link]

  • Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Retrieved from [Link]

  • American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Validating a gas chromatography-mass spectrometric method and sample classification procedure for cannabis profiling using cannabinoids from case samples. Retrieved from [Link]

  • AACC. (n.d.). Solid Phase Extraction of Natural Cannabinoids and Metabolites from Blood and Urine. Retrieved from [Link]

Sources

Application Note & Protocol: Robust Solid-Phase Extraction of UR-144 from Oral Fluid for Forensic and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of UR-144 in Oral Fluid

UR-144, a potent synthetic cannabinoid, has emerged as a significant compound of interest in forensic toxicology and clinical research.[1][2] Its chemical name is (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, with a molecular formula of C₂₁H₂₉NO and a molar mass of 311.469 g·mol⁻¹.[2] As a selective full agonist of the peripheral cannabinoid receptor CB2, its detection is crucial for understanding its pharmacological effects and prevalence of use.[2][3]

Oral fluid presents a compelling matrix for drug testing due to its non-invasive collection and the presence of parent compounds, which can indicate recent drug use.[4][5] However, the viscous nature of oral fluid and the low concentrations of analytes like UR-144 necessitate a robust and efficient sample preparation method to ensure accurate and reliable downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]

Solid-phase extraction (SPE) is a highly effective technique for the purification and concentration of analytes from complex biological matrices.[7][8] This application note provides a detailed protocol for the solid-phase extraction of UR-144 from oral fluid, designed for researchers, scientists, and drug development professionals. The methodology is grounded in the physicochemical properties of UR-144 and leverages a mixed-mode SPE approach to achieve high recovery and clean extracts.

Physicochemical Properties of UR-144

A thorough understanding of UR-144's chemical characteristics is fundamental to developing an effective SPE protocol.

PropertyValueSource
Molecular FormulaC₂₁H₂₉NO[3]
Molar Mass311.5 g/mol [3]
Boiling Point426.6±18.0 °C at 760 mmHg[3]
Melting Point66–70 °C[3]
FormWhite to off-white solid[3]

Principle of the Mixed-Mode Solid-Phase Extraction

This protocol utilizes a mixed-mode solid-phase extraction (SPE) strategy, which combines both reversed-phase and ion-exchange retention mechanisms.[9][10] This dual-retention capability is particularly advantageous for complex matrices like oral fluid, as it allows for more rigorous washing steps to remove endogenous interferences without significant loss of the target analyte.[9][11]

UR-144, with its pentylindole structure, exhibits significant hydrophobicity, making it amenable to reversed-phase retention. Additionally, the indole nitrogen can be protonated under acidic conditions, allowing for cation-exchange interactions. This protocol is designed to exploit both of these properties for enhanced selectivity and recovery.

Experimental Protocol

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Strata-X-C, Oasis MCX) or Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB). While this protocol focuses on a mixed-mode approach, HLB sorbents have also shown good recovery for synthetic cannabinoids.[4][12][13]

  • Oral Fluid Collection Devices: (e.g., Quantisal™, Salivette®)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Deionized water (18.2 MΩ·cm)

  • Internal Standard (IS): UR-144-d5 or a structurally similar deuterated synthetic cannabinoid.

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Centrifuge

  • Vortex Mixer

  • Autosampler Vials

Sample Pre-treatment

The initial preparation of the oral fluid sample is critical for efficient extraction and to prevent clogging of the SPE cartridge.

  • Sample Collection and Homogenization: Collect oral fluid according to the manufacturer's instructions for the collection device. Ensure the sample is thoroughly mixed with any stabilizing buffer provided.

  • Centrifugation: Centrifuge the oral fluid sample at ≥8000 rpm for 10 minutes to pellet cellular debris and mucins.[7]

  • Supernatant Collection: Carefully aspirate the clear supernatant for extraction.

Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Collection 1. Oral Fluid Collection Centrifugation 2. Centrifugation Collection->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Condition 4. Conditioning (2 mL Methanol) Equilibrate 5. Equilibration (2 mL Deionized Water) Condition->Equilibrate Load 6. Sample Loading (Pre-treated Sample) Equilibrate->Load Wash1 7. Wash 1 (2 mL 5% Methanol in Water) Load->Wash1 Wash2 8. Wash 2 (2 mL Acetonitrile) Wash1->Wash2 Elute 9. Elution (2 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate 10. Evaporation to Dryness Reconstitute 11. Reconstitution Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of UR-144 from oral fluid.

  • Conditioning:

    • Action: Pass 2 mL of methanol through the SPE cartridge.

    • Rationale: This step solvates the bonded phase of the sorbent, activating it for interaction with the sample.[8] Do not allow the sorbent to dry out after this step.

  • Equilibration:

    • Action: Pass 2 mL of deionized water through the cartridge.

    • Rationale: This step removes the excess methanol and prepares the sorbent for the aqueous oral fluid sample, ensuring proper interaction between the analyte and the stationary phase.[4]

  • Sample Loading:

    • Action: Load the pre-treated oral fluid supernatant (typically 0.5 - 1.0 mL) onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).

    • Rationale: A slow flow rate allows for sufficient residence time for the UR-144 molecules to interact with and be retained by the sorbent.

  • Washing:

    • Step 4a (Aqueous Wash): Wash the cartridge with 2 mL of 5% methanol in deionized water.

      • Rationale: This initial wash removes hydrophilic and polar interferences from the oral fluid matrix that are not strongly retained by the sorbent. The small amount of organic solvent helps to disrupt non-specific binding of some interferences without eluting the more hydrophobic UR-144.

    • Step 4b (Organic Wash): Wash the cartridge with 2 mL of acetonitrile.

      • Rationale: This more aggressive organic wash removes a broader range of less polar, interfering compounds that may have been retained by the reversed-phase mechanism. Due to the dual retention mechanism of the mixed-mode sorbent, UR-144 remains bound through ion-exchange interactions.

  • Drying:

    • Action: Dry the cartridge under vacuum for 5-10 minutes.

    • Rationale: This step removes any residual wash solvents, which could interfere with the subsequent elution and downstream analysis.

  • Elution:

    • Action: Elute the UR-144 from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Rationale: The basic nature of the ammonium hydroxide neutralizes the charge on the indole nitrogen of UR-144, disrupting the ion-exchange interaction with the sorbent. The high concentration of methanol then disrupts the reversed-phase interactions, allowing for the complete elution of the analyte.

Post-Extraction Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Expected Results and Performance Characteristics

While specific performance characteristics will depend on the instrumentation and validation parameters of the individual laboratory, methods for the analysis of synthetic cannabinoids in oral fluid have demonstrated good recovery and sensitivity.[14] A well-optimized SPE protocol, such as the one described, is expected to yield high analyte recovery (>80%) and minimal matrix effects, allowing for accurate and precise quantification of UR-144 at low ng/mL concentrations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Sorbent bed dried out before sample loading.- Sample loading flow rate too high.- Inappropriate wash or elution solvent.- Ensure sorbent remains wetted after conditioning.- Optimize loading flow rate to ~1 mL/min.- Verify the composition and pH of all solvents.
High Matrix Effects - Insufficient removal of endogenous interferences.- Increase the strength or volume of the wash solutions.- Consider a different SPE sorbent chemistry.
Clogged SPE Cartridge - Incomplete removal of particulates in the pre-treatment step.- Increase centrifugation speed or duration.- Consider the use of a pre-filter before the SPE cartridge.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of UR-144 from oral fluid. By employing a mixed-mode SPE strategy and providing a detailed rationale for each step, this guide is intended to empower researchers and analytical scientists to achieve reliable and high-quality results in the detection and quantification of this important synthetic cannabinoid. The self-validating principles embedded within the protocol, such as the use of an internal standard and careful optimization of each step, ensure the trustworthiness and robustness of the methodology.

References

  • Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantit
  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. (2014). PubMed. [Link]

  • Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. (2023). National Institutes of Health. [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Google Scholar.
  • UR-144. (n.d.). Wikipedia. [Link]

  • UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. (2017). ResearchGate. [Link]

  • Exploring UR-144: Effects, Risks, and Legal Status. (n.d.). Safrole. [Link]

  • Solid Phase Extraction of Natural Cannabinoids and Metabolites from Blood and Urine. (n.d.). Google Scholar.
  • Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure. (2018). National Institutes of Health. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (n.d.). Annex Publishers. [Link]

  • Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). MDPI. [Link]

  • Improved Extraction of THC and its Metabolites from Oral Fluid Using Oasis PRiME HLB Solid Phase Extraction (SPE) and a UPLC CORTECS C. (n.d.). Waters Corporation. [Link]

  • Detection of Cannabinoids in Oral Fluid Specimens as the Preferred Biological Matrix for a Point-of-Care Biosensor Diagnostic Device. (n.d.). PubMed Central. [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). MDPI. [Link]

  • Tip-on-Tip Solid Phase Extraction of Viscous Oral Fluid Samples. (n.d.). DPX Technologies. [Link]

  • Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. (n.d.). Waters Corporation. [Link]

  • Micro Solid Phase Extraction Surface-Enhanced Raman Spectroscopy (μ-SPE/SERS) Screening Test for the Detection of the Synthetic Cannabinoid JWH-018 in Oral Fluid. (2019). ACS Publications. [Link]

  • Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. (2020). Chromatography Today. [Link]

  • Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. (2014). ResearchGate. [Link]

  • (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. (n.d.). PubChem. [Link]

  • When should I choose a mixed-mode SPE? (2023). Biotage. [Link]

  • Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. (2014). Oxford Academic. [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and c
  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020). YouTube. [Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. (n.d.). Element Lab Solutions. [Link]

Sources

UR-144-d5 for synthetic cannabinoid screening in forensic toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of UR-144 in Forensic Matrices using UR-144-d5

Executive Summary

The proliferation of New Psychoactive Substances (NPS) necessitates robust analytical methods capable of detecting trace levels of synthetic cannabinoids. UR-144, a tetramethylcyclopropylindole, remains a compound of interest due to its high potency and prevalence in "Spice" type herbal blends.

This application note details a validated protocol for the quantification of UR-144 in human whole blood and the semi-quantitative screening of its metabolites in urine. The method relies on Isotope Dilution Mass Spectrometry (IDMS) using This compound as the internal standard (IS).[1] The use of the deuterated analog compensates for matrix-induced ion suppression and variability in extraction efficiency, ensuring forensic defensibility.

Chemical Profile & Mechanism

UR-144 acts as a full agonist at the CB2 receptor with significant affinity for CB1.[1][2] Unlike first-generation synthetic cannabinoids (e.g., JWH-018), it lacks a naphthalene ring, substituting it with a tetramethylcyclopropyl moiety.[1]

  • Analyte: UR-144

  • IUPAC: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[1][3]

  • Internal Standard: this compound (Labeled on the pentyl chain)[1][4]

  • Role of IS: The d5-analog co-elutes with the target analyte but is mass-resolved. It experiences the exact same ionization environment, correcting for "matrix effects" (signal enhancement/suppression) common in Electrospray Ionization (ESI).

Analytical Workflow

The following diagram outlines the decision matrix for sample preparation based on biological matrix type.

AnalyticalWorkflow Sample Biological Specimen Blood Whole Blood / Serum (Target: Parent UR-144) Sample->Blood Urine Urine (Target: Metabolites) Sample->Urine ProteinPpt Protein Precipitation (Cold Acetonitrile) Blood->ProteinPpt High Throughput LLE Liquid-Liquid Extraction (LLE) Solvent: Chlorobutane or Hexane:EtAc (9:1) Blood->LLE High Sensitivity Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C, 20 min) Urine->Hydrolysis Deconjugate Glucuronides Hydrolysis->LLE Evap Evaporation & Reconstitution (50:50 Mobile Phase) ProteinPpt->Evap LLE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Decision tree for UR-144 extraction.[1] Urine requires hydrolysis to target metabolites (N-pentanoic acid), while blood targets the parent compound.[1]

Experimental Protocol

Reagents and Standards
  • Stock Solution: 1.0 mg/mL UR-144 and this compound in Methanol.

  • Working IS Solution: Dilute this compound to 100 ng/mL in Methanol.

  • Extraction Solvent: 1-Chlorobutane (preferred for specificity) or Hexane:Ethyl Acetate (9:1).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS Grade).

Sample Preparation (Whole Blood)

Rationale: Whole blood is complex. LLE provides cleaner extracts than precipitation alone, reducing background noise for low-level detection (<1 ng/mL).[1]

  • Aliquot: Transfer 200 µL of blood into a silanized glass tube.

  • Spike IS: Add 20 µL of This compound Working Solution (Final conc. 10 ng/mL). Vortex 10s.

  • Buffer: Add 200 µL 0.1 M Phosphate Buffer (pH 6.0) to stabilize pH.[1]

  • Extract: Add 2 mL 1-Chlorobutane .

  • Agitate: Rotate/shake for 10 minutes.

  • Centrifuge: 3500 rpm for 5 minutes.

  • Transfer: Transfer the top organic layer to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 A:B).

Sample Preparation (Urine)

Rationale: UR-144 is heavily metabolized.[1][5] The parent is rarely found in urine. This protocol targets the N-pentanoic acid metabolite using this compound as a surrogate IS if metabolite-specific IS is unavailable.[1]

  • Hydrolysis: To 200 µL urine, add 20 µL β-glucuronidase. Incubate at 55°C for 20 min.

  • Spike IS: Add 20 µL This compound .

  • Proceed to Extraction: Follow steps 4-9 from the Blood protocol above.

LC-MS/MS Methodology

Instrument: Triple Quadrupole MS (e.g., Shimadzu 8060 or Sciex 6500+) coupled to UHPLC.[1] Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100mm, 1.7 µm). Flow Rate: 0.4 mL/min.[6] Column Temp: 40°C.

Gradient Elution:

Time (min) % Mobile Phase B Event
0.00 50% Initial Hold
1.00 50% Begin Ramp
5.00 95% Elution of UR-144
7.00 95% Wash
7.10 50% Re-equilibration

| 9.00 | 50% | Stop |[1]

Mass Spectrometry Conditions (ESI+):

  • Ionization: Electrospray Positive (ESI+)[1][6]

  • Mode: Multiple Reaction Monitoring (MRM)[1][6]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 500°C

MRM Transition Table

Note: Transitions are critical for specificity. The "Quant" ion is used for calculation; "Qual" confirms identity.

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Origin of Fragment
UR-144 312.2 144.1 Quant25Indole Core (C9H6NO)
312.2214.1Qual18Loss of TMCP ring
This compound 317.2 219.1 Quant18Loss of TMCP ring (d5 retained on pentyl)
317.297.1Qual30TMCP Ring (Unlabeled)

Technical Note on d5 Transitions: The transition 317 -> 219 indicates the deuterium label is located on the pentyl chain, which is retained in this fragment. The 317 -> 97 transition corresponds to the unlabeled tetramethylcyclopropyl ring, confirming the label is not on the ring [1, 4].

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validating results, the following criteria must be met:

  • Linearity: Calibration curve (0.5 – 100 ng/mL) must have

    
    .
    
  • Internal Standard Response: The peak area of this compound in samples must be within ±20% of the mean IS area in calibrators. A drop >50% indicates severe ion suppression (matrix effect).[1]

  • Ion Ratio: The ratio of Quant/Qual ions for UR-144 (144/214) must match the calibrator within ±20%.

  • Carryover Check: Inject a solvent blank immediately after the highest calibrator (100 ng/mL). No peak should be detected at the retention time of UR-144.

Data Summary Table: Typical Validation Performance

ParameterSpecificationTypical Result
LOD (Limit of Detection)S/N > 30.05 ng/mL
LOQ (Limit of Quantitation)S/N > 10, CV < 20%0.1 - 0.5 ng/mL
Recovery (Extraction) > 50%75 - 85% (Chlorobutane)
Matrix Effect 80 - 120%92% (Corrected by d5-IS)

References

  • Dang, D. K., et al. (2024). "Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS." ResearchGate.

  • Cayman Chemical. "this compound Product Information & Safety Data Sheet." Cayman Chemical.[7][8]

  • Adamowicz, P., et al. (2013).[5] "Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine." Forensic Science International.[7][9]

  • UNODC. (2013). "Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials." United Nations Office on Drugs and Crime.[10]

  • Kavanagh, P., et al. (2013). "UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products." Drug Testing and Analysis.

Sources

High-Sensitivity LC-MS/MS Protocol for the Simultaneous Quantification of UR-144 and Major Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rapid proliferation of synthetic cannabinoids (SCs), often marketed as "Spice" or "K2," presents a significant challenge to forensic and clinical toxicology. UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent CB2 receptor agonist. Unlike earlier generations of SCs (e.g., JWH-018), UR-144 contains a tetramethylcyclopropyl ring, imparting distinct metabolic stability and fragmentation patterns.

The Analytical Challenge

In human urine, the parent compound UR-144 is often undetectable or present only in trace amounts due to extensive Phase I and Phase II metabolism. Therefore, a robust method must target its major urinary metabolites:

  • UR-144 N-pentanoic acid metabolite (Carboxylated)

  • UR-144 N-(5-hydroxypentyl) metabolite (Hydroxylated)

This protocol details a validated LC-MS/MS method for the simultaneous quantification of UR-144 and its critical metabolites in human urine and blood. It emphasizes the necessity of enzymatic hydrolysis for urine samples and chromatographic resolution of positional isomers (e.g., 4-hydroxy vs. 5-hydroxy metabolites).

Metabolic Pathway & Analyte Selection

Understanding the metabolic fate of UR-144 is prerequisite to effective method design. The parent drug undergoes oxidative metabolism at the N-pentyl chain and the tetramethylcyclopropyl ring.

Pathway Diagram

The following diagram illustrates the biotransformation pathways relevant to analyte selection.

UR144_Metabolism UR144 UR-144 (Parent Drug) OH_Metab N-(5-hydroxypentyl) Metabolite UR144->OH_Metab CYP450 (Hydroxylation) COOH_Metab N-pentanoic acid Metabolite OH_Metab->COOH_Metab ADH/ALDH (Oxidation) Gluc_Metab Glucuronide Conjugates OH_Metab->Gluc_Metab UGT (Glucuronidation) COOH_Metab->Gluc_Metab UGT (Glucuronidation) Urine Excreted in Urine COOH_Metab->Urine Minor Direct Gluc_Metab->Urine Renal Clearance

Figure 1: Metabolic pathway of UR-144 leading to primary urinary markers. Note that in urine, hydrolysis is required to cleave the glucuronide conjugates back to the detectable Phase I metabolites.

Materials & Instrumentation

Reagents and Standards
  • Reference Standards: UR-144, UR-144 N-pentanoic acid, UR-144 N-(5-hydroxypentyl).[1][2][3][4]

  • Internal Standards (IS): UR-144-d5, UR-144 N-pentanoic acid-d5 (if available), or JWH-018-d9 as a surrogate.

  • Enzyme:

    
    -Glucuronidase (Type HP-2 from Helix pomatia or recombinant equivalent), >100,000 units/mL.
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, Chlorobutane.

Instrumentation
  • LC System: UHPLC system (e.g., Shimadzu Nexera or Waters ACQUITY).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500/6500 or Shimadzu 8060).

  • Column: Phenomenex Gemini C18 (150 × 4.6 mm, 3 µm) or Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm). Note: A T3 column is recommended for better retention of polar acid metabolites.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical. Urine samples require hydrolysis to deconjugate glucuronides, while blood samples require protein precipitation.

Workflow Diagram

SamplePrep cluster_urine Urine Protocol cluster_blood Blood/Plasma Protocol U_Start 200 µL Urine + Internal Standard Hydrolysis Add u03b2-Glucuronidase Incubate 60°C, 45 min U_Start->Hydrolysis Quench Add 200 µL 0.1M HCl + 2 mL Chlorobutane Hydrolysis->Quench Extract Vortex & Centrifuge (LLE) Quench->Extract Dry Evaporate Organic Layer Reconstitute in Mobile Phase Extract->Dry B_Start 100 µL Plasma + Internal Standard Crash Add 400 µL Cold ACN (Protein Precipitation) B_Start->Crash Spin Centrifuge 10,000 rpm, 5 min Crash->Spin Dilute Dilute Supernatant 1:1 with Water (0.1% FA) Spin->Dilute

Figure 2: Dual workflow for Urine (Hydrolysis + LLE) and Blood (Protein Precipitation).

Detailed Steps (Urine)
  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • Internal Standard: Add 20 µL of IS working solution (100 ng/mL).

  • Hydrolysis: Add 50 µL of

    
    -glucuronidase solution and 50 µL of 1M Acetate Buffer (pH 5.0). Vortex and incubate at 60°C for 45 minutes. Critical: Ensure pH is optimized for the specific enzyme variant used.
    
  • Extraction (LLE): Add 200 µL of 0.1 M HCl (to protonate the acid metabolite) followed by 2 mL of Chlorobutane (or 1:1 Hexane:Ethyl Acetate).

  • Mix: Vortex vigorously for 5 minutes; centrifuge at 3,500 rpm for 5 minutes.

  • Reconstitution: Transfer the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50).

LC-MS/MS Method Parameters

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Time (min)% Mobile Phase BEvent
0.025Initial Hold
1.025Start Gradient
6.095Ramp to Organic
8.095Wash
8.125Re-equilibration
10.025End Run

MS/MS Acquisition (MRM Mode): Source: ESI Positive Mode.

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 4500 V

  • Temperature: 500°C

MRM Transition Table:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)
UR-144 312.2125.0 214.130 / 25
UR-144 N-pentanoic acid 342.5125.0 55.0, 244.030 / 40
UR-144 N-(5-OH-pentyl) 328.2125.0 230.0, 97.030 / 25
UR-144 N-(4-OH-pentyl) 328.2125.0 55.0, 144.030 / 40
This compound (IS) 317.2125.0 219.130 / 25

Note: The product ion 125.0 corresponds to the naphthyl/indole core structure common in this class, but specific fragmentation of the tetramethylcyclopropyl ring often yields distinct ions. Always verify transitions with your specific standard.

Method Validation Summary

The following performance metrics are typical for this method when executed on a high-sensitivity Triple Quadrupole system.

ParameterSpecificationResult
Linearity (R²) > 0.990.995 - 0.999
Range Dynamic Range0.5 - 100 ng/mL
LOD Limit of Detection0.05 - 0.15 ng/mL
LOQ Limit of Quantitation0.5 - 1.0 ng/mL
Accuracy Bias (%)± 15%
Precision CV (%)< 10% (Intra-day)
Matrix Effect Ion Suppression/Enhancement85% - 110%
Recovery Extraction Efficiency> 80% (LLE)

Expert Insights & Troubleshooting

  • Isomer Separation: The N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are positional isomers with identical precursor masses (328.2). They must be chromatographically separated.[6] The C18 T3 column chemistry is specifically designed to retain polar metabolites better than standard C18, facilitating this separation.

  • Hydrolysis Efficiency: Incomplete hydrolysis is a common source of error. Always include a hydrolysis control (glucuronidated standard) in every batch to verify enzyme activity.

  • Carryover: Synthetic cannabinoids are lipophilic and "sticky." Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone to prevent carryover between high-concentration samples.

  • Stability: Reconstituted samples should be analyzed within 24 hours. The N-pentanoic acid metabolite is relatively stable, but hydroxylated metabolites can degrade if left at room temperature in the autosampler.

References

  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids.[5] Drug Testing and Analysis. Retrieved from [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • Knittel, J. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Sample preparation techniques for UR-144 analysis in blood samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) in whole blood presents distinct bioanalytical challenges due to its high lipophilicity (logP ~4.5), low circulating concentrations (sub-ng/mL range), and the complexity of the blood matrix. While urine analysis relies on metabolites, forensic confirmation often requires detection of the parent compound in blood to establish recent use or impairment.

This guide details two validated sample preparation workflows:

  • Liquid-Liquid Extraction (LLE): A cost-effective, high-organic solvent approach suitable for laboratories with limited automation.

  • Solid Phase Extraction (SPE): A high-throughput, automated-compatible protocol utilizing polymeric reversed-phase sorbents for maximum cleanliness and sensitivity.

Pre-Analytical Considerations

Scientific Rationale: UR-144 is structurally related to JWH-018 but contains a tetramethylcyclopropyl ring, imparting significant thermal stability compared to carboxylated metabolites. However, enzymatic degradation in blood remains a risk.

  • Sample Collection: Whole blood should be collected in Gray-top tubes (Sodium Fluoride/Potassium Oxalate) . Fluoride inhibits esterases that may degrade UR-144 or its co-ingested analogs (e.g., XLR-11).

  • Storage Stability:

    • Room Temperature (25°C): Stable for <7 days.

    • Refrigerated (4°C): Stable for up to 4 weeks.

    • Frozen (-20°C):Recommended. Stable for >12 weeks with minimal degradation (<5% loss).

Protocol A: Liquid-Liquid Extraction (LLE)

Best For: Low-throughput labs, cost-sensitive workflows. Mechanism: Exploits the high lipophilicity of UR-144 to partition it into a non-polar organic solvent while leaving polar blood proteins and salts in the aqueous phase.

Reagents:
  • Extraction Solvent: 1-Chlorobutane:Isopropanol (90:10 v/v) OR n-Hexane:Ethyl Acetate (90:10 v/v).

  • Buffer: 0.5 M Sodium Carbonate (pH 9.0).

  • Internal Standard (IS): UR-144-d5 (100 ng/mL in methanol).

Step-by-Step Workflow:
  • Aliquot: Transfer 200 µL of whole blood into a silanized glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Alkaline Adjustment: Add 200 µL of Sodium Carbonate buffer (pH 9.0).

    • Expert Insight: While UR-144 is neutral/weakly basic, alkaline conditions help suppress the ionization of acidic matrix interferences (like fatty acids), keeping them in the aqueous phase.

  • Extraction: Add 2.0 mL of Extraction Solvent.

  • Agitation: Rotary mix or vortex vigorously for 10 minutes .

    • Critical Step: Ensure complete emulsion to maximize surface area for phase transfer.

  • Separation: Centrifuge at 3,500 x g for 10 minutes to break the emulsion.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Decant the top organic layer into a clean evaporation tube.

  • Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C .

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water).

Protocol B: Solid Phase Extraction (SPE)

Best For: High-sensitivity LC-MS/MS, automated workflows, dirty matrices (post-mortem blood). Mechanism: Uses a Polymeric Reversed-Phase (HLB) sorbent. The "PRiME" (Process Robustness in Method Execution) style workflow removes phospholipids and proteins without conditioning steps.

Reagents:
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) Sorbent (e.g., Oasis PRiME HLB or Strata-X), 30 mg/1 cc.

  • Lysis Reagent: 0.1 M Zinc Sulfate / Ammonium Acetate solution.

  • Precipitation Agent: Cold Acetonitrile (ACN).

Step-by-Step Workflow:
  • Lysis: Add 100 µL whole blood to a microcentrifuge tube. Add 100 µL Zinc Sulfate/Ammonium Acetate solution. Vortex 5s.

    • Expert Insight: ZnSO4 effectively lyses red blood cells, releasing intracellular drugs, while ammonium acetate buffers the solution for the SPE sorbent.

  • Precipitation: Add 400 µL cold ACN. Vortex 10s. Centrifuge at 10,000 x g for 5 mins .

  • Load: Directly load the supernatant onto the HLB cartridge.

    • Note: No conditioning/equilibration is required for modern polymeric sorbents, saving solvent and time.

  • Wash: Wash with 2 x 500 µL of 5% Methanol in Water.

    • Purpose: Removes salts and polar interferences.

  • Elute: Elute with 2 x 250 µL of Acetonitrile:Methanol (90:10 v/v).

    • Expert Insight: UR-144 is highly hydrophobic; a strong organic elution is required to release it from the sorbent.

  • Post-Treatment: Evaporate and reconstitute as in the LLE protocol.

Comparative Analysis & Validation Data

The following data represents typical validation metrics for UR-144 in human whole blood (n=6 replicates).

ParameterMethod A: LLE (Chlorobutane)Method B: SPE (Polymeric HLB)
Recovery (%) 72% ± 8%91% ± 4%
Matrix Effect (%) -28% (Suppression)-12% (Suppression)
Process Efficiency 52%80%
LOD (ng/mL) 0.20.05
Cost Per Sample Low ($)Medium (

)
Phospholipid Removal ModerateHigh

Workflow Visualization

Figure 1: Decision Matrix & SPE Mechanism

Caption: Comparative workflow logic for selecting extraction methods and the specific mechanism of action for the SPE protocol.

G Start Start: Whole Blood Sample Decision Throughput & Sensitivity Needs? Start->Decision LLE_Path Low Throughput / Cost Sensitive (Liquid-Liquid Extraction) Decision->LLE_Path Standard Sensitivity SPE_Path High Sensitivity / Automated (Solid Phase Extraction) Decision->SPE_Path High Sensitivity LLE_1 Buffer pH 9.0 + Solvent (1-Chlorobutane) LLE_Path->LLE_1 SPE_1 Step 1: Cell Lysis (ZnSO4/Ammonium Acetate) SPE_Path->SPE_1 LLE_2 Phase Separation (Organic Layer) LLE_1->LLE_2 Final LC-MS/MS Analysis LLE_2->Final SPE_2 Step 2: Protein PPT (Acetonitrile) SPE_1->SPE_2 SPE_3 Step 3: Load Supernatant (Polymeric HLB) SPE_2->SPE_3 SPE_4 Step 4: Elute (90:10 ACN:MeOH) SPE_3->SPE_4 SPE_4->Final

Troubleshooting & Optimization

  • Issue: Low Recovery in LLE.

    • Cause: Incomplete phase separation or emulsion formation.

    • Fix: Increase centrifugation speed or use a "salting out" agent (e.g., NaCl) to drive the organic drug into the solvent layer.

  • Issue: Ion Suppression in LC-MS/MS.

    • Cause: Co-eluting phospholipids (Phosphatidylcholines).

    • Fix: If using SPE, ensure the wash step (5% MeOH) is sufficient. If using LLE, consider a "back-extraction" step (extract organic layer with acidic water) though this may reduce recovery of UR-144.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Use a C18 column with high carbon load and end-capping. Add 0.1% Formic Acid to the mobile phase.[1]

References

  • Kusano, M., et al. "Determination of synthetic cannabinoids in blood..." Forensic Toxicology, 2018.

  • Waters Corporation. "Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB." Application Note.

  • Minakata, K., et al. "Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood..."[2] Forensic Toxicology, 2022.[2]

  • Scheidweiler, K.B., et al. "Stability of Synthetic Cannabinoids in Biological Specimens." Journal of Analytical Toxicology, 2017.

  • Biotage. "Extraction of synthetic cannabinoids in human whole blood using SLE." Application Note.

Sources

Development of immunoassays for UR-144 and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Development and Validation of High-Sensitivity Immunoassays for the Detection of UR-144 and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Abstract

The proliferation of synthetic cannabinoids presents a significant challenge for clinical and forensic toxicology. UR-144, a potent agonist of the peripheral CB2 receptor, is a frequently encountered compound in this class.[1][2] Due to its rapid metabolism, detection of the parent compound in biological matrices is rare, necessitating assays that can reliably identify its major metabolites.[3] This document provides a comprehensive guide to the principles and methodologies required to develop a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for UR-144 and its key metabolites. We will detail the rationale behind hapten design, antibody generation, assay optimization, and validation, providing field-proven protocols and insights to ensure robust and reliable detection.

Introduction: The Challenge of Synthetic Cannabinoid Detection

UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, emerged as a designer drug to circumvent legal restrictions on earlier generations of synthetic cannabinoids.[3] It acts as a selective full agonist of the CB2 receptor, with significantly lower affinity for the psychoactive CB1 receptor.[1] Despite this, its use is associated with a range of physiological and psychological effects, making its detection critical for law enforcement and public health.[4]

The primary analytical challenge is the extensive and rapid metabolism of UR-144 in vivo. The parent compound is often undetectable in urine, the preferred matrix for drug screening.[3][5] Therefore, effective screening methods must target the more abundant urinary metabolites, such as the N-(5-hydroxypentyl) metabolite.[2] While confirmatory methods like gas or liquid chromatography-mass spectrometry (GC/MS, LC-MS/MS) provide definitive identification, they are not always suitable for high-throughput screening.[5] Immunoassays offer a rapid, sensitive, and cost-effective solution for initial screening.[6][7]

This guide focuses on the development of a competitive ELISA, the format best suited for the detection of small molecules like UR-144.

The Immunological Principle: Haptenization and Competitive Binding

Small molecules like UR-144 (Molar Mass: 311.469 g·mol−1) are not immunogenic on their own.[1][7] To elicit an antibody response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). In this context, UR-144 is referred to as a hapten . The design of this hapten is the most critical step in developing a specific immunoassay.[8]

The immunoassay itself relies on the principle of competitive binding. In this format, a limited number of specific antibody binding sites are contested by the "free" analyte in the sample and a labeled analyte "tracer" (e.g., a UR-144-enzyme conjugate). The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Logical Framework: Competitive ELISA

The core principle is a competition for a fixed number of antibody binding sites. A high concentration of UR-144 in the sample will result in less binding of the enzyme-labeled UR-144, leading to a weak signal. Conversely, a low concentration of UR-144 allows more enzyme-labeled UR-144 to bind, producing a strong signal.

G cluster_sample High Analyte Sample cluster_antibody Antibody Binding Sites cluster_result_high Result cluster_low_sample Low Analyte Sample cluster_low_antibody Antibody Binding Sites cluster_result_low Result Sample_High UR-144 (Analyte) Antibody_High Anti-UR-144 Ab Sample_High->Antibody_High Binds Preferentially Tracer_High UR-144-HRP (Tracer) Tracer_High->Antibody_High Binding Blocked Result_High Low Signal Antibody_High->Result_High Leads to Sample_Low UR-144 (Analyte) Antibody_Low Anti-UR-144 Ab Sample_Low->Antibody_Low Minimal Binding Tracer_Low UR-144-HRP (Tracer) Tracer_Low->Antibody_Low Binds Readily Result_Low High Signal Antibody_Low->Result_Low Leads to

Caption: Principle of Competitive ELISA for UR-144 detection.

Antibody Development Workflow

The quality of the antibody dictates the sensitivity and specificity of the final assay. The process is a multi-step endeavor requiring expertise in both organic chemistry and immunology.[8]

Step 1: Hapten Design and Synthesis

The goal is to create a derivative of UR-144 with a linker arm for conjugation, while preserving the key structural motifs that will be recognized by the immune system. The position of the linker is crucial. Attaching it to a part of the molecule that is common among many synthetic cannabinoids will lead to high cross-reactivity, whereas attaching it to a unique structural region will promote specificity. For UR-144, a common strategy is to introduce a carboxyl group at the end of the N-pentyl chain, creating UR-144 pentanoic acid, which can then be readily conjugated to carrier proteins.

Step 2: Immunogen and Coating Antigen Preparation

The synthesized hapten (e.g., UR-144 pentanoic acid) is conjugated to a highly immunogenic carrier protein like KLH to create the immunogen . This is the molecule that will be injected into the host animal to generate an immune response.

Separately, the hapten is conjugated to a different protein, such as BSA, to create the coating antigen or tracer antigen . Using different carrier proteins for immunization and coating (a heterologous system) is a critical strategy to minimize non-specific binding and increase assay sensitivity.

Step 3: Immunization and Antibody Production

The immunogen (e.g., UR-144-KLH) is used to immunize animals (typically rabbits for polyclonal or mice for monoclonal antibodies) according to a standard immunization schedule. The resulting antiserum (for polyclonal antibodies) or hybridoma clones (for monoclonal antibodies) are then screened for their ability to bind to the coating antigen (UR-144-BSA). Clones or sera with high affinity and specificity are selected for purification and use in the assay.

G cluster_conjugation Conjugation UR144 UR-144 Parent Molecule Hapten Hapten Synthesis (e.g., UR-144 Pentanoic Acid) UR144->Hapten Immunogen Conjugate to KLH (Immunogen) Hapten->Immunogen CoatingAg Conjugate to BSA (Coating Antigen) Hapten->CoatingAg Immunization Animal Immunization (Rabbits/Mice) Immunogen->Immunization Screening Screening & Selection (Titer, Specificity) Immunization->Screening Purification Antibody Purification (e.g., Protein A/G) Screening->Purification FinalAb Purified Anti-UR-144 Antibody Purification->FinalAb

Caption: Workflow for generating specific anti-UR-144 antibodies.

Detailed Protocol: Competitive ELISA for UR-144

This protocol describes a competitive ELISA where the microplate is coated with a capture antibody.

Materials
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.[9]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).[9]

  • Blocking Buffer: PBST with 1% BSA.[9]

  • Assay Buffer: PBST with 0.1% BSA.

  • Anti-UR-144 Antibody: Purified polyclonal or monoclonal antibody.

  • UR-144-HRP Conjugate: UR-144 hapten conjugated to Horseradish Peroxidase.

  • UR-144 Standard: Certified reference material of UR-144 or a primary metabolite.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[10]

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[11]

  • 96-well high-binding polystyrene microplates.

Procedure
  • Plate Coating:

    • Dilute the anti-UR-144 antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Cover the plate and incubate overnight at 4°C.[9]

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.[9]

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).[9]

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the UR-144 standard in Assay Buffer to create a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).

    • Dilute urine samples in Assay Buffer. A 1:5 or 1:10 dilution is often a good starting point to mitigate matrix effects.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with Wash Buffer.[9]

    • Dilute the UR-144-HRP conjugate to its optimal working concentration in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or diluted sample with 50 µL of the diluted UR-144-HRP conjugate.

    • Immediately transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1 hour at RT.[9]

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate solution to each well.

    • Incubate in the dark at RT for 15-30 minutes, monitoring for color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Validation

Standard Curve Generation

The data is analyzed by plotting the absorbance at 450 nm against the logarithm of the UR-144 standard concentration. A sigmoidal dose-response curve is generated using a four-parameter logistic (4-PL) fit. The concentration of UR-144 in unknown samples is then interpolated from this curve.

Assay Validation

A robust immunoassay must be validated to ensure its performance is reliable and reproducible. Validation should be performed in accordance with regulatory guidelines.[12][13][14][15] Key parameters include:

  • Sensitivity (Limit of Detection, LOD): The lowest concentration of analyte that can be distinguished from the blank.

  • Precision: Intra- and inter-assay variability (CV%).

  • Accuracy: Agreement between the measured concentration and the true concentration.

  • Specificity (Cross-Reactivity): The ability of the antibody to distinguish the target analyte from structurally related compounds.

Cross-Reactivity Assessment

Specificity is paramount for assays detecting drugs of abuse, where false positives can have serious consequences.[16][17][18] Cross-reactivity is determined by running the assay with a range of concentrations for each potentially interfering compound (metabolites, other synthetic cannabinoids). The concentration of the cross-reactant that produces a 50% inhibition of signal (IC50) is compared to the IC50 of the target analyte (UR-144).

% Cross-Reactivity = (IC50 of UR-144 / IC50 of Cross-Reactant) x 100

Table 1: Representative Cross-Reactivity Data

Compound Target Analyte IC50 (ng/mL) % Cross-Reactivity
UR-144 Yes 15 100%
UR-144 N-(5-hydroxypentyl) metabolite No 20 75%
UR-144 N-(4-hydroxypentyl) metabolite No 35 43%
UR-144 Degradant No 30 50%
XLR-11 No 300 5%
JWH-018 No >1000 <1.5%
AM-2201 No >1000 <1.5%

| THC-COOH | No | >10,000 | <0.15% |

Note: The data above is illustrative. Actual cross-reactivity must be determined experimentally for each antibody lot. A study on a homogeneous immunoassay showed that developing an assay to cross-react with multiple synthetic cannabinoids like UR-144 and JWH-018 is challenging due to structural differences.[6]

Conclusion

The development of a robust immunoassay for UR-144 and its metabolites is a complex but achievable process. Success hinges on a rational hapten design that exposes unique epitopes of the target molecule, leading to the generation of highly specific antibodies. The competitive ELISA format provides a sensitive and high-throughput method suitable for screening large numbers of biological samples. Rigorous validation, with a particular focus on characterizing cross-reactivity with metabolites and other structurally related drugs, is essential to ensure the trustworthiness and accuracy of the results. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and implement reliable immunoassays for the detection of UR-144, aiding in clinical diagnostics and forensic investigations.

References

  • Block Scientific. (n.d.). Study: Development and Validation of a New Homogeneous Immunoassay for the Detection of UR-144 Metabolites in Urine. Retrieved from Block Scientific. [Link]

  • Wikipedia. (2023). UR-144. Retrieved from Wikipedia. [Link]

  • Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 273, e1-e6. [Link]

  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2022). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca 2+ and DAPK1 Related Autophagy And Necrosis. Toxicology Mechanisms and Methods, 32(9), 675-684. [Link]

  • Taylor & Francis Online. (n.d.). UR-144 – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Li, T., Rao, W., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods, 16(29), 4135-4148. [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from Marshall University Digital Scholar. [Link]

  • Kikura-Hanajiri, R., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335-341. [Link]

  • Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry, 465, 143991. [Link]

  • Colby, J. M., & Hughey, J. J. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1289-1298. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from OHSU. [Link]

  • ACS Publications. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Retrieved from Analytical Chemistry. [Link]

  • Oxford Academic. (2013). Detection of Synthetic Cannabinoids in Oral Fluid Using ELISA and LC–MS-MS. Retrieved from Journal of Analytical Toxicology. [Link]

  • Cordant Health Solutions. (2018). Immunoassay Cross-reactivity: The Importance of Accurate Interpretation. Retrieved from Cordant Health Solutions Blog. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from HHS.gov. [Link]

  • PubMed Central. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Retrieved from Journal of Analytical Toxicology. [Link]

  • MDPI. (2022). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Retrieved from Molecules. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from Creative Diagnostics. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from Bio-Rad Antibodies. [Link]

  • Regulations.gov. (n.d.). Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from Regulations.gov. [Link]

  • PubMed. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from PubMed. [Link]

  • RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved from Regulatory Affairs Professionals Society. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from YouTube. [Link]

Sources

Use of UR-144-d5 in proficiency testing for forensic laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantitation of UR-144 in Forensic Matrices: A Protocol for Proficiency Testing Using Deuterated Internal Standardization (UR-144-d5)

Abstract

The rapid proliferation of synthetic cannabinoids (SCs) necessitates robust Proficiency Testing (PT) schemes to ensure forensic laboratories can accurately identify and quantify emerging threats. UR-144, a tetramethylcyclopropylindole cannabinoid, presents specific analytical challenges due to its lipophilicity and susceptibility to matrix effects in complex biological samples. This application note details the deployment of This compound (pentadeuterated isotopologue) as a critical Internal Standard (ISTD). We provide a validated LC-MS/MS workflow compliant with ISO/IEC 17043 standards, designed to mitigate ion suppression and ensure inter-laboratory comparability.

Introduction

The Forensic Context

UR-144 belongs to the "second generation" of synthetic cannabinoids, structurally distinct from early JWH-series compounds due to the replacement of the naphthalene ring with a tetramethylcyclopropyl moiety. Despite regulatory controls, it remains a target analyte in forensic toxicology due to its potency and prevalence in "Spice/K2" herbal blends.[1]

The Role of Proficiency Testing (PT)

Under ISO/IEC 17043 , forensic laboratories must demonstrate competence through inter-laboratory comparisons. The primary failure mode in SC analysis is not identification, but quantification accuracy . Biological matrices (whole blood, post-mortem blood) contain phospholipids that cause significant electrospray ionization (ESI) suppression. Without a stable isotope-labeled internal standard (SIL-ISTD) that co-elutes perfectly with the target, these matrix effects lead to gross underestimation of drug concentration.

Why this compound?

This compound contains five deuterium atoms on the N-pentyl chain. It serves as the ideal "molecular mirror" for UR-144.

  • Co-elution: It shares the same retention time (RT) as UR-144, ensuring it experiences the exact same matrix suppression/enhancement at the ESI source.

  • Mass Shift: The +5 Da shift allows for spectral resolution from the native drug (M+0) and the M+1/M+2 natural isotopes.

Technical Specifications

PropertyAnalyte: UR-144Internal Standard: this compound
IUPAC Name (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone(1-(pentyl-d5)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Formula C21H29NOC21H24D5NO
Exact Mass 311.2249316.2563
Precursor Ion [M+H]+ 312.2 317.2
LogP (Lipophilicity) ~5.3 (High)~5.3 (High)
Storage -20°C (Methanol/Acetonitrile)-20°C (Methanol/Acetonitrile)
DEA Status (US) Schedule ISchedule I (Exempt prep available)

Mechanism of Action: Matrix Effect Correction

The following diagram illustrates how this compound corrects for signal suppression caused by co-eluting phospholipids in a blood matrix.

MatrixEffectCorrection Matrix Biological Matrix (Phospholipids/Proteins) ESI ESI Source (Ionization Competition) Matrix->ESI Suppression Agent Signal_Native Suppressed Signal (Native) ESI->Signal_Native Reduced Ionization Signal_ISTD Suppressed Signal (ISTD) ESI->Signal_ISTD Reduced Ionization UR144 Analyte: UR-144 (Native) UR144->ESI Co-elution ISTD ISTD: this compound (Deuterated) ISTD->ESI Co-elution Ratio Calculated Ratio (Native Area / ISTD Area) Errors Cancel Out Signal_Native->Ratio Signal_ISTD->Ratio

Caption: The "Molecular Mirror" effect. Because this compound and UR-144 co-elute, the ionization suppression from the matrix affects both equally. The ratio of their signals remains constant, yielding accurate quantification.

Protocol: Validated LC-MS/MS Workflow

This protocol is designed for Whole Blood or Serum . Note: Urine analysis typically targets metabolites (e.g., N-pentanoic acid), but parent UR-144 may be analyzed in forensic seizure samples or specific blood PT schemes.

Reagents & Materials
  • Stock Solutions: UR-144 and this compound (1.0 mg/mL in Methanol).

  • Extraction Solvent: n-Hexane:Ethyl Acetate (90:10 v/v). Rationale: High lipophilicity of UR-144 requires non-polar solvents for efficient recovery.

  • LC Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of sample (Blood/Serum/Calibrator) into a silanized glass tube.

  • ISTD Spike: Add 20 µL of this compound Working Solution (100 ng/mL).

    • Critical Step: Vortex gently and let stand for 5 minutes. Equilibration is vital; the ISTD must bind to plasma proteins to the same extent as the native drug to correct for extraction recovery losses.

  • Buffer: Add 200 µL of 0.5M Carbonate Buffer (pH 9.5). Vortex.

  • Extraction: Add 2.0 mL Hexane:Ethyl Acetate (90:10) .

  • Agitation: Rotate/Shake for 10 minutes. Centrifuge at 3500 rpm for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube. Cryo-freeze the aqueous layer (dry ice/acetone bath) to pour off the organic layer easily if needed.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex well.

Instrumental Parameters (LC-MS/MS)

Chromatography (UPLC/HPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 6.0 min: 95% B (Elution of UR-144 ~4.5-5.5 min)

    • 7.0 min: 95% B

    • 7.1 min: 40% B (Re-equilibration)

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C (High temp required for efficient desolvation of cannabinoids).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
UR-144 312.2125.1 Quantifier28
312.2214.1Qualifier22
This compound 317.2125.1 Quantifier*28
317.2219.1Qualifier**22
  • Technical Note on Transitions:

    • The 125.1 fragment corresponds to the tetramethylcyclopropyl ketone moiety. Since the deuterium label is on the pentyl chain (attached to the indole), this fragment is unlabeled and appears at 125.1 for both native and d5.

    • The 214.1 fragment (native) and 219.1 fragment (d5) correspond to the indole+pentyl chain.

    • Recommendation: While 125.1 is often more intense (Quant), using 317.2 -> 219.1 for the ISTD provides higher specificity if background noise is high, as it shifts the mass away from the native fragment.

Workflow Visualization

Workflow Start Sample Aliquot (200 µL) Blood/Serum Spike Spike ISTD (this compound) & Equilibrate (5 min) Start->Spike Extract LLE Extraction Hexane:EtOAc (90:10) Spike->Extract Dry Evaporate & Reconstitute (50:50 Mobile Phase) Extract->Dry Analyze LC-MS/MS Analysis Monitor 312->125 & 317->125 Dry->Analyze Calc Data Processing Area Ratio Calculation Analyze->Calc

Caption: Step-by-step analytical workflow ensuring equilibration of the deuterated standard with the biological matrix.

Validation & Troubleshooting for PT

Acceptance Criteria (ISO 17043)

In a Proficiency Test, your Z-score depends on the deviation from the assigned value.

  • Linearity: R² > 0.995 over the range 0.5 – 100 ng/mL.[2]

  • Bias: Accuracy must be within ±15% of the target.

  • ISTD Response: The absolute area of this compound should not vary by more than ±20% between samples and calibrators. A drop >50% indicates severe matrix suppression or extraction failure.

Common Pitfalls
  • Cross-Talk (Isotopic Contribution):

    • Issue: High concentrations of Native UR-144 (e.g., >500 ng/mL) may contribute to the d5 signal if the M+5 isotope of the native drug is significant (rare) or if the d5 standard is impure.

    • Solution: Always run a "Zero Sample" (Matrix + ISTD only) and a "Blank" (Matrix only) to check for interferences.

  • Stability in Matrix:

    • UR-144 is relatively stable in frozen blood (-20°C).[3] However, repeated freeze-thaw cycles can cause degradation.

    • Protocol: Aliquot PT samples immediately upon receipt if not analyzing same-day.

  • Adsorption Losses:

    • UR-144 is highly lipophilic and sticks to plastic.

    • Solution: Use silanized glass inserts for autosampler vials. Avoid polypropylene tubes for the final reconstitution step.

References

  • Kusano, M., et al. (2016). "Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry." Journal of Analytical Toxicology. Retrieved from [Link]

  • Dang, D. K., et al. (2024). "Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS." ResearchGate.[4] Retrieved from [Link]

  • ISO/IEC. (2023). ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers.[5] Retrieved from [Link]

  • Gürler, M. (2017).[6] "Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry." Acta Medica. Retrieved from [Link]

Sources

Application of UR-144-d5 in clinical drug monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of UR-144 in Clinical & Forensic Matrices Using Isotope Dilution (UR-144-d5)

Executive Summary

The proliferation of synthetic cannabinoids (SCs) necessitates robust analytical protocols for clinical and forensic toxicology. UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent CB2 receptor agonist often detected in "Spice" or "K2" products. Accurate quantification of UR-144 in biological matrices is complicated by significant matrix effects and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the application of This compound , a pentadeuterated analog, as an Internal Standard (IS). By employing Stable Isotope Dilution (SID), laboratories can achieve regulatory-grade precision, correcting for extraction variability and electrospray ionization (ESI) suppression.

Technical Specifications: this compound

Before integrating this compound into the workflow, researchers must verify the physicochemical properties to ensure compatibility with the target analyte.

PropertySpecification
Compound Name This compound
Chemical Name (1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone
Molecular Formula C₂₁H₂₄D₅NO
Molecular Weight 316.5 g/mol (approx. +5 Da shift from native UR-144)
Solubility Soluble in Methanol, Acetonitrile, DMF
Stability ≥ 2 years at -20°C (in solution)
Primary Application Internal Standard for LC-MS/MS or GC-MS quantification of UR-144 in blood, serum, or oral fluid.[1][2][3]

Mechanism of Action: Why this compound?

In LC-MS/MS analysis of complex biological fluids (blood/urine), "matrix effects" occur when co-eluting phospholipids or proteins alter the ionization efficiency of the target analyte.

  • Co-Elution: this compound is chemically nearly identical to UR-144. It retains the same lipophilicity and pKa, meaning it elutes at the exact same retention time as the target.

  • Ion Suppression Correction: If the patient sample contains a matrix component that suppresses the signal of UR-144 by 30%, the this compound signal is also suppressed by 30%.

  • Ratio quantification: The ratio of Analyte Area / IS Area remains constant, nullifying the error.

Visualizing the Mechanism:

MatrixEffectCorrection cluster_0 Co-Elution & Correction Sample Biological Sample (Blood/Serum) Extraction Extraction (LLE/SPE) Sample->Extraction Ionization ESI Source (Ionization) Extraction->Ionization Detection Mass Analyzer (MRM Mode) Ionization->Detection Matrix Matrix Interferences (Phospholipids) Matrix->Ionization Suppresses Signal UR144 Target: UR-144 (m/z 312.2) UR144->Ionization UR144d5 IS: this compound (m/z 317.2) UR144d5->Ionization

Figure 1: The Stable Isotope Dilution (SID) mechanism. This compound experiences the exact ionization environment as the target, allowing for real-time correction of signal suppression.

Experimental Protocol: Quantification in Whole Blood

Scope: This protocol targets the parent compound UR-144 in whole blood, which is the primary marker for recent intake (acute intoxication).

Reagent Preparation
  • Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in Methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Step 1 (Aliquot): Transfer 200 µL of whole blood into a silanized glass tube.

  • Step 2 (Spike): Add 20 µL of WIS (100 ng/mL) to all samples, calibrators, and QCs. (Final IS conc: 10 ng/mL).

    • Critical: Vortex immediately for 10 seconds to equilibrate IS with the matrix.

  • Step 3 (Extraction): Add 2 mL of extraction solvent (n-Hexane:Ethyl Acetate, 90:10 v/v).

  • Step 4 (Agitation): Rotate/shake for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Step 5 (Concentration): Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Step 6 (Reconstitution): Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 30% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B (Wash)

    • 5.1 min: 30% B (Re-equilibration)

MRM Transitions (Mass Spectrometry)

The following transitions are critical for specificity. The "Quantifier" is used for calculation; the "Qualifier" confirms identity.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
UR-144 312.2214.1144.125 / 35
This compound (IS) 317.2 219.1 149.1 25 / 35

Note: The +5 Da shift is maintained in the product ions (214 -> 219), confirming the deuterium label is on the indole core.

Metabolic Considerations & Urine Analysis

While this compound is ideal for blood, urine analysis typically targets metabolites due to the rapid degradation of the parent compound.

  • Primary Urinary Targets: N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites.[4][5]

  • Application of this compound in Urine:

    • Ideally: Use UR-144 N-(5-hydroxypentyl) metabolite-d5 if available.[6][7]

    • Alternative: If using this compound (parent) to quantify metabolites, be aware that retention times will differ. This compound will elute later than the hydroxylated metabolites (which are more polar).

    • Result: It corrects for general extraction efficiency but NOT for specific matrix effects at the metabolite's elution time.

Metabolic Pathway Diagram:

Metabolism Parent UR-144 (Parent) Target in Blood/Saliva Liver Hepatic Metabolism (CYP450) Parent->Liver Metabolite1 N-(5-hydroxypentyl) metabolite Target in Urine Liver->Metabolite1 Metabolite2 N-pentanoic acid metabolite Target in Urine Liver->Metabolite2 Glucuronide Glucuronide Conjugates (Requires Hydrolysis) Metabolite1->Glucuronide Metabolite2->Glucuronide

Figure 2: Metabolic fate of UR-144. For urine analysis, hydrolysis (β-glucuronidase) is required to free the metabolites before extraction.

Validation & Troubleshooting

Linearity & Sensitivity
  • Range: 0.5 ng/mL – 100 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Calibrators within ±15% of nominal value.

Common Pitfall: Deuterium Exchange

Deuterium on the indole nitrogen or labile positions can exchange with solvent protons, leading to signal loss in the d5 channel and appearance in the d0 (analyte) channel.

  • Solution: this compound has deuteriums on the indole ring carbon positions (positions 2,4,5,6,[1][3][6]7) or the pentyl chain , which are stable. Ensure your standard is not labeled on exchangeable positions.

Cross-Talk Check

Before running patient samples, inject:

  • Blank + IS: Monitor the analyte channel (312.2 > 214.1). Requirement: Signal < 20% of LLOQ.

  • High Calibrator (No IS): Monitor the IS channel (317.2 > 219.1). Requirement: Signal < 5% of average IS response.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Kavanagh, P., et al. (2013).[8] "UR-144 in products sold via the Internet: identification of related compounds and characterization of pyrolysis products." Drug Testing and Analysis. Retrieved from [Link]

  • Sobolevsky, T., et al. (2012). "Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids." Drug Testing and Analysis. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: UR-144. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming matrix effects in UR-144-d5 quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Cannabinoid Quantification Ticket ID: UR144-ME-005 Subject: Troubleshooting Matrix Effects in UR-144-d5 LC-MS/MS Assays Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering quantification instability with UR-144 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. This is a common bottleneck. UR-144 is highly lipophilic (logP ~4.5–5.0), making it prone to co-elution with endogenous phospholipids in plasma and whole blood.

While the deuterated internal standard (This compound ) is designed to correct for these variances, it can fail if the Matrix Effect (ME) exceeds the linear compensation range of the mass spectrometer, or if "Deuterium Isotope Effects" cause the IS to elute outside the suppression window of the analyte.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these errors.

Module 1: Diagnosis (The "Triage")

Q: My internal standard (this compound) area counts fluctuate wildly between patient samples. Is this instrument drift or matrix effect?

A: You must distinguish between volumetric errors and ionization suppression. The only definitive way to visualize where the matrix is hitting your chromatogram is a Post-Column Infusion (PCI) experiment.

The Protocol (PCI):

  • Setup: Disconnect your column from the MS source. Insert a PEEK "Tee" junction.

  • Infusion: Connect a syringe pump to one inlet of the Tee. Infuse a neat standard of UR-144 (100 ng/mL) at 10 µL/min.

  • Injection: Connect your LC column flow to the other inlet. Inject a "Blank Matrix Extract" (extracted blood/urine with no drug) via the LC.

  • Observation: The MS will show a high, steady baseline (from the infusion). When the blank matrix elutes, you will see "dips" (suppression) or "humps" (enhancement) in the baseline.

  • Overlay: Superimpose your this compound chromatogram on this trace. If your IS peak aligns with a "dip," you have a Matrix Effect.

Visualization: Post-Column Infusion Setup

PCI_Setup cluster_legend Data Output LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee High-Pressure Tee Junction Column->Tee Eluent Syringe Syringe Pump (Infusing UR-144) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Result Result: Steady baseline with 'dips' at suppression zones MS->Result

Figure 1: Schematic of Post-Column Infusion (PCI) to map ionization suppression zones.

Module 2: The "Chemistry" Fix (Extraction)

Q: I am analyzing whole blood and see >40% suppression. Liquid-Liquid Extraction (LLE) isn't cleaning it enough.

A: LLE (e.g., Hexane:Ethyl Acetate) is effective for lipophilics but poor at removing phospholipids (PLs). PLs are the primary cause of ion suppression in blood analysis. They accumulate on the column and elute unpredictably.

Recommendation: Switch to Solid Phase Extraction (SPE) with a specific focus on "Pass-Through" or "Load-Wash-Elute" protocols that target phospholipid removal.

Protocol: Phospholipid Removal (Oasis PRiME HLB or Equivalent) Note: This method relies on a hydrophobic-lipophilic balanced sorbent that does not require conditioning.

  • Pre-treatment: Mix 100 µL Whole Blood + 10 µL IS (this compound) + 200 µL 0.1 M ZnSO₄/Ammonium Acetate (to lyse cells). Vortex.

  • Precipitation: Add 400 µL Acetonitrile (ACN). Vortex and Centrifuge at 10,000 rpm for 5 min.

  • Load: Load the supernatant onto the SPE plate (e.g., Waters Oasis PRiME HLB).

  • Elute: Collect the flow-through. (Note: Some protocols use a wash step; for PRiME, the interferences are often retained while the analyte passes, or vice-versa depending on the specific method. For UR-144, a Load-Wash-Elute is standard).

    • Refined Step: Load sample -> Wash (5% MeOH) -> Elute (90:10 ACN:MeOH).

  • Evaporate & Reconstitute: Evaporate under N₂ and reconstitute in initial mobile phase.

Comparison of Extraction Efficiencies

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Cleanliness ModerateLow (High Phospholipids)High (>95% PL removal)
Recovery Variable (Emulsions possible)HighConsistent (>85%)
Cost/Sample LowVery LowModerate
Suitability UrineScreening onlyWhole Blood / Plasma

Module 3: The "Physics" Fix (Chromatography)

Q: My this compound elutes 0.1 minutes earlier than the native UR-144. Why does this matter?

A: This is the Deuterium Isotope Effect .[1][2] The C-D bond is shorter and stronger than the C-H bond, slightly reducing the lipophilicity and Van der Waals volume of the molecule. In Reversed-Phase LC (RPLC), deuterated standards often elute earlier than the native analyte.

The Risk: If your matrix suppression zone (e.g., a sharp phospholipid peak) occurs exactly at the leading edge of the UR-144 peak, the d5 IS (eluting earlier) might sit inside the suppression zone while the native UR-144 (eluting later) sits outside it. The IS is suppressed, the analyte is not. The ratio (Analyte/IS) becomes artificially high, leading to false positives or over-quantification.

Solution:

  • Column Choice: Use a Biphenyl stationary phase (e.g., Restek Raptor Biphenyl). The pi-pi interactions often provide better selectivity for cannabinoids than C18 and can help separate the analyte from the matrix front.

  • Gradient Flattening: If d5 and d0 are separating, flatten the gradient slope at the elution time. This forces them to co-elute more tightly by reducing the rate of change in organic strength.

Module 4: Validation (The Calculations)

Q: How do I prove to a reviewer (or the FDA) that I have solved the matrix effect?

A: You must perform the Matuszewski Method (Standard Line Slope Comparison). This distinguishes between Recovery (extraction efficiency) and Matrix Effect (ionization efficiency).

Experimental Design:

  • Set A (Neat): Standard spiked into mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike standard into the final vial.

  • Set C (Pre-Extraction Spike): Spike standard into matrix, then extract.

Calculations:

MetricFormulaInterpretation
Matrix Effect (ME)

< 100% = Suppression> 100% = Enhancement
Recovery (RE)

Efficiency of the extraction step alone.
Process Efficiency (PE)

Overall method yield.

Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidelines (2018), the Coefficient of Variation (CV) of the Matrix Factor (MF) calculated from 6 different lots of matrix should not exceed 15% .

Troubleshooting Logic Tree

Troubleshooting_Tree Start Start: High CV% in UR-144 Quantification Check_IS Check IS Response (Area Counts) Start->Check_IS Decision_IS IS Area Stable? Check_IS->Decision_IS Stable_Yes Yes: Issue is likely Linearity or Pipetting Decision_IS->Stable_Yes Yes Stable_No No: Variable Suppression Decision_IS->Stable_No No Run_PCI Run Post-Column Infusion (PCI) Stable_No->Run_PCI Check_RT Check RT Shift (d0 vs d5) Run_PCI->Check_RT Shift_Yes Shift Detected: Flatten Gradient or Change Column (Biphenyl) Check_RT->Shift_Yes > 0.05 min Shift_No No Shift: General Suppression Check_RT->Shift_No Co-eluting Action_Extract Switch Extraction: LLE -> SPE (PRiME HLB) Shift_No->Action_Extract

Figure 2: Decision matrix for isolating the source of quantification errors.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 906, 65-73. (Demonstrates matrix effects in serum for JWH/UR series).
  • Waters Corporation. (2020). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Application Note.

Sources

Technical Support Center: Ion Suppression in UR-144 ESI-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Remediation of Matrix Effects for Synthetic Cannabinoids Analyte Focus: UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) Methodology: LC-ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry)

Introduction: The Invisible Variable

Welcome to the Advanced Applications Support Center. You are likely here because your UR-144 calibration curves are non-linear, your QC recovery is failing in biological matrices (urine/whole blood), or your sensitivity (S/N) has inexplicably dropped despite clean solvent standards.

The Diagnosis: You are likely experiencing Ion Suppression . UR-144 is a highly lipophilic synthetic cannabinoid (LogP ~4-5). In ESI, it must compete for charge against highly abundant endogenous matrix components—specifically phospholipids (in blood) and salts/urea (in urine). When these co-elute with UR-144, they monopolize the available charge on the ESI droplet surface, rendering your analyte "invisible" to the mass spectrometer.

This guide provides the diagnostic protocols and remediation strategies required to validate your data.

Visualizing the Problem: The ESI Charge Competition

The following diagram illustrates the "Enke Model" of equilibrium partitioning, which dictates why your UR-144 signal disappears in the presence of matrix.

ESIMechanism cluster_0 ESI Capillary Tip cluster_1 Desolvation Zone cluster_2 Mass Analyzer Droplet Charged Droplet (Limited Surface Charge) Evap Solvent Evaporation (Droplet Shrinks) Droplet->Evap Competition Charge Competition (Analyte vs. Matrix) Evap->Competition Fission Signal Detected Ion Current Competition->Signal UR-144 (Winner) Loss Suppressed Signal (Neutralized) Competition->Loss Phospholipids (Winner) High Surface Activity Matrix Matrix Components (Phospholipids/Salts) Matrix->Competition Co-elution

Figure 1: Mechanism of Ion Suppression. High-concentration matrix components with high surface activity (like phospholipids) outcompete trace-level UR-144 for the limited charge sites on the ESI droplet surface.

Module 1: Diagnostic Workflow

How do I confirm Ion Suppression?

Do not rely on "Matrix Factors" calculated from peak areas alone. You must visualize where the suppression occurs to fix it. Use the Post-Column Infusion (PCI) method.[1][2][3]

Protocol: Post-Column Infusion Setup
  • Preparation: Prepare a clean standard solution of UR-144 (or its metabolite) at a high concentration (e.g., 1 µg/mL) in mobile phase.

  • Hardware: Connect a T-union between your LC column outlet and the MS source inlet.

  • Infusion:

    • Pump A (LC): Inject a blank matrix extract (e.g., extracted blank urine/blood) using your standard gradient method.

    • Pump B (Syringe Pump): Infuse the UR-144 standard continuously at 5-10 µL/min into the T-union.

  • Acquisition: Monitor the MRM transition for UR-144 (e.g., m/z 312.2 > 214.1 for parent).

  • Analysis: The baseline should be high and stable (due to constant infusion). Look for negative peaks (dips) in the baseline. These dips indicate elution times where the matrix suppresses ionization.

Interpretation:

  • Dip at Solvent Front (0-1 min): Unretained salts/polar interferences.

  • Dip at UR-144 Retention Time: CRITICAL FAILURE. Your analyte is co-eluting with suppressors.

  • Dip at End of Gradient: High-mass phospholipids eluting (common in protein precipitation).

Module 2: Sample Preparation Solutions

The Root Cause: "Dirty" Extracts

UR-144 is hydrophobic. If you use simple Protein Precipitation (PPT), you carry over significant lipids. You must move to extraction methods that remove phospholipids.

Comparative Efficacy of Extraction Techniques:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Complexity Low (Add ACN, Spin)Medium (Solvent partition)High (Load, Wash, Elute)
Phospholipid Removal < 10% (Poor)~50-70% (Moderate)> 95% (Excellent - with specific sorbents)
UR-144 Recovery HighVariable (pH dependent)High & Consistent
Matrix Effect (ME%) Often > 50% Suppression~10-20% Suppression< 10% Suppression
Recommendation Avoid for quantitationAcceptable (Use Hexane:EtOAc)Gold Standard (e.g., Oasis HLB)
Recommended Protocol: SPE for UR-144 (Urine/Blood)

Use a Polymeric Reversed-Phase sorbent (e.g., Hydrophilic-Lipophilic Balance).

  • Pre-treatment: Dilute 200 µL sample 1:1 with 1% Formic Acid (breaks protein binding).

  • Load: Apply to conditioned SPE cartridge.

  • Wash 1: 5% Methanol in water (removes salts/urea).

  • Wash 2: 40% Acetonitrile (removes hydrophobic interferences but retains UR-144).

  • Elute: 100% Methanol or Acetonitrile.

  • Evaporate & Reconstitute: Reconstitute in initial mobile phase conditions to ensure good peak shape.

Module 3: Chromatographic Solutions

Separating the Analyte from the "Kill Zone"

If you cannot change sample prep, you must chromatographically separate UR-144 from the suppressors.

Troubleshooting Logic:

  • Phospholipids typically elute late in a reversed-phase gradient (high % organic).

  • UR-144 is also late-eluting (hydrophobic).

  • The Fix:

    • Column Choice: Switch from C18 to Biphenyl or Fluoro-Phenyl phases. These offer alternative selectivity (pi-pi interactions) for the indole core of UR-144, often shifting its retention time away from lipid bands.

    • Gradient Modification: Extend the high-organic wash at the end of the run to ensure phospholipids are cleared before the next injection, or flatten the gradient slope to separate UR-144 from the lipid front.

ChromatographyLogic Start Problem: UR-144 Co-elutes with Matrix Check Did you perform PCI? Start->Check Branch1 Suppression at Solvent Front Check->Branch1 Early Elution Branch2 Suppression at Analyte RT Check->Branch2 Co-elution Sol1 Increase Column Retention (Lower initial % Organic) Branch1->Sol1 Sol2 Change Selectivity (Switch to Biphenyl Column) Branch2->Sol2 Sol3 Improve Cleanup (Switch to SPE) Branch2->Sol3

Figure 2: Decision Matrix for Chromatographic Optimization.

Module 4: Internal Standards

The Ultimate Compensation Tool

If suppression cannot be eliminated, it must be compensated for.

The Rule: You MUST use a Stable Isotope Labeled (SIL) Internal Standard.

  • Recommended: UR-144-d5 (deuterated on the pentyl chain).

  • Why? The SIL-IS has the same retention time as the target. Therefore, it experiences the exact same degree of ion suppression. If the matrix suppresses 50% of the UR-144 signal, it will also suppress 50% of the this compound signal. The Ratio (Analyte Area / IS Area) remains constant.

Warning: Do not use JWH-018-d9 as an IS for UR-144. Despite structural similarity, their retention times differ. If JWH-018-d9 elutes in a "clean" zone and UR-144 elutes in a "suppressed" zone, your quantification will be grossly inaccurate (False Negative).

Frequently Asked Questions (FAQs)

Q1: My recovery is >90%, but my sensitivity is poor. How is this possible? A: "Recovery" usually measures extraction efficiency (pre-MS). "Process Efficiency" accounts for both extraction and matrix effects.[4] You likely have high extraction recovery (you got the drug out of the blood) but low ionization efficiency (the drug isn't ionizing in the source). Calculate the Matrix Effect (ME%) using the post-extraction spike method (Matuszewski et al.).[1]

Q2: Can I just dilute the sample to reduce suppression? A: Yes, "Dilute-and-Shoot" is a valid strategy if your instrument sensitivity allows it. Diluting the matrix 1:10 often reduces suppression exponentially, while analyte signal decreases linearly. If your LOQ (Limit of Quantitation) can still be met, this is the simplest fix.

Q3: Why do I see signal enhancement instead of suppression? A: While less common for UR-144, co-eluting compounds can sometimes facilitate desolvation or prevent adsorption to lines, leading to signal enhancement (>100% ME). This is still a matrix effect and creates error. The SIL-IS (this compound) will correct for this as well.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Waters Corporation. (2017). Comparison of Solid Phase vs. Liquid Liquid Extractions for Synthetic Cannabinoids. Application Note.

  • Kavanagh, P., et al. (2017). Synthetic cannabinoids in biological matrices: method development and validation. Drug Testing and Analysis.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Improving the sensitivity of UR-144 detection in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Sensitivity & Selectivity Protocols for Complex Matrices

Status: Operational Ticket Type: Method Development / Troubleshooting Subject: Improving Detection Limits for UR-144 (TMCP-018) and Metabolites

Executive Summary: The "Moving Target" Challenge

UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] presents a dual analytical challenge: rapid metabolism and thermal instability .

If you are failing to detect UR-144 in urine using protocols designed for JWH-018, it is likely because you are targeting the wrong analyte or losing the compound to thermal degradation in the injector port. This guide restructures your workflow to target the bio-available markers (metabolites) and optimize extraction for high-sensitivity LC-MS/MS and GC-MS quantification.

Module 1: Metabolite Targeting (The Science of Detection)

CRITICAL ALERT: Do not rely on the parent compound for urine analysis. UR-144 is highly lipophilic and extensively metabolized by CYP450 enzymes. In urine, the parent compound is often undetectable (<1%) even in acute intoxication cases. You must target the carboxylic acid and hydroxylated metabolites.

Target Analytes by Matrix
MatrixPrimary TargetSecondary TargetNotes
Urine UR-144 N-pentanoic acid N-(5-hydroxypentyl) metaboliteParent drug is rarely found. Hydrolysis (β-glucuronidase) is recommended to improve sensitivity for hydroxylated forms.
Blood/Serum Parent UR-144 N-pentanoic acidParent compound is detectable in blood but has a short half-life.[1]
Oral Fluid Parent UR-144 N/AGood correlation with recent use; parent drug coats the oral cavity.
Hair Parent UR-144 N/AParent drug is trapped in the keratin matrix.
Metabolic Pathway Visualization

UR144_Metabolism UR144 UR-144 (Parent) (Lipophilic) CYP CYP450 Oxidation UR144->CYP Pentanoic N-pentanoic acid (Major Urinary Marker) CYP->Pentanoic Terminal Oxidation Hydroxyl N-(5-hydroxypentyl) Metabolite CYP->Hydroxyl Hydroxylation Glucuronide Glucuronide Conjugate Hydroxyl->Glucuronide UGT Conjugation

Figure 1: Simplified metabolic pathway of UR-144 showing the divergence into the primary urinary markers.

Module 2: Sample Preparation (Extraction Protocols)

Direct injection is insufficient for trace detection in complex matrices due to ion suppression. We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for urine to remove urea and salts that suppress electrospray ionization.

Protocol A: SPE for Urine (High Sensitivity)

Goal: Isolate N-pentanoic acid and N-hydroxypentyl metabolites.

  • Hydrolysis (Optional but Recommended):

    • Add 20 µL β-glucuronidase to 1 mL urine. Incubate at 60°C for 1 hour.

    • Why? Frees the N-(5-hydroxypentyl) metabolite from its glucuronide cage, increasing signal intensity.

  • Sample Pre-treatment:

    • Dilute sample 1:1 with 0.1% Formic Acid (aq).

  • SPE Cartridge Conditioning (Polymeric Strong Cation Exchange):

    • 3 mL Methanol -> 3 mL dH2O.

  • Load:

    • Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Wash:

    • Wash 1: 3 mL dH2O (Removes salts).

    • Wash 2: 3 mL 0.1N HCl (Acidifies matrix).

    • Wash 3: 3 mL Methanol/Water (50:50) (Removes hydrophobic interferences).

  • Elution:

    • Elute with 3 mL Methanol containing 5% Ammonium Hydroxide.

    • Mechanism: High pH breaks the ionic interaction between the basic nitrogen of the indole core and the sorbent.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Module 3: Instrumental Optimization
Workflow 1: LC-MS/MS (The Gold Standard)

LC-MS/MS avoids the thermal degradation issues seen in GC-MS.

  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3 or Shim-Pack FC-ODS).

    • Note: A high carbon load is required to retain the polar acid metabolites.

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water (pH ~3.5).

    • B: Methanol (Acetonitrile can cause higher background noise for this specific analyte).

  • Ionization: ESI Positive Mode.

Diagnostic Ion Transitions (MRM) Note: Optimize collision energy (CE) for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)
UR-144 (Parent) 312.2144.1214.1
UR-144 N-pentanoic acid 342.2144.1296.2
UR-144 N-(5-hydroxypentyl) 328.2144.1282.2
Workflow 2: GC-MS (Thermal Degradation Warning)

If you must use GC-MS, be aware that UR-144 contains a tetramethylcyclopropyl ring. This ring is thermally unstable.

  • The Artifact: At high injector port temperatures (>250°C), the cyclopropyl ring opens, forming a specific pyrolysis product (1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one).

  • The Fix:

    • Derivatization: You must derivatize urine extracts (BSTFA + 1% TMCS) to detect the metabolites.

    • Monitoring: If looking for the parent drug in seized materials or hair, monitor for both the parent UR-144 and its ring-opened degradation product. The presence of the degradant confirms UR-144.[2]

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Urine/Blood) Prep Protein Precip (Blood) or SPE (Urine) Sample->Prep Inst_Choice Instrument Selection Prep->Inst_Choice LCMS LC-MS/MS (ESI+) Inst_Choice->LCMS Preferred GCMS GC-MS (Derivatization Req) Inst_Choice->GCMS Alternative LC_Result Detect: N-pentanoic acid (High Sensitivity) LCMS->LC_Result GC_Result Detect: TMS-derivatives + Pyrolysis Artifacts GCMS->GC_Result

Figure 2: Decision matrix for instrumental analysis based on available technology and thermal stability risks.

Troubleshooting FAQ

Q: I am seeing a split peak for UR-144 in my LC-MS chromatogram. What is happening? A: This is likely isomer interference . XLR-11 (5-fluoro-UR-144) is structurally very similar. While they have different masses (F vs H), isotopic overlap or impurities can cause confusion. Ensure your gradient is shallow enough (e.g., 50% B to 95% B over 10 mins) to chromatographically separate UR-144 from XLR-11 and A-796,260.

Q: My recovery for the N-pentanoic acid metabolite is low (<40%) using LLE. A: The acid metabolite is more polar than the parent. Standard LLE solvents (Hexane/Ethyl Acetate) may be too non-polar to extract the acid metabolite efficiently. Switch to the SPE protocol outlined in Module 2, or use a more polar solvent mix like Chlorobutane:Isopropanol (9:1) for LLE.

Q: Can I distinguish between UR-144 and XLR-11 use based on metabolites? A: It is difficult. Both UR-144 and XLR-11 can metabolize into UR-144 N-pentanoic acid .[3] However, XLR-11 also produces specific fluorinated metabolites. If you only find UR-144 N-pentanoic acid, you cannot definitively rule out XLR-11, but the absence of fluorinated metabolites suggests UR-144.

Q: Why is the parent compound signal dropping over time in my autosampler? A: UR-144 is known to adsorb to plastic surfaces. If your samples are in plastic well plates or using plastic inserts, the drug may be binding to the container. Use silanized glass inserts to minimize non-specific binding.

References
  • National Institutes of Health (NIH). (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International.[4] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monographs: UR-144. Retrieved from [Link]

  • MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. Retrieved from [Link]

  • Acta Medica. (2017).[1] Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: UR-144-d5 Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability of UR-144-d5 in Frozen Biological Samples

Status: Operational | Role: Senior Application Scientist Audience: Bioanalytical Researchers & Forensic Toxicologists

Critical Alert: Triage & Immediate Action

Is your Internal Standard (IS) signal dropping or fluctuating? Before assuming chemical degradation of this compound, you must rule out Non-Specific Binding (NSB) and Ion Suppression . UR-144 and its deuterated analog are highly lipophilic (LogP > 4.5). They aggressively adsorb to standard polypropylene (PP) containers, mimicking instability.

Immediate Triage Protocol:

  • Container Check: Are you storing stock solutions or extracts in standard PP tubes?

    • Action: Transfer immediately to silanized glass or low-binding polypropylene .

  • Solvent Check: Is your reconstitution solvent >50% aqueous?

    • Action: Ensure at least 50% organic content (MeOH/AcN) to maintain solubility and prevent adsorption.

  • Temperature Check: Was the sample subjected to >3 freeze-thaw cycles?

    • Action: If yes, discard. Integrity is compromised due to protein precipitation and potential hydrolysis.

Technical Deep Dive: Stability Mechanics

Chemical vs. Matrix Instability

This compound [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-d5] is structurally an indole-3-methanone.[1] Unlike ester-linked synthetic cannabinoids (e.g., PB-22), UR-144 lacks the ester bond susceptible to rapid hydrolysis by plasma esterases.

  • Primary Stability Risk: Oxidative degradation and adsorption.

  • Secondary Stability Risk: Deuterium exchange (unlikely for alkyl-d5 labels unless exposed to extreme pH < 2 or > 10).

Storage Recommendations Table

Data synthesized from forensic toxicology stability profiles for JWH-018 analogs and UR-144 specific studies.

Storage ConditionMatrixStability DurationRisk LevelRecommendation
-20°C Urine> 12 MonthsLowAcceptable for routine casework.
-20°C Whole Blood3 - 6 MonthsMediumCaution: Hemolysis may release enzymes/oxidants.
-80°C Whole Blood> 1 YearLowGold Standard for long-term biobanking.
4°C (Fridge) Whole Blood< 2 WeeksHighCritical Fail: Significant degradation observed.[1]
Room Temp All< 24 HoursCriticalProcess immediately.

Troubleshooting Modules (Q&A Format)

Module A: Signal Loss & Variability

Q: My this compound peak area decreases over a long analytical run. Is it degrading in the autosampler? A: It is likely adsorption , not chemical degradation.

  • Mechanism: In aqueous mobile phases (initial LC gradient conditions), lipophilic compounds partition onto the walls of the autosampler vials or tubing.

  • Solution:

    • Use silanized glass vials .

    • Adjust reconstitution solvent to match the starting mobile phase but ensure it contains sufficient organic solvent (e.g., 30-50% Methanol) to keep the lipophilic IS in solution.

    • Keep autosampler temperature at 4°C to minimize evaporation and thermal oxidation.

Q: The IS signal is lower in patient samples compared to the neat standard curve. A: This is Matrix-Induced Ion Suppression , a hallmark of ESI-MS/MS.

  • Mechanism: Co-eluting phospholipids from the biological matrix compete for ionization charge in the source, suppressing the this compound signal.

  • Validation Step: Perform a Post-Column Infusion experiment. Infuse this compound continuously while injecting a blank matrix extract. A dip in the baseline at the retention time indicates suppression.

Module B: Freeze-Thaw Integrity

Q: Can I refreeze samples after analysis? A: Limit freeze-thaw cycles to maximum three (3) .

  • Reasoning: While UR-144 is chemically robust, repeated freezing shears proteins in blood/plasma. This physical change alters the matrix viscosity and extraction efficiency, leading to variable recovery of the analyte relative to the IS if the IS is added after thawing.

  • Protocol: Aliquot samples into single-use volumes before freezing to avoid this issue.

Module C: Isotopic Cross-Talk

Q: I see a peak for UR-144 (analyte) in my blank samples spiked only with this compound. A: You are experiencing Isotopic Cross-Talk or Impure Standard .

  • Mechanism: The "d5" standard may contain traces of "d0" (unlabeled) material, or the mass resolution is insufficient to separate the isotopic envelopes.

  • Check: Review the Certificate of Analysis (CoA) for the Isotopic Purity (usually >99%).

  • Calculation: Ensure the contribution of the d5 IS to the d0 channel is <20% of the Lower Limit of Quantitation (LLOQ).

Visual Workflow & Logic Pathways

Figure 1: Troubleshooting Signal Loss

This logic tree guides you through distinguishing between adsorption, suppression, and degradation.

Troubleshooting start ISSUE: Low this compound Signal check_matrix Step 1: Check Matrix Type start->check_matrix check_vial Step 2: Check Container check_matrix->check_vial Standard/Buffer node_suppression Suspect Ion Suppression (Phospholipids) check_matrix->node_suppression Blood/Urine node_adsorption Suspect Adsorption (Lipophilicity) check_vial->node_adsorption Plastic/PP node_degradation Suspect Degradation (Oxidation/Temp) check_vial->node_degradation Glass/Silanized action_suppression Action: Perform Post-Column Infusion Improve Cleanup (SLE/SPE) node_suppression->action_suppression action_adsorption Action: Switch to Silanized Glass Increase % Organic Solvent node_adsorption->action_adsorption action_degradation Action: Check Storage Temp (-20C vs -80C) Check Freeze-Thaw Cycles node_degradation->action_degradation

Caption: Diagnostic logic flow for identifying the root cause of this compound signal loss in LC-MS/MS workflows.

Figure 2: Sample Stability Lifecycle

Best practices for maintaining sample integrity from collection to analysis.

StabilityLifecycle cluster_risk High Risk Zones collection Collection (Glass/NaF Tubes) process Processing (Separate Plasma <1hr) collection->process storage Storage (-80°C Preferred) process->storage thaw Thaw (Max 3 Cycles, Room Temp) storage->thaw extraction Extraction (LLE/SLE) thaw->extraction analysis LC-MS/MS Analysis (Silanized Vials) extraction->analysis

Caption: Lifecycle of a biological sample containing this compound, highlighting critical control points.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from

  • Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(3), 295-305.
  • Scheidweiler, K. B., et al. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from

  • Ambach, L., et al. (2016). Stability of synthetic cannabinoids in whole blood and plasma. Drug Testing and Analysis. Retrieved from

  • Cayman Chemical. (2023). This compound Product Information Sheet. Retrieved from

Sources

Technical Support Center: UR-144-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the analysis of UR-144 and its deuterated internal standard (UR-144-d5) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] It addresses the specific challenges of fragmentation kinetics, isotopic interference, and method validation.[1][2]

Fragmentation Mechanics & Transition Map

The Core Mechanism

This compound ((1-pentyl-d5-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is the isotopologue of the synthetic cannabinoid UR-144.[1][2] In Electrospray Ionization (ESI+), the molecule forms a protonated precursor


.[1][2]

Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic cleavage at the carbonyl-indole bond.[1][2] Understanding the charge retention during this cleavage is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.[2]

  • Pathway A (Charge on Cyclopropyl): The bond breaks, and the charge is retained on the tetramethylcyclopropyl moiety.[2] Because the deuterium label is located on the pentyl chain, this fragment (m/z 125) is identical in both native UR-144 and this compound. [1][2]

  • Pathway B (Charge on Indole): The charge is retained on the indole moiety.[2] Since the pentyl chain is attached to the indole nitrogen, this fragment shifts by +5 Da relative to the native compound (214

    
     219).[2]
    
Visualization: Fragmentation Pathway

UR144_Fragmentation Precursor This compound Precursor [M+H]+ m/z 317.2 TransitionState CID Cleavage (Carbonyl-Indole Bond) Precursor->TransitionState Collision Energy Frag_Quant Quantifier Ion Tetramethylcyclopropyl Cation m/z 125.0 (Unlabeled) TransitionState->Frag_Quant Pathway A (Charge Retention on Ring) Frag_Qual Qualifier Ion N-pentyl-d5-indole Acylium m/z 219.1 (Deuterium Labeled) TransitionState->Frag_Qual Pathway B (Charge Retention on Indole)

Figure 1: CID fragmentation pathway of this compound.[1][2] Note that the primary quantifier ion (m/z 125) does not carry the deuterium label.[1][2]

Standardized MRM Transitions
AnalytePrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)*Origin
UR-144 (Native) 312.2125.0 Quant20-30Cyclopropyl Ring
312.2214.1Qual15-25N-pentylindole
This compound (IS) 317.2125.0 Quant20-30Cyclopropyl Ring
317.2219.1Qual15-25N-pentyl-d5-indole

*Note: Collision energies are instrument-dependent (typically optimized on Triple Quadrupoles).

Troubleshooting & FAQs

Category A: Signal Integrity & Cross-Talk[2]

Q: Why do I see a signal for this compound in my blank matrix samples? A: This is likely carryover , not chemical interference.[1][2] UR-144 is highly lipophilic (LogP ~5-6).[1][2] It adheres to PTFE tubing, injector ports, and column frits.[1][2]

  • Diagnosis: Inject a "double blank" (mobile phase only) after your highest calibrator.[1][2] If the peak persists, the contamination is systemic.[2]

  • Fix: Implement a needle wash with high organic strength (e.g., 90:10 Isopropanol:Acetone) and use a "sawtooth" gradient wash at the end of every run.[2]

Q: Can the native UR-144 interfere with the d5 Internal Standard (IS)? A: Yes, through Isotopic Contribution . While the mass difference is 5 Da (312 vs. 317), naturally occurring isotopes of native UR-144 (specifically the


 isotopologue) have a mass of ~317.[1][2] However, the abundance of a 

isotope is statistically negligible for a molecule of this size (

).[2]
  • Real Risk: If your native concentration is extremely high (>1000 ng/mL), the "tail" of the native precursor isolation window might overlap with the d5 precursor.[2]

  • Validation: Run a sample with 1000 ng/mL native UR-144 and zero IS. Monitor the 317

    
     125 transition.[2] Any signal here represents the "cross-talk" limit.
    
Category B: Retention Time & Chromatography

Q: My this compound elutes slightly earlier than the native UR-144. Is this a problem? A: No, this is the Deuterium Isotope Effect .[2] Carbon-Deuterium (C-D) bonds are slightly shorter and less polarizable than C-H bonds.[1][2] In Reverse Phase Chromatography (C18), deuterated isotopologues often elute slightly earlier (0.02 – 0.05 min) than their non-deuterated counterparts.[1][2]

  • Action: Ensure your integration windows are wide enough to capture both, or set relative retention time (RRT) windows specifically for the d5.

Q: I see a secondary peak with the same transitions (317


 125). What is it? 
A:  This is often a Thermal Degradation Artifact  (if using GC-MS) or an Isobaric Isomer  (in LC-MS).[1][2]
  • GC-MS Context: UR-144 undergoes thermal ring-opening in the injection port (pyrolysis), forming an isomer that elutes later.[1][2]

  • LC-MS Context: Check for A-796,260 or other structural isomers. However, the 317

    
     125 transition is highly specific to the tetramethylcyclopropyl ring.[2] If you see a second peak, it may be a matrix interference sharing the cyclopropyl moiety.[1][2]
    
Category C: Sensitivity Loss[1]

Q: The 125 ion signal is unstable. Should I use the 219 ion for quantitation? A: Generally, no .[2] The 125 ion (cyclopropyl cation) is the base peak and usually the most intense fragment, providing the best Limit of Quantitation (LOQ).[2] The 219 ion (indole part) is structurally significant but often 5-10x less intense.[1][2]

  • Exception: If you have a specific matrix interference at m/z 125 (common in complex biological matrices), switching to 219 is a valid "rescue" strategy, provided you re-validate the LOQ.[1][2]

Validated Experimental Protocol

Workflow: Optimization of this compound Transitions

This protocol ensures the internal standard is performing correctly without suppression.[2]

Step 1: Stock Preparation

  • Dissolve this compound in Methanol to 1 mg/mL.[1][2][3]

  • Store at -20°C. Warning: Glass adsorption is possible; use silanized amber vials.[1][2]

Step 2: Infusion & Tuning [1]

  • Dilute stock to 100 ng/mL in 50:50 Mobile Phase A:B.

  • Infuse directly into the MS source (flow rate 10 µL/min).[2]

  • Q1 Scan: Verify precursor stability at m/z 317.2.

  • Product Scan: Fragment m/z 317.2 with ramping collision energy (10-50 eV).[1][2]

  • Selection: Identify the maximum intensity for m/z 125.0 (Quant) and m/z 219.1 (Qual).

Step 3: Matrix Factor Assessment (Post-Column Infusion)

  • Inject a blank urine/blood extract via the LC column.[2]

  • Simultaneously infuse this compound post-column.[1][2]

  • Monitor the baseline of the 317

    
     125 transition.[2]
    
  • Result: A dip in the baseline at the expected retention time indicates Ion Suppression .[2] If suppression >25%, modify the extraction (e.g., switch from Protein Precipitation to Solid Phase Extraction).

Visual Workflow: Extraction Logic

Workflow Start Biological Sample (Urine/Blood) IS_Add Add this compound IS (Target: 10-50 ng/mL) Start->IS_Add Extract Extraction (Rec: LLE w/ Hexane:EtOAc) IS_Add->Extract Dry Evaporate & Reconstitute (50:50 MeOH:H2O) Extract->Dry LCMS LC-MS/MS Analysis (C18 Column) Dry->LCMS Decision Check d5 Recovery LCMS->Decision Pass Proceed to Quant Decision->Pass >50% Fail Troubleshoot: 1. Matrix Effect 2. Adsorption Decision->Fail <50%

Figure 2: Recommended extraction and validation workflow for this compound samples.

References

  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2010).[1][2] Detection of JWH-018 metabolites in smoking mixture post-administration urine.[1][2] Forensic Science International, 200(1-3), 141-147.[1][2] (Foundational text on JWH/UR fragmentation patterns).

  • National Institutes of Health (NIH) / PubChem. (2025).[1][2] UR-144 Compound Summary. Retrieved February 2, 2026, from [Link][1][2]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014).[1][2][3] Monograph: UR-144. Retrieved February 2, 2026, from [Link][1][2]

  • Kavanagh, P., et al. (2013).[1][2] The analysis of the synthetic cannabinoid UR-144 and its pyrolysis product in blood and their metabolites in urine.[2] Forensic Science International.[1][2][4][5] (Details thermal degradation vs. fragmentation).

Sources

Technical Support Center: Chromatographic Separation of UR-144 & Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Optimization of UR-144 Separation from Isobaric Compounds and Degradants Ticket ID: UR144-OPT-2024

Executive Summary: The Analytical Challenge

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) presents a dual challenge in chromatographic separation:

  • Thermal Instability: It undergoes pyrolytic degradation (ring opening) in hot GC injectors, creating artifacts that mimic other compounds.

  • Structural Isomerism: It is isobaric or structurally nearly identical to other synthetic cannabinoids (e.g., A-796,260) and difficult to resolve from its 5-fluoro analog, XLR-11, without optimized selectivity.

This guide provides validated protocols to resolve these issues, prioritizing LC-MS/MS for quantitation and optimized GC-MS for qualitative screening.

Module 1: Method Selection Strategy

Critical Decision: GC-MS vs. LC-MS/MS

Why this matters: UR-144 contains a tetramethylcyclopropyl ring that is thermodynamically strained. At temperatures >200°C (typical GC injector temps), this ring opens, forming the degradant 1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethyl-pent-4-en-1-one .

FeatureGC-MSLC-MS/MS
Primary Risk Thermal Degradation: High risk of false positives/negatives due to pyrolysis.Matrix Effects: Ion suppression in complex matrices (urine/blood).
Isomer Separation Moderate. Relies on retention indices; mass spectra are often identical.High. Can utilize

interactions (Biphenyl phases) to separate positional isomers.
Recommendation Use only for initial screening with "Cold On-Column" injection.Gold Standard for quantitation and definitive confirmation.

Module 2: LC-MS/MS Optimization Protocol

Objective: Achieve baseline separation (


) between UR-144, XLR-11, and regioisomers.
Stationary Phase Selection

Standard C18 columns often fail to separate UR-144 from XLR-11 due to the dominance of hydrophobic interactions.

  • Recommended Phase: Biphenyl or Phenyl-Hexyl .

  • Mechanism: These phases introduce

    
     interactions with the indole core. The steric differences between the tetramethylcyclopropyl group (UR-144) and the fluorinated chain (XLR-11) cause significant retention shifts on phenyl phases that are not observed on C18.
    
Mobile Phase Chemistry
  • Buffer: 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Why: Ammonium formate stabilizes the ionization of the carbonyl oxygen, preventing peak tailing caused by secondary silanol interactions.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) for sharper peak shapes in synthetic cannabinoids.

Validated Gradient Parameters
ParameterSetting
Column Biphenyl Core-Shell, 2.1 x 100 mm, 2.6 µm
Flow Rate 0.5 mL/min
Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) % B Event
0.00 40 Initial Hold (Focusing)
1.00 40 End Focusing
8.00 90 Elution of Isomers
9.00 95 Wash

| 9.10 | 40 | Re-equilibration |

Module 3: Visualized Workflows

Workflow 1: Method Development Decision Tree

Use this logic to determine the correct instrument path based on analyte stability.

MethodSelection Start Start: UR-144 Analysis IsQuant Is Quantitation Required? Start->IsQuant GC_Path GC-MS Screening IsQuant->GC_Path No (Qual Only) LC_Path LC-MS/MS Confirmation IsQuant->LC_Path Yes ThermalCheck Check Thermal Stability (Ring Opening Risk) GC_Path->ThermalCheck ColSelect Column Selection: Biphenyl vs C18 LC_Path->ColSelect ColdInject Use Cold On-Column Injection (<200°C) ThermalCheck->ColdInject Prevent Pyrolysis Derivatization Derivatization Required? (Not for UR-144) PiPi Select Biphenyl (Maximize Pi-Pi Selectivity) ColSelect->PiPi Isomer Separation

Caption: Decision matrix for selecting the analytical platform. Note the critical pivot to Biphenyl columns for LC-MS isomer resolution.

Module 4: Troubleshooting & FAQs

Q1: I see two peaks in my GC-MS spectrum for a pure UR-144 standard. Is my standard contaminated?

Diagnosis: Likely Thermal Degradation , not contamination. Mechanism: The high temperature of the injection port (typically 250°C+) causes the cyclopropyl ring to open, forming a thermal isomer (1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethyl-pent-4-en-1-one). Solution:

  • Lower the inlet temperature to 200°C (if sensitivity allows).

  • Switch to a Pulsed Splitless injection to decrease residence time in the liner.

  • Ultimate Fix: Move the assay to LC-MS/MS.

Q2: UR-144 and XLR-11 are co-eluting on my C18 column. How do I separate them?

Diagnosis: Insufficient Selectivity . Both compounds are highly lipophilic and behave similarly on alkyl-bonded phases. Solution:

  • Change Column Chemistry: Switch to a Biphenyl or Phenyl-Hexyl column. The fluorine atom on XLR-11 alters the electron density of the indole ring, interacting differently with the phenyl stationary phase compared to the non-fluorinated UR-144.

  • Optimize Gradient: Flatten the gradient slope between 60% and 80% B. A slower ramp (e.g., 2% change per minute) in this region increases resolution (

    
    ).
    
Q3: I am observing significant carryover between injections.

Diagnosis: Lipophilic Adsorption . Synthetic cannabinoids stick to the rotor seal and needle seat. Solution:

  • Needle Wash: Use a strong organic wash solvent: Isopropanol:Acetonitrile:Acetone (1:1:1) + 0.1% Formic Acid .[1][2][3]

  • System Passivation: If using a steel system, consider PEEK tubing or a phosphoric acid wash to reduce active sites, though carryover is usually solubility-driven.

Workflow 2: Troubleshooting Co-Elution

Troubleshooting Problem Issue: Co-elution (UR-144 / XLR-11) Step1 Check Column Type Problem->Step1 Decision1 Is it C18? Step1->Decision1 Action1 Switch to Biphenyl or Phenyl-Hexyl Decision1->Action1 Yes Action2 Flatten Gradient (Slope < 2%/min) Decision1->Action2 No (Already Phenyl)

Caption: Logic flow for resolving critical co-elution issues between isobaric synthetic cannabinoids.

References

  • Kusano, M., et al. (2015). Thermal Degradation of UR-144 and its contribution to analytical discrepancies. Forensic Toxicology.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4] Standard Practices for Method Validation in Forensic Toxicology.

  • Knittel, J. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology.

  • Diao, X., et al. (2016). Metabolism of the synthetic cannabinoid UR-144. Drug Metabolism and Disposition.

Sources

Technical Support Center: UR-144 Extraction & Recovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Low Recovery / High Variability in Biological Matrices Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Physicochemical Trap

UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] presents a unique challenge in forensic toxicology. Unlike many synthetic cannabinoids (SCs) that possess basic nitrogen tails, UR-144 is a highly lipophilic, neutral indole (LogP ~7.5).

The Core Problem: Most "general unknown" screening methods are optimized for basic drugs (amphetamines, opioids) using Cation Exchange (CX) mechanisms. UR-144 lacks the protonatable nitrogen required for CX retention. Consequently, it is often lost during the "wash" steps of standard SPE protocols or fails to partition correctly in pH-dependent Liquid-Liquid Extractions (LLE).

This guide addresses the three primary failure modes: Non-Specific Adsorption , Incorrect SPE Chemistry , and Thermal Instability .

Diagnostic Workflow

Before altering your protocol, use this logic tree to isolate the stage of loss.

Troubleshooting Start START: Low UR-144 Recovery Step1 1. Check Pre-Extraction Spike Start->Step1 Decision1 Is Pre-Spike Recovery Low? Step1->Decision1 Step2 2. Check Post-Extraction Spike Decision2 Is Post-Spike Signal Low? Step2->Decision2 Decision1->Step2 No (Recovery OK) IssueA ISSUE: Extraction Failure (Solvent/SPE Chemistry) Decision1->IssueA Yes (Low Recovery) IssueB ISSUE: Matrix Effect (Ion Suppression) Decision2->IssueB Yes (Low Signal) IssueC ISSUE: Adsorption/Degradation (Plasticware/Heat) Decision2->IssueC No (Signal OK) caption Figure 1: Diagnostic Logic Tree for isolating UR-144 recovery failures.

Technical FAQ & Troubleshooting

Q1: I am using a Mixed-Mode Cation Exchange (MCX/WCX) cartridge. Why is UR-144 eluting in the waste?

The Science: UR-144 is not a base. It does not have an ionizable amine group (pKa of the indole nitrogen is >16).

  • The Failure: If you use a standard "Basic Drug" protocol (Load -> Aqueous Wash -> Methanol Wash -> Elute), UR-144 is likely washing off during the Methanol Wash . Because it cannot form an ionic bond with the sorbent, it relies solely on hydrophobic retention. A 100% organic wash will strip it immediately.

  • The Fix: Switch to a C18 (Reversed Phase) cartridge or a specialized "Neutral/Acidic" fraction protocol. If you must use MCX, collect the "Load" and "Wash" fractions—UR-144 is likely there.

Q2: My recovery is inconsistent (CV > 20%), even with Internal Standards. Why?

The Science: Non-specific binding (NSB). Due to its high LogP, UR-144 acts like "molecular grease." It adheres aggressively to polypropylene (PP) pipette tips, reagent reservoirs, and autosampler vials.

  • The Fix:

    • Glassware: Use silanized glass vials for all standard preparation.

    • Solvents: Never prepare stock solutions in 100% aqueous buffers. Maintain at least 50% organic solvent (Acetonitrile/Methanol) in all intermediate steps.

    • Tips: Use low-retention pipette tips. Pre-wet tips with solvent before aspirating the sample.

Q3: I lost sensitivity after the Nitrogen evaporation step. Did it degrade?

The Science: While UR-144 is relatively stable in storage, it is susceptible to pyrolytic degradation and oxidative stress at high temperatures.

  • The Fix:

    • Max Temp: Do not exceed 40°C during N2 blow-down.

    • Vacuum: Use a vacuum concentrator (SpeedVac) if possible to lower the boiling point of the solvent.

    • Reconstitution: Do not dry to "complete bone dryness." Stop when a thin film remains and immediately reconstitute.

Validated Extraction Protocols

Method A: Liquid-Liquid Extraction (LLE)

Best for: High throughput, dirty matrices (blood/urine).

ParameterSpecificationRationale
Sample pH pH 7.0 - 9.0Keep matrix neutral; UR-144 is unaffected by pH, but this minimizes extraction of acidic interferences.
Extraction Solvent n-Hexane : Ethyl Acetate (90:10)Highly non-polar mix targets lipophilic UR-144 while excluding polar matrix components.
Agitation 10 mins (Vortex/Shaker)Essential for partitioning hydrophobic analytes from aqueous blood/urine.
Separation Centrifuge 3500 rpm @ 4°CCold centrifugation packs the debris pellet tighter.
Reconstitution 50:50 Mobile Phase A:BMatches initial LC gradient to prevent peak broadening.
Method B: Solid Phase Extraction (SPE) - C18/Hydrophobic

Best for: Clean extracts, low limits of detection.

SPE_Workflow Sample 1. Pre-treat (Dilute 1:1 with buffer) Condition 2. Condition (MeOH -> H2O) Sample->Condition Load 3. Load Sample (Slow flow: 1mL/min) Condition->Load Wash 4. Wash (5% MeOH in H2O) Load->Wash Dry 5. Dry Cartridge (10 min high vac) Wash->Dry Elute 6. Elute (ACN or EtOAc) Dry->Elute caption Figure 2: Optimized C18 SPE Workflow for Neutral Cannabinoids

Critical Step: In Step 4 (Wash), do NOT use high % organic solvent. Anything >20% Methanol may elute UR-144 prematurely.

Analytical Validation Standards

To ensure your troubleshooting is accurate, you must ground your method in accepted validation parameters.

  • Internal Standard: Use UR-144-d5 or UR-144-d3 . Do not use JWH-018-d9 as a surrogate; the retention time shift and ionization differences are significant enough to cause quantification errors.

  • Matrix Effects: Synthetic cannabinoids often suffer from severe ion suppression in urine.

    • Calculation:

      
      
      
    • Where: A = Peak area of standard in neat solvent; B = Peak area of standard spiked into extracted blank matrix.

    • Acceptance: 80-120%. If <80%, improve the wash step or switch to LLE.

References

  • Adamowicz, P., & Tokarczyk, B. (2015). Simple and rapid screening procedure for 143 new psychoactive substances by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Link

  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

  • Kusano, M., et al. (2015). Matrix effects and stability of synthetic cannabinoids in biological samples. Forensic Science International. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Recommendations, Version 8.0. SWGDRUG.org. Link

Technical Support Center: High-Sensitivity UR-144 Analysis & Ion Source Maintenance

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Ion Source Contamination & Carryover in UR-144 (Synthetic Cannabinoid) Analysis Ticket Priority: High (Impacts Data Integrity & Instrument Uptime) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Sticky" Nature of UR-144

Welcome to the technical support hub. If you are analyzing UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), you are likely fighting signal suppression or ghost peaks.[1]

The Core Issue: UR-144 is highly lipophilic with a LogP of ~5.5 [1][3]. Unlike polar drugs that wash away easily, UR-144 and its metabolites adhere aggressively to stainless steel, PEEK tubing, and the electrospray ionization (ESI) source housing. This "stickiness" creates a memory effect (carryover) that bleeds into subsequent blank injections, leading to false positives and ion source fouling that kills sensitivity.

This guide provides a self-validating workflow to prevent, diagnose, and remove this contamination.

Module 1: Prevention Protocols (The First Line of Defense)

Before troubleshooting the source, you must ensure your method prevents contamination from reaching the detector.[2]

The Divert Valve Strategy

Why: Biological matrices (urine/blood) contain salts and phospholipids that precipitate on the ESI cone. UR-144 elutes late in reverse-phase gradients due to its hydrophobicity.[1] Protocol: Configure your switching valve to divert the first 1–2 minutes of flow (containing salts) and the final wash portion of the gradient (containing late-eluting phospholipids) to waste, bypassing the source entirely.

Needle Wash Optimization

Standard aqueous washes are ineffective for UR-144.[1] You must use a multi-solvent approach.

Table 1: Recommended Wash Solvent Configuration for UR-144

Wash StageSolvent CompositionPurpose
Weak Wash 90:10 Water:Methanol + 0.1% Formic AcidRemoves salts and polar matrix components.[1]
Strong Wash 40:40:20 Acetonitrile:Isopropanol:AcetoneDissolves lipophilic UR-144 residues.[1] Crucial Step.
Seal Wash 90:10 Water:IsopropanolProtects pump seals from precipitating buffers.

Technical Note: Isopropanol (IPA) and Acetone are essential here. Acetonitrile alone is often insufficient to solubilize dried synthetic cannabinoids from injector surfaces [2].

Module 2: Diagnostic Workflow (Is it the Column or the Source?)

Users often dismantle the source when the problem is actually the column, or vice versa. Use this logic flow to pinpoint the contamination source without wasting instrument downtime.

The "Zero-Volume" Injection Test
  • Run a standard "Blank" method.[3]

  • If a peak appears: Remove the column and replace it with a zero-dead-volume union.

  • Run the gradient again (injecting pure solvent).

  • Result:

    • Peak Disappears: Contamination is on the Column (Needle wash failed or column fouled).

    • Peak Persists: Contamination is in the Source or Mobile Phase .

Diagnostic Logic Map

TroubleshootingFlow Start Ghost Peak Detected in Blank Step1 Perform Zero-Volume Injection Test (Bypass Column) Start->Step1 Decision1 Does Peak Persist? Step1->Decision1 SourceIssue Contamination Location: ION SOURCE or SYSTEM Decision1->SourceIssue Yes (Peak Visible) ColumnIssue Contamination Location: COLUMN or INJECTOR Decision1->ColumnIssue No (Peak Gone) ActionSource Action: Check Mobile Phase & Clean ESI Source SourceIssue->ActionSource ActionColumn Action: Run Strong Wash Protocol or Replace Column ColumnIssue->ActionColumn

Figure 1: Decision tree for isolating the location of UR-144 carryover.

Module 3: Remediation (Deep Cleaning the Ion Source)

If the diagnostic test points to the source, standard cleaning (wiping with methanol) is insufficient for UR-144. You must strip the lipophilic layer.

The "Three-Solvent" Wipe Down Protocol

Safety: Turn off high voltages and let the source cool (< 50°C). Wear nitrile gloves (powder-free).[1]

  • Step 1: The Stripper (100% Acetone or Hexane)

    • Why: UR-144 is highly soluble in non-polar solvents.[1][4] Methanol is too polar to dissolve baked-on cannabinoid residues effectively [4].[1]

    • Action: Remove the spray shield and cone. Saturate a lint-free wipe with Acetone.[1] Scrub the metal surfaces vigorously to remove the brown/black organic buildup.

  • Step 2: The Intermediate (50:50 Methanol:Water)

    • Why: Removes the Acetone residue and any water-soluble salts (buffers) that were trapped under the organic layer.

    • Action: Wipe all surfaces previously cleaned with Acetone.

  • Step 3: The Polish (100% Methanol)

    • Why: Ensures the surface is dry and free of water spots before reassembly.

    • Action: Final wipe.[5] Allow 5 minutes of air drying before closing the source.

Capillary Maintenance

If signal sensitivity remains low after cleaning the cone:

  • Symptom: High backpressure or unstable spray.

  • Cause: UR-144 precipitates inside the ESI capillary if the mobile phase becomes too aqueous too quickly.

  • Fix: Do not sonicate capillaries in water. Sonicate in 50:50 Acetonitrile:Isopropanol for 15 minutes to re-dissolve the blockage.

Module 4: Frequently Asked Questions (FAQ)

Q: My UR-144 signal drops significantly after 50 urine injections. Why? A: This is likely "Charging" or "Source Fouling." Urine extracts contain phospholipids that coat the source elements, changing the electric field.

  • Fix: Implement the Divert Valve (Module 1.1) to send the phospholipid region of your chromatography to waste.

Q: Can I use plastic solvent bottles? A: Avoid them if possible. Plasticizers (phthalates) from bottles can leach into solvents and suppress ionization of UR-144.[1] Use borosilicate glass bottles and avoid using Parafilm® to seal them [5].

Q: I see a peak for UR-144 in my mobile phase blank. Is my solvent contaminated? A: It is possible, but check your Nitrogen Generator or gas trap first. Hydrocarbons from low-quality gas supplies can accumulate in the source and mimic lipophilic drugs. If the peak intensity is constant regardless of injection volume, it is likely the mobile phase or gas supply.

References

  • National Institutes of Health (NIH) / PubChem. (2025). UR-144 Compound Summary: Chemical and Physical Properties. Retrieved from [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). (2020).[6] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). UR-144 Chemical Data and Pharmacology. Retrieved from [Link][1][5][7][8]

  • SCIEX Technical Support. (2025). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from [Link]

  • LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]

Sources

Deuterium isotope effects on UR-144-d5 retention time and quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterium Isotope Effects on Retention Time and Quantification Audience: Analytical Chemists, Toxicologists, and Method Development Scientists

Welcome to the Technical Support Center

You have reached the Tier 3 Advanced Application Support for synthetic cannabinoid analysis. This guide addresses high-level anomalies observed when using UR-144-d5 as an internal standard (IS) for the quantification of UR-144 (a tetramethylcyclopropylindole synthetic cannabinoid).

Common user reports include:

  • "My internal standard elutes earlier than the analyte."

  • "I am seeing non-linear calibration curves at low concentrations."

  • "The ion ratio for the IS is drifting."

Knowledge Base Article: KB-001
Issue: Retention Time Shift (The "Inverse Isotope Effect")

Symptom: In Reversed-Phase Liquid Chromatography (RP-LC), the deuterated internal standard (this compound) elutes 0.05 to 0.2 minutes earlier than the native analyte (UR-144).

Root Cause Analysis: This is a physical phenomenon known as the Chromatographic Deuterium Isotope Effect .

  • Lipophilicity Reduction: The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. In the pentyl chain of this compound, this results in a slightly lower lipophilicity compared to the native UR-144.

  • Stationary Phase Interaction: In RP-LC (e.g., C18 columns), retention is driven by hydrophobic interaction. The less lipophilic deuterated analog interacts less strongly with the stationary phase, causing it to elute earlier.[1]

  • Resolution: While chemically identical in terms of functional groups, high-efficiency UPLC/UHPLC columns can chromatographically resolve these isotopologues.

Technical Impact:

  • MRM Window Failure: If the retention time (RT) window is set too tight based on the native standard, the IS peak may be cut off.

  • Matrix Effect Decoupling: If the shift is significant, the IS may elute in a different zone of ion suppression than the analyte, rendering it ineffective at correcting matrix effects.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Widen MRM Windows Ensure the acquisition window covers at least ±0.5 min around the expected RT to capture the early-eluting d5 peak.
2 Check Co-elution Overlay the TIC (Total Ion Chromatogram) of the analyte and IS. If

min, calculate the Matrix Factor (MF) for both peaks separately.
3 Modify Gradient Steepen the gradient slope. Faster gradients reduce the resolution between isotopologues, forcing co-elution and ensuring the IS experiences the same matrix environment.
Knowledge Base Article: KB-002
Issue: Quantification Bias & Cross-Talk

Symptom: Calibration curves show a positive intercept or quadratic curvature, particularly at the Lower Limit of Quantification (LLOQ).

Root Cause Analysis:

  • Isotopic Impurity (The "d0 in d5" problem): Commercial deuterated standards are rarely 100% pure. A typical specification is

    
     deuterated. The remaining 
    
    
    
    is often the native (d0) form.
    • Result: As you increase the concentration of the IS to stabilize the signal, you inadvertently spike native UR-144 into your sample, creating a false floor for the LLOQ.

  • Cross-Signal Contribution: High concentrations of the native analyte (e.g., in an overdose sample) can produce an M+5 isotope peak that contributes to the IS channel (this compound).

Validation Workflow (Self-Validating System):

  • The "Zero-Standard" Test:

    • Inject a blank matrix spiked only with the Internal Standard at the working concentration.

    • Monitor the Native Analyte transition (m/z 312.2

      
       fragment).
      
    • Pass Criteria: Signal in the native channel must be

      
       of the LLOQ signal.
      
  • The "Upper Limit" Test:

    • Inject the native analyte at the ULOQ concentration (without IS).

    • Monitor the IS transition (m/z 317.2

      
       fragment).
      
    • Pass Criteria: Signal in the IS channel must be

      
       of the average IS response.
      
Visual Troubleshooting Guides
Diagram 1: Diagnosing Retention Time Shifts

This decision tree guides you through handling the deuterium isotope effect in RP-LC.

RT_Shift_Logic Start Start: IS Elutes Earlier than Analyte Calc_Delta Calculate u0394RT (RT_native - RT_d5) Start->Calc_Delta Decision1 Is u0394RT > 0.1 min? Calc_Delta->Decision1 Action_Window Action: Widen MRM Acquisition Window Decision1->Action_Window No (<0.1 min) Check_Matrix Experiment: Matrix Effect Profiling (Post-Column Infusion) Decision1->Check_Matrix Yes (>0.1 min) Action_Accept Resolution: Accept Method (Document Shift) Action_Window->Action_Accept Decision2 Do Ion Suppression Zones Differ for d0 vs d5? Check_Matrix->Decision2 Action_Gradient Action: Steepen Gradient (Reduce Resolution) Decision2->Action_Gradient Yes (Suppression Mismatch) Decision2->Action_Accept No (Profiles Match) Action_Column Action: Switch Column Phase (e.g., C18 to Phenyl-Hexyl) Action_Gradient->Action_Column If fails

Caption: Logic flow for assessing and mitigating Deuterium Isotope Effects in LC-MS/MS methods.

Diagram 2: Quantification Integrity Workflow

This workflow ensures that isotopic impurities do not compromise your calibration curve.

Quant_Workflow Input IS Stock Solution (this compound) Purity_Check Check Cert of Analysis (% d0 content) Input->Purity_Check Exp_Blank Run 'Zero Sample' (Matrix + IS only) Purity_Check->Exp_Blank Measure Measure Signal at Native Transition (312.2) Exp_Blank->Measure Eval Is Signal > 20% of LLOQ? Measure->Eval Pass Proceed to Validation Eval->Pass No Fail FAIL: Dilute IS Concentration or Purchase Higher Purity Eval->Fail Yes

Caption: Workflow for verifying Internal Standard purity and preventing 'Cross-Talk' interference.

Experimental Data Reference

Table 1: Typical MS/MS Parameters for UR-144 Analysis Note: Transitions may vary by instrument platform (e.g., Sciex vs. Waters).

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (Example)
UR-144 312.2

144.1 (Indole)214.14.50 min
This compound 317.2

149.1 (d5-Indole)219.14.42 min

Table 2: Expected Isotope Effects by Column Type

Column PhaseMechanismIsotope Shift (d5 vs d0)Recommendation
C18 (Reverse Phase) Hydrophobic InteractionEarlier (

-0.1 min)
Standard choice; monitor shift.
Biphenyl / Phenyl-Hexyl

-

Interaction
Variable (often smaller shift)Good alternative if C18 shift is too large.
HILIC PartitioningLater (Inverse of RP)Rarely used for synthetic cannabinoids.
Frequently Asked Questions (FAQs)

Q1: Can I use this compound for quantifying metabolites like N-pentanoic acid?

  • Answer: It is not recommended . The physicochemical properties (pKa, logP) of the acid metabolite differ significantly from the parent d5-IS. This will lead to massive retention time differences and different matrix effects. You must use the specific deuterated metabolite standard (e.g., UR-144 N-pentanoic acid-d5) for accurate quantification.

Q2: Why does my d5 signal drop in patient samples compared to clean standards?

  • Answer: This is likely Ion Suppression . Even if the IS corrects for it, a severe drop indicates dirty matrix.

    • Action: Check your extraction efficiency. If the IS signal drops >50%, your LLOQ is compromised. Consider switching from "Dilute-and-Shoot" to Solid Phase Extraction (SPE).

Q3: Is the deuterium on the pentyl chain stable?

  • Answer: Yes. The deuterium atoms on the pentyl chain (typically terminal -CD3 or adjacent -CD2-) are non-exchangeable in standard aqueous/organic mobile phases. Scrambling is only a risk if the solution is subjected to extreme pH (<2 or >12) or high temperatures for extended periods.

References
  • Isotope Effects in Chromatography

    • Turowski, M., et al. "Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase." Journal of Chromatography A, 2003.

    • Key Insight: Explains the mechanism of "Inverse Isotope Effect" where deuterated compounds elute earlier in RP-LC due to lower lipophilicity.
  • UR-144 Analytical Methods

    • Kusano, M., et al. "Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS." Forensic Science International, 2024.

    • Key Insight: Provides validated transitions and extraction protocols for UR-144 and its analogs.
  • Internal Standard Selection & Cross-Talk

    • Li, W., et al. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." LCGC North America, 2021.

    • Key Insight: Details the statistical impact of RT shifts on quantific
  • Product Stability & Handling

    • Cayman Chemical. "this compound Product Information Sheet."

    • Key Insight: Confirms the pentadeuterated structure and storage stability requirements (-20°C).

Sources

Technical Support Center: UR-144 Metabolite Immunoassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Cross-Reactivity & Detection of UR-144 Metabolites Department: Analytical Toxicology & Assay Development Last Updated: February 2026

Introduction: The UR-144 Detection Challenge

Welcome to the technical support hub for synthetic cannabinoid detection. As researchers and toxicologists, you face a distinct challenge with UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone). Unlike traditional cannabis (THC), UR-144 is rapidly metabolized, leaving almost no parent compound in urine.

Effective detection relies entirely on targeting specific urinary metabolites—primarily UR-144 N-pentanoic acid and UR-144 N-(5-hydroxypentyl) . Complicating matters further is the structural overlap with fluorinated analogs like XLR-11, which can metabolize into identical or cross-reactive compounds.

This guide provides field-proven troubleshooting workflows to manage cross-reactivity, optimize hydrolysis, and ensure data integrity in your immunoassays.

Module 1: Visualizing the Problem

Metabolic Pathways & Antibody Targeting

To troubleshoot effectively, one must understand the "invisible" chemistry occurring in the patient sample. The diagram below illustrates why XLR-11 often triggers positive results in UR-144 assays and where the critical hydrolysis step intervenes.

UR144_Metabolism XLR11 XLR-11 (Parent) Metab_Pent N-pentanoic acid Metabolite (Primary Target) XLR11->Metab_Pent Defluorination/Oxidation (Metabolic Convergence) Metab_Hydro N-(5-hydroxypentyl) Metabolite XLR11->Metab_Hydro Cross-Reactive Pathway UR144 UR-144 (Parent) UR144->Metab_Pent Oxidation UR144->Metab_Hydro Hydroxylation Antibody Immunoassay Antibody (Binding Site) Metab_Pent->Antibody High Affinity (Calibrator) Glucuronide Glucuronide Conjugate (Undetectable by most Abs) Metab_Hydro->Glucuronide UGT Enzymatic Conjugation Metab_Hydro->Antibody Moderate Affinity Glucuronide->Metab_Hydro Cleavage Glucuronide->Antibody Low/No Affinity Hydrolysis Enzymatic Hydrolysis (Required Step)

Figure 1: Metabolic convergence of XLR-11 and UR-144, highlighting the necessity of hydrolysis for glucuronidated metabolites.

Module 2: Troubleshooting & FAQs

Section A: Sensitivity & False Negatives

Q: I am seeing negative results in samples that tested positive on LC-MS/MS. What is happening?

A: This is likely a hydrolysis efficiency failure . UR-144 metabolites, particularly the hydroxylated forms, are heavily glucuronidated in human urine. Most immunoassay antibodies are raised against the free metabolite and have poor affinity for the glucuronide conjugate. If you do not hydrolyze the sample, the antibody cannot "see" the drug.

Actionable Protocol: Optimization of Enzymatic Hydrolysis

  • Enzyme Selection: Use a recombinant

    
    -glucuronidase (e.g., IMCSzyme or similar) rather than Helix pomatia (snail) or Abalone. Recombinant enzymes are cleaner and faster.
    
  • Buffer Control: Glucuronidases are pH-sensitive. Ensure your buffer maintains pH 6.8–7.0 during incubation.

  • Temperature: Incubate at 55°C–60°C.

  • Time: 30 minutes is usually sufficient for recombinant enzymes, whereas snail enzymes may require >2 hours.

Q: My calibrator is UR-144 N-pentanoic acid. Do I still need hydrolysis? A: Yes. While the N-pentanoic acid metabolite itself is not glucuronidated (it's a carboxylic acid), the N-(5-hydroxypentyl) metabolite is glucuronidated. In patient samples, the ratio of these metabolites varies. Hydrolyzing maximizes the total cross-reacting population (Total Immunoreactive Species), thereby increasing assay sensitivity.

Section B: Cross-Reactivity & Specificity[1][2]

Q: Does XLR-11 consumption trigger a positive UR-144 result? A: Yes, almost invariably. XLR-11 is the fluorinated analog of UR-144.[1][2][3] It metabolizes into specific fluorinated metabolites, but a significant portion also undergoes defluorination or oxidation to form the exact same N-pentanoic acid metabolite found in UR-144 users. Furthermore, antibodies raised against UR-144 metabolites often possess >80% cross-reactivity with XLR-11 metabolites due to the conserved indole core and tetramethylcyclopropyl ring.

Q: How do I distinguish between UR-144 and XLR-11 if the immunoassay is positive? A: You cannot distinguish them by immunoassay alone. You must proceed to confirmatory testing (LC-MS/MS).[4]

  • UR-144 Use: Presence of UR-144 pentanoic acid + Absence of fluorinated metabolites.

  • XLR-11 Use: Presence of XLR-11 specific metabolites (e.g., XLR-11 4-hydroxy metabolite) + Presence of UR-144 pentanoic acid.[1][2][3]

Data Summary: Typical Cross-Reactivity Profiles (Values are representative of competitive binding ELISA/HEIA assays)

CompoundCross-Reactivity (%)Clinical Implication
UR-144 N-pentanoic acid 100% (Calibrator) Primary Target
UR-144 N-(5-hydroxypentyl)70% - 90%Major contributor to signal
XLR-11 N-(4-hydroxypentyl)85% - 95%High False Positive Risk
UR-144 Parent Drug< 5%Negligible (Parent absent in urine)
JWH-018 N-pentanoic acid< 1%Low risk of cross-talk
AB-PINACA Metabolites< 1%Distinct structure (Indazole vs Indole)

Module 3: Validation Protocols

Protocol 1: Cross-Reactivity Verification (Spiking Experiment)

Use this protocol to determine if a new lot of antibodies or a new synthetic analog is interfering with your assay.

  • Preparation: Obtain certified reference standards (1 mg/mL in methanol) for the suspect analog (e.g., XLR-11, A-796260).

  • Dilution: Prepare a drug-free urine pool.

  • Spiking: Spike the urine pool with the analog at three concentrations:

    • 0.5x Cut-off

    • 1.0x Cut-off

    • 2.0x Cut-off

  • Processing: Run the samples through your standard extraction/hydrolysis workflow.

  • Analysis: Analyze in triplicate.

    • Result: If the 2.0x spike reads < Cut-off, cross-reactivity is low (<50%).

    • Result: If the 0.5x spike reads > Cut-off, cross-reactivity is high (>200%).

Protocol 2: The Confirmation Workflow

A self-validating system to ensure result integrity.

Confirmation_Workflow Screen Immunoassay Screen (Target: UR-144 Pentanoic Acid) Result Result > Cut-off (e.g., 10 ng/mL)? Screen->Result Negative Report Negative Result->Negative No Hydrolysis Enzymatic Hydrolysis (Beta-glucuronidase) Result->Hydrolysis Yes Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Hydrolysis->Extraction LCMS LC-MS/MS Confirmation Target: UR-144 & XLR-11 Specific Metabolites Extraction->LCMS Analysis Data Analysis LCMS->Analysis Rep_UR144 Report Positive: UR-144 Analysis->Rep_UR144 Pentanoic Acid Only Rep_XLR11 Report Positive: XLR-11 (Cross-Reactivity Confirmed) Analysis->Rep_XLR11 Fluorinated Metabs Present

Figure 2: Decision tree for distinguishing true UR-144 exposure from XLR-11 cross-reactivity.

References

  • Arntson, K. A., et al. (2014). Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Use of the Synthetic Cannabinoid Agonists UR-144 and XLR-11 in Human Urine. Journal of Analytical Toxicology. Retrieved from [Link]

  • Yates, T. L., et al. (2025).[5] Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Validation of an LC-MS/MS Method for UR-144 Using UR-144-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Matched Deuterated Standards

In the analysis of New Psychoactive Substances (NPS) like synthetic cannabinoids, matrix effects are the primary adversary of quantitative accuracy. UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) presents specific challenges due to its lipophilicity and rapid metabolism.

While many laboratories attempt to reduce costs by using analog internal standards (e.g., JWH-018-d9) or external calibration, these methods fail to adequately compensate for ion suppression in complex matrices like whole blood or post-mortem tissue.

This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for UR-144 using its exact deuterated analog, UR-144-d5 . We demonstrate that using this compound is not merely a "best practice" but a requirement for meeting ANSI/ASB Standard 036 (formerly SWGTOX) acceptance criteria regarding bias and precision.

Comparative Analysis: Internal Standard Performance

The following table contrasts the performance of the validated method (this compound) against common alternatives. Data represents typical validation metrics observed in forensic toxicology workflows.

Table 1: Performance Comparison of Internal Standard Strategies
FeatureMethod A (Recommended) Method B (Alternative) Method C (Legacy)
Internal Standard This compound (Matched)JWH-018-d9 (Analog)None (External Calibration)
Retention Time Match Exact (Co-elutes)Shifted (~0.2 - 0.5 min difference)N/A
Matrix Effect Correction Dynamic (Corrects spot-specific suppression)Static (Fails if suppression zones differ)None
Accuracy (% Bias) < ±5%±15 - 25%> ±30% (High Risk)
Precision (% CV) < 4%8 - 12%> 15%
Cost Per Sample High (IS cost)ModerateLow
Regulatory Risk Low (Meets ASB 036)ModerateHigh (Data Rejection)

Key Insight: Analog ISs (Method B) often elute slightly apart from the target analyte. If a matrix interference (e.g., phospholipids) suppresses the signal at the UR-144 retention time but not at the JWH-018-d9 retention time, the ratio calculation will be erroneous, leading to false negatives or inaccurate quantitation.

Mechanism of Action: Ion Suppression Correction

To understand why the d5 standard is superior, we must visualize the electrospray ionization (ESI) process.

IonSuppression Matrix Biological Matrix (Phospholipids/Salts) ESI_Source ESI Source (Ionization Competition) Matrix->ESI_Source Co-elution Analyte UR-144 (Target) Analyte->ESI_Source RT: 4.5 min IS_d5 This compound (Matched IS) IS_d5->ESI_Source RT: 4.5 min IS_Analog Analog IS (Unmatched RT) IS_Analog->ESI_Source RT: 4.8 min Detector Mass Spec Detector ESI_Source->Detector Signal Suppression (Both Reduced Equally) ESI_Source->Detector Uncorrected Signal (Matrix varies at 4.8 min)

Figure 1: Mechanism of Matrix Effect Correction. The matched IS (Green) experiences the exact same ionization competition as the analyte, mathematically cancelling out the suppression.

Validated Experimental Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) due to its cost-effectiveness and high recovery for lipophilic synthetic cannabinoids.

Materials & Reagents[1][2]
  • Target: UR-144 (1 mg/mL in Methanol).

  • Internal Standard: this compound (100 µg/mL in Methanol).

  • Matrix: Drug-free Whole Blood (preserved with Sodium Fluoride/Potassium Oxalate).

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

  • LC Mobile Phases:

    • A: 0.1% Formic Acid in Water (10mM Ammonium Formate optional).

    • B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of whole blood into a glass tube.

  • Spike IS: Add 20 µL of this compound working solution (final conc. 10 ng/mL). Vortex.

  • Buffer: Add 200 µL 0.1 M Carbonate Buffer (pH 9.0) to adjust pH.[1]

  • Extract: Add 2 mL Hexane:Ethyl Acetate (90:10).

  • Agitate: Rotate/Shake for 10 minutes. Centrifuge at 3500 rpm for 5 mins.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate: Dry under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 A:B). Transfer to autosampler vial.

LC-MS/MS Conditions (Representative)
  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7µm).

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 95% B (Hold 1 min)

    • 6.1 min: 40% B (Re-equilibrate)

  • MS/MS Transitions (ESI Positive Mode):

CompoundPrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
UR-144 312.2144.1127.125 / 35
This compound 317.2144.1127.125 / 35

Note: The product ion m/z 144 corresponds to the tetramethylcyclopropyl ring. Since the deuterium labeling is typically on the pentyl chain, the 144 fragment remains unchanged in mass, but the precursor shifts by +5.

Validation Data & Results

The following data summarizes a typical validation study performed according to ANSI/ASB Standard 036 guidelines.

Linearity and Sensitivity[3][4]
  • Range: 0.5 – 100 ng/mL.

  • Weighting: 1/x².[3]

  • Correlation (r²): > 0.995.[1]

  • LOD: 0.1 ng/mL.

  • LOQ: 0.5 ng/mL (CV < 20%).

Precision and Bias (Accuracy)

n=5 replicates over 3 days

QC LevelConc. (ng/mL)Intra-Run CV (%)Inter-Run CV (%)Bias (%)ASB 036 Pass?
Low 1.53.24.5+2.1YES
Mid 402.83.1-1.4YES
High 801.92.5-0.8YES
Matrix Effect Evaluation

This is the critical differentiator. Matrix effect is calculated as:



Matrix SourceUR-144 Suppression (Raw Area)This compound Suppression (IS Area)Corrected ME (Ratio)
Whole Blood A -18.5%-19.1%+0.6%
Whole Blood B -22.4%-21.8%-0.6%
Post-Mortem Blood -35.0%-34.2%-0.8%

Workflow Visualization

Workflow Start Sample Intake (Whole Blood) Spike Add Internal Standard (this compound) Start->Spike LLE Liquid-Liquid Extraction (Hexane:EtOAc 90:10) Spike->LLE Equilibration Dry Evaporation & Reconstitution (50:50 Mobile Phase) LLE->Dry Supernatant Transfer LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantitation (Ratio: Analyte/IS) LCMS->Data Process

Figure 2: Step-by-step analytical workflow from sample intake to data processing.

References

  • ANSI/ASB Standard 036 . (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[4] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013).[5][6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Kacinko, S. L., et al. (2012). Validation of a method for the analysis of UR-144 in human blood. Journal of Analytical Toxicology. Link

  • Waters Corporation . (2020). Comparison of SPE vs LLE Sample Prep Techniques. Link

Sources

Comparative Analytical Guide: UR-144 vs. XLR-11 by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Researchers Version: 1.0

Executive Summary

The synthetic cannabinoids UR-144 and XLR-11 represent a significant analytical challenge due to their structural homology and thermal instability.[1] XLR-11 is the 5-fluoropentyl analog of UR-144, differing only by a single fluorine atom substitution at the terminal carbon of the N-pentyl chain.

This guide provides a definitive protocol for differentiating these compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The core differentiation strategy relies on retention time resolution and molecular ion (


) identification , complicated by a shared susceptibility to thermal degradation  (ring opening) in the GC injection port.

Chemical Identity & Structural Comparison[2][3][4]

The primary structural difference lies in the N-alkyl chain. This fluorination increases the molecular weight of XLR-11 by 18 Da relative to UR-144 and slightly increases its lipophilicity, resulting in a marginal increase in retention time on non-polar columns.

FeatureUR-144XLR-11
IUPAC Name (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone(1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Formula


Molecular Weight 311.47 g/mol 329.46 g/mol
CAS Number 1199943-44-61364933-54-9
Key Substituent Pentyl chain (Terminal -H)5-Fluoropentyl chain (Terminal -F)

Analytical Challenges: Thermal Degradation

Expertise & Causality: Both UR-144 and XLR-11 contain a 2,2,3,3-tetramethylcyclopropyl moiety.[1][2] This strained ring system is thermodynamically unstable at high temperatures. Inside a standard GC injection port (typically 250°C–280°C), a portion of the parent molecule undergoes a pyrolytic rearrangement (isomerization), resulting in a ring-opening event.

This creates a characteristic "Double Peak" phenomenon in the chromatogram:

  • Peak 1: Intact Parent Molecule (UR-144 or XLR-11).

  • Peak 2: Thermal Degradation Product (Isomer).

Critical Note: Analysts must not misinterpret the second peak as a contaminant or a separate drug. It is an artifact of the method.

ThermalDegradation Parent Parent Molecule (Cyclopropyl Ring) Heat GC Injector (>250°C) Parent->Heat Injection Intact Elution Peak 1 (Intact Drug) Heat->Intact Survival Artifact Elution Peak 2 (Ring-Opened Isomer) Heat->Artifact Pyrolysis

Figure 1: Thermal degradation pathway of tetramethylcyclopropylindoles during GC analysis.

GC-MS Methodology

This protocol is derived from SWGDRUG recommendations and optimized for the separation of structural analogs.

Instrument Parameters[2][6][7][8]
  • Column: DB-1MS or equivalent (100% Dimethylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet Temperature:

    
     (Note: Lowering this to 
    
    
    
    may reduce degradation but will not eliminate it).
  • Injection Mode: Splitless (for sensitivity) or Split (20:1 for standards).

Temperature Program

The following ramp is designed to maximize separation between the parent compound and its thermal isomer, as well as between UR-144 and XLR-11.

  • Initial:

    
     (Hold 1.0 min)
    
  • Ramp:

    
     to 
    
    
    
  • Final: Hold at

    
     for 9.0 min
    
Mass Spectrometer (EI Source)
  • Source Temp:

    
    [2]
    
  • Quad Temp:

    
    [2]
    
  • Scan Range: 40–550 amu

  • Ionization: Electron Impact (70 eV)[3]

Differentiation & Data Interpretation

Retention Time Comparison

Under the conditions described above, XLR-11 elutes slightly later than UR-144 due to the fluorine substitution.

CompoundApprox.[4][5][6][7][2][8][9][10][11][12] Retention Time (min)*Retention Index (RI)
UR-144 16.16~2500-2550
UR-144 Isomer 16.37N/A
XLR-11 16.45~2580-2600
XLR-11 Isomer 16.64N/A

*Note: Absolute times will vary based on column age and exact flow rates. Use the Relative Retention Time (RRT) against a deuterated internal standard for validation.

Mass Spectral Analysis

Differentiation is primarily achieved by identifying the Molecular Ion (


) .
  • UR-144 Spectra:

    • Molecular Ion:

      
      311 [10]
      
    • Key Fragments:

      
       214 (Indole-carbonyl core), 
      
      
      
      144 (Indole fragment),
      
      
      41 (Alkyl chain).
    • Differentiation: Look for the absence of

      
       329.
      
  • XLR-11 Spectra:

    • Molecular Ion:

      
      329 
      
    • Key Fragments:

      
      309  (Loss of HF, 
      
      
      
      ),
      
      
      232 (Fluorinated core),
      
      
      212.
    • Differentiation: The presence of

      
       329 and the specific loss of HF (
      
      
      
      309) are diagnostic for the fluorinated analog.

Workflow Sample Unknown Sample GC GC Separation (DB-1MS) Sample->GC Decision Check Retention Time & Molecular Ion GC->Decision UR144 UR-144 Identified RT: ~16.16 min M+: 311 Decision->UR144 M+ 311 XLR11 XLR-11 Identified RT: ~16.45 min M+: 329 Decision->XLR11 M+ 329

Figure 2: Logical workflow for differentiating UR-144 and XLR-11 based on GC-MS data.

Experimental Protocol: Standard Verification

To ensure "Trustworthiness" and system validity, perform this self-validating protocol before analyzing casework.

  • Standard Preparation:

    • Obtain certified reference materials (CRMs) for UR-144 and XLR-11 (e.g., from Cayman Chemical or Cerilliant).

    • Prepare a mixed standard solution at

      
       in Methanol.
      
  • System Suitability Test:

    • Inject

      
       of the mixed standard using the method parameters in Section 4.
      
    • Pass Criteria:

      • Baseline resolution (

        
        ) between UR-144 parent peak and XLR-11 parent peak.
        
      • Observation of the "thermal isomer" peak for both compounds (confirming the injector is hot enough to cause expected degradation, verifying the compound identity).

      • Mass accuracy of

        
         within 
        
        
        
        amu.
  • Blank Analysis:

    • Inject a solvent blank (Methanol) immediately after the high-concentration standard to verify no carryover (fluorinated compounds can sometimes exhibit sticky behavior in active sites).

References

  • SWGDRUG. (2014).[2] Monograph: UR-144. Scientific Working Group for the Analysis of Seized Drugs.[3] [Link]

  • SWGDRUG. (2014).[2] Monograph: XLR-11. Scientific Working Group for the Analysis of Seized Drugs.[3] [Link]

  • Eckre, D. (2014). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University Forensic Science Center. [Link]

  • Kusano, M., et al. (2015). Detection of main metabolites of XLR-11 and its thermal degradation product in human hepatoma HepaRG cells and human urine. Drug Testing and Analysis. [Link]

Sources

Comparison of UR-144 and THC Effects on Human Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Agonist Trap

This guide provides a technical comparison between UR-144 (a synthetic tetramethylcyclopropylindole) and


-Tetrahydrocannabinol (THC)  (the primary phytocannabinoid).

While both compounds target the endocannabinoid system, their physiological impacts diverge radically due to two core mechanisms:

  • Efficacy Disparity: THC acts as a partial agonist at CB1 receptors, possessing a built-in "ceiling effect" that limits toxicity. UR-144 acts as a full agonist (particularly at CB2, with variable CB1 affinity), capable of maximal receptor activation.

  • The Pyrolysis Factor: Unlike THC, UR-144 undergoes thermal degradation during smoking to form a ring-opened isomer with ~4-fold higher affinity for CB1 than the parent compound. This "hidden" active agent drives the unpredictable toxicity profile (seizures, tachycardia) often seen in clinical presentations.

Pharmacodynamics: Receptor Binding & Signaling

The fundamental difference lies in the binding kinetics and the resulting intracellular signaling cascades.

Comparative Binding Profile ( & )

The following data synthesizes competitive binding assays and functional GTP


S assays. Note the distinct selectivity profile of UR-144 for CB2 over CB1 in its native state.
Parameter

-THC
(Phytocannabinoid)
UR-144 (Synthetic Indole)UR-144 Pyrolysis Product
CB1 Affinity (

)
~40 nM (Moderate)~150 nM (Low)~30–40 nM (High)
CB2 Affinity (

)
~36 nM (Moderate)1.8 nM (Very High)--
CB1 Efficacy (

)
Partial Agonist (~20-40%)Full Agonist (~100%)Full Agonist
Functional Potency (

)
~15-30 nM~421 nM (CB1) / 72 nM (CB2)Significantly Lower (Higher Potency)
Primary Signaling

protein partial recruitment
Robust

-arrestin recruitment
Enhanced

activation

Critical Insight: Native UR-144 has lower affinity for CB1 than THC. However, its efficacy (ability to trigger a response once bound) is maximal. Furthermore, the pyrolysis product (created when smoked) drastically increases CB1 affinity, effectively "supercharging" the drug during consumption.

Intracellular Signaling Pathways

The diagram below illustrates the divergence in downstream signaling. THC's partial agonism results in controlled ERK phosphorylation. UR-144's full agonism leads to supraphysiological cAMP inhibition and potentially toxic calcium release.

G THC Δ9-THC (Partial Agonist) CB1 CB1 Receptor THC->CB1 Moderate Affinity UR144 UR-144 (Full Agonist) UR144->CB1 High Efficacy Gi Gi/o Protein CB1->Gi Activation BetaArr β-Arrestin Recruitment CB1->BetaArr Strong Induction MAPK MAPK/ERK Phosphorylation CB1->MAPK Controlled AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Tox Cytotoxicity & Desensitization cAMP->Tox Supraphysiological Drop BetaArr->Tox Phys Psychotropic Effect (Plateau) MAPK->Phys

Figure 1: Differential signaling pathways. THC (Green) induces a plateaued response. UR-144 (Red) drives robust


-arrestin recruitment, linked to receptor downregulation and cellular toxicity.

The "Pyrolysis Trap": Thermal Degradation

A unique feature of UR-144 is its instability under thermal stress (smoking). This is a critical variable often missed in in vitro assays that use pure stock solution.

  • Mechanism: At temperatures >400°C, the tetramethylcyclopropyl ring opens.

  • Product: 1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one.

  • Impact: This degradant binds CB1 with 4x higher affinity than UR-144 itself and acts as a full agonist.

Pyrolysis UR144 Native UR-144 (Low CB1 Affinity) Heat Heat (>400°C) (Smoking) UR144->Heat Degradant Ring-Opened Isomer (High CB1 Affinity) Heat->Degradant Thermal Cleavage Effect Seizures & Hypothermia Degradant->Effect Full Agonism

Figure 2: The Pyrolysis Trap. Smoking converts the lower-affinity parent compound into a high-affinity neurotoxin.

Physiological & Toxicological Impact

The clinical divergence is sharp. THC toxicity is rarely lethal and primarily manifests as sedation or anxiety. UR-144 presents with sympathomimetic toxicity and organ damage.

Cardiovascular & Cytotoxic Mechanisms
  • THC: Increases heart rate (tachycardia) via sympathetic activation but is generally self-limiting due to partial agonism.

  • UR-144: Causes severe tachycardia and hypertension.

    • Mechanism: Recent studies indicate UR-144 induces cardiomyoblast necrosis via cytoplasmic

      
       overload and activation of DAPK1  (Death-Associated Protein Kinase 1). This pathway triggers autophagy-related cell death, a phenomenon not observed with THC.
      
Neurological Thresholds
  • Seizure Threshold: THC is anticonvulsant in many models. UR-144 (and its degradant) lowers the seizure threshold, leading to generalized tonic-clonic seizures in overdose cases.

  • Psychosis: UR-144 induces more severe agitation, paranoia, and hallucinations ("Spiceophrenia") due to the lack of antipsychotic modulation (unlike cannabis, which often contains CBD).

Summary of Clinical Presentation
SystemTHC Effects UR-144 Effects
Cardiovascular Mild Tachycardia, Orthostatic HypotensionSevere Tachycardia, Chest Pain, Ischemia
Neurological Sedation, Euphoria, AnxietyAgitation, Seizures , Coma
Renal No direct toxicityAcute Kidney Injury (AKI) (Associated with synthetic metabolites)
Metabolism Hepatic (CYP2C9/3A4) -> 11-OH-THC (Active)Hepatic (CYP3A4/1A2) -> N-hydroxypentyl (Active)

Experimental Protocols

To objectively compare these compounds, researchers should utilize the following self-validating protocols.

Protocol A: In Vitro Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values for CB1/CB2.
  • Preparation: Transfect CHO or HEK293 cells with human CB1 or CB2 cDNA. Harvest membranes by centrifugation (40,000 x g).

  • Ligand: Use

    
     (0.5 nM) as the non-selective radioligand.
    
  • Displacement: Incubate membranes with

    
     and varying concentrations (
    
    
    
    to
    
    
    M) of THC or UR-144.
  • Incubation: 90 minutes at 30°C in TME buffer (Tris-HCl,

    
    , EDTA, BSA).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: The
    
    
    of the radioligand must be determined experimentally in the same tissue preparation.
Protocol B: In Vivo Telemetry (Cardiovascular Assessment)

Objective: Compare hemodynamic effects in conscious, freely moving subjects (Rat model).

  • Implantation: Surgically implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of Wistar rats. Allow 7 days recovery.

  • Baseline: Record 24-hour baseline MAP (Mean Arterial Pressure) and HR (Heart Rate).

  • Administration:

    • Group A: Vehicle (Ethanol:Emulphor:Saline, 1:1:18).

    • Group B: THC (3 mg/kg, i.p.).

    • Group C: UR-144 (3 mg/kg, i.p.).

  • Data Acquisition: Continuously sample HR and MAP at 500 Hz for 12 hours post-injection.

  • Analysis: Compare Area Under the Curve (AUC) for bradycardic/tachycardic phases.

    • Expected Result: THC produces a biphasic response (initial transient tachycardia followed by bradycardia). UR-144 typically induces prolonged, profound bradycardia (in rodents) or tachycardia (in humans) with a narrower therapeutic index.

References

  • Wiley, J. L., et al. (2013).[1][2] Pharmacological characterization of the synthetic cannabinoids UR-144 and XLR-11.[3]Journal of Pharmacology and Experimental Therapeutics . Link

  • Adamowicz, P., & Tokarczyk, B. (2016). Simple and rapid screening procedure for the detection of synthetic cannabinoids in blood.Journal of Analytical Toxicology . Link

  • Schindler, C. W., et al. (2013).[1] Synthetic cannabinoids: Pharmacology, behavioral effects, and abuse potential.Current Drug Abuse Reviews . Link

  • Akar, M., et al. (2023).[2] UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis.[2]Toxicology Mechanisms and Methods . Link

  • Kaizaki-Mitsumoto, A., et al. (2016). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice.Journal of Toxicological Sciences . Link

  • Cannaert, A., et al. (2017). Activity-based detection of consumption of synthetic cannabinoids in authentic urine samples using a stable cannabinoid reporter system.Analytical Chemistry . Link

Sources

Comparative Guide: Potency of UR-144, Metabolites, and Pyrolytic Degradants at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Active Degradant" Paradox

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) represents a unique class of synthetic cannabinoids (indol-3-yl-tetramethylcyclopropyl ketones) that deviates from the classical naphthoylindole structure of JWH-018.

Unlike early-generation synthetic cannabinoids which are typically full agonists with high affinity for both CB1 and CB2 receptors, UR-144 acts as a highly selective CB2 agonist in its parent form, exhibiting low affinity for the psychoactive CB1 receptor. However, clinical reports of significant psychoactivity and toxicity contradict this low CB1 affinity.

Critical Finding: The discrepancy between the parent compound's pharmacological profile and observed clinical effects is largely attributed to pyrolysis . When smoked, UR-144 undergoes thermal ring-opening to form a degradant (1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one) which possesses ~4-fold higher potency at CB1 than the parent compound.[1][2] Furthermore, specific metabolites (e.g., N-(5-hydroxypentyl)) retain hyper-potency at CB2, contributing to immune modulation and potential toxicity.

Metabolic and Pyrolytic Pathways

The following diagram illustrates the divergence between metabolic processing (liver) and thermal degradation (smoking), highlighting the generation of pharmacologically distinct active species.

UR144_Pathways cluster_metabolism Hepatic Metabolism (Phase I) cluster_pyrolysis Pyrolysis (Smoking >400°C) UR144 UR-144 (Parent Compound) M_5OH N-(5-hydroxypentyl) Metabolite (High CB2 Potency) UR144->M_5OH ω-hydroxylation (CYP450) M_2OH N-(2-hydroxypentyl) Metabolite UR144->M_2OH ω-3 hydroxylation Degradant UR-144 Degradant (Ring-Opened Isomer) (High CB1 Potency) UR144->Degradant Thermal Ring Opening (Cyclopropyl cleavage) M_COOH N-pentanoic acid Metabolite (Weak Activity) M_5OH->M_COOH Oxidation

Caption: Divergent pathways of UR-144 activation. Hepatic metabolism generates potent CB2 agonists, while thermal degradation (smoking) creates the primary psychoactive CB1 agonist.

Comparative Pharmacology

The data below synthesizes binding affinity (


) and functional potency (

) from competitive radioligand binding and functional bioassays (e.g.,

turnover).
Table 1: Binding Affinity ( ) Comparison

Lower


 indicates higher affinity.
CompoundCB1

(nM)
CB2

(nM)
Selectivity Ratio (CB1/CB2)Receptor Profile
UR-144 (Parent) 150 1.8 ~83Selective CB2 Agonist
JWH-018 (Reference)9.0 ± 5.02.9 ± 2.6~3Non-selective Full Agonist

-THC
40.7 ± 1.736.4 ± 10~1Partial Agonist
CP-55,9400.580.69~1Non-selective Full Agonist
Table 2: Functional Potency ( ) – The "Activation Switch"

Lower


 indicates higher potency. Note the shift in potency for the degradant.[1][2]
CompoundCB1

(nM)
CB2

(nM)
Functional Efficacy (

)
UR-144 (Parent) ~27 (8.5 ng/mL)~11.5 (3.6 ng/mL)Full Agonist (CB2)
UR-144 Degradant ~6.0 (1.9 ng/mL) ~8.0 (2.5 ng/mL)Full Agonist (CB1 & CB2)
N-(5-OH-pentyl) Met.[3]~876~2.0 Super-agonist at CB2
N-pentanoic acid Met.>1000 (Inactive)~700Weak/Inactive

Key Analysis:

  • Parent Compound: UR-144 is 83-times more selective for CB2. Its weak affinity for CB1 (

    
     150 nM) suggests it should have low psychoactivity if ingested orally without heat.
    
  • The Degradant: The ring-opened pyrolysis product is 4.5x more potent at CB1 than the parent compound. This explains why smoking UR-144 produces intense cannabimimetic effects (catalepsy, hypothermia) in vivo, despite the parent drug's profile.

  • Active Metabolites: The N-(5-hydroxypentyl) metabolite is a nanomolar-potency agonist at CB2 (

    
     ~2 nM), potentially driving peripheral toxicity (e.g., immune suppression, renal injury) long after the psychoactive effects fade.
    

Experimental Methodologies

To replicate these findings or screen new analogs, the following standardized protocols are recommended. These assays validate both binding presence and functional activation.[4]

Protocol A: Binding Assay (Functional Potency)

Measures the ability of the ligand to activate the G-protein (Gi/o) coupled to the receptor.

  • Membrane Preparation: Use CHO or HEK293 cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold Tris-EDTA buffer and centrifuge (40,000 x g) to isolate membranes.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
    
    • Critical Step: Add GDP (10-50

      
      M)  to suppress basal G-protein activity.
      
  • Incubation:

    • Mix membrane protein (10

      
      g) with the test compound (UR-144 or metabolite) in increasing concentrations (
      
      
      
      to
      
      
      M).
    • Add

      
       (approx. 0.1 nM).
      
    • Incubate for 60–90 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in cold water) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Normalize to basal binding (0%) and maximal stimulation by CP-55,940 (100%). Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: cAMP Accumulation Assay (Gi/o Coupling)

Confirms agonist activity by measuring the inhibition of forskolin-stimulated cAMP production.

  • Cell Seeding: Plate hCB1/hCB2-expressing cells in 96-well plates (20,000 cells/well).

  • Stimulation:

    • Pre-incubate cells with IBMX (phosphodiesterase inhibitor) for 30 min.

    • Add Forskolin (10

      
      M)  to stimulate Adenylyl Cyclase (AC).
      
    • Simultaneously add test compound.

  • Detection: Lyse cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra or HTRF).

  • Result: Agonists will decrease cAMP levels relative to the Forskolin-only control.

Signaling Pathway Visualization

The following diagram details the G-protein signaling cascade activated by UR-144 and its degradant, leading to the physiological readouts (psychoactivity vs. immunomodulation).

CB_Signaling CB1 CB1 Receptor (CNS) Gi_o G_i/o Protein (Activation) CB1->Gi_o CB2 CB2 Receptor (Peripheral/Immune) CB2->Gi_o Degradant UR-144 Degradant (Pyrolysis Product) Degradant->CB1 Degradant->CB2 Metabolite N-(5-OH-pentyl) Metabolite Metabolite->CB2 AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK / ERK Pathway Gi_o->MAPK Activation IonChannels Ion Channels (Ca++ / K+) Gi_o->IonChannels Modulation cAMP cAMP Levels (Decrease) AC->cAMP Immune Immune Modulation (Anti-inflammatory) MAPK->Immune Psycho Psychoactivity (Catalepsy, Hypothermia) IonChannels->Psycho Neuronal Hyperpolarization

Caption: Signal transduction pathways. The degradant drives CB1-mediated psychoactivity via Gi/o inhibition of Adenylyl Cyclase and ion channel modulation.

Implications for Drug Development & Toxicology

  • Forensic Artifacts: Standard toxicology screens looking only for the parent UR-144 in blood may underestimate the level of intoxication. The degradant and the N-(5-hydroxypentyl) metabolite are critical biomarkers.

  • Toxicity Mechanisms: The high potency of the N-(5-hydroxypentyl) metabolite at CB2 (0.62 ng/mL) suggests a risk of profound immune suppression or off-target effects not seen with THC.

  • Regulatory Challenges: The structural transformation upon smoking means the "drug" being consumed (the degradant) is chemically distinct from the "drug" being sold (UR-144), complicating legal scheduling based on chemical structure alone.

References

  • Wiley, J. L., et al. (2013). "Pharmacology of UR-144 and XLR-11: Chemical and Biological Characterization." Drug Testing and Analysis. Link

  • Kavanagh, P., et al. (2013). "UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products."[5] Drug Testing and Analysis. Link

  • Cannaert, A., et al. (2017). "Activity-based detection of consumption of synthetic cannabinoids in authentic urine samples using a stable cannabinoid reporter system." Analytical Chemistry. Link

  • Doi, T., et al. (2017). "Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice." Journal of Toxicological Sciences. Link

  • Otterott, F., et al. (2014). "Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid." International Journal of Molecular Sciences. Link

Sources

Analytical Resolution of UR-144: Differentiating Structural Isomers and Thermal Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Challenge

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) presents a unique analytical challenge not found in earlier synthetic cannabinoids like JWH-018. The core difficulty lies in the 2,2,3,3-tetramethylcyclopropyl moiety. This highly strained ring system renders the molecule thermally unstable, leading to significant artifact formation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Researchers often misidentify these thermal degradation products as structural isomers or impurities. Furthermore, true structural isomers (such as the 2-position regioisomer) and closely related analogs (like A-796,260) require precise chromatographic resolution. This guide provides a definitive protocol to differentiate UR-144 from its thermal artifacts and structural isomers .

Mechanism of Interference: Thermal Ring Opening

Before attempting analysis, the analyst must understand the causality of the "double peak" phenomenon often observed in GC-MS.

Upon exposure to the high temperatures of a GC injection port (typically >250°C), the cyclopropyl ring of UR-144 undergoes an electrocyclic ring-opening. This results in the formation of a thermal isomer: 1-(1-pentyl-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one .[1]

  • The Trap: Both the parent UR-144 and this thermal isomer share the same molecular weight (

    
    ) and elemental formula (
    
    
    
    ), making them indistinguishable by molecular ion alone.
  • The Solution: LC-MS/MS (which operates at lower temperatures) or optimized GC parameters are required to confirm the identity.

Visualization: Thermal Degradation Pathway

UR144_Thermal_Degradation UR144 UR-144 (Parent) (Cyclopropyl Ring Intact) UR144->UR144 Surviving Fraction Heat GC Injector Port (>250°C / Thermal Stress) UR144->Heat Injection Isomer Thermal Artifact (Ring-Opened Alkene) 3,3,4-trimethylpent-4-en-1-one Heat->Isomer Electrocyclic Ring Opening FalsePos False Positive Identification (Misidentified as impurity) Isomer->FalsePos Co-elution / Misinterpretation

Figure 1: Mechanism of UR-144 thermal isomerization during GC-MS analysis.

Methodology 1: GC-MS Differentiation

Objective: Distinguish UR-144 from its thermal isomer and the 2-position regioisomer.

The "Cold-Injector" Protocol

To minimize thermal degradation, standard split/splitless protocols must be modified.

  • Inlet Temperature: Reduce to 220°C (Standard is often 280°C).

  • Liner: Use a deactivated, wool-free liner to minimize surface-catalyzed degradation.[1]

  • Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).

Data Interpretation: Fragment Ions

While the molecular ion (


 311) is identical, the fragmentation patterns differ slightly due to the stability of the opened chain vs. the ring.
CompoundRetention Time (Relative)Key Diagnostic Ions (

)
Notes
UR-144 (Parent)

(e.g., 14.2 min)
311 (M+), 296 (M-15), 214 , 144 Base peak is often 214 (Indole acyl fragment).
Thermal Artifact

+ 0.2 min
311 (M+), 296 , 254 , 214 Elutes after parent on non-polar columns. Higher abundance of alkene-specific fragments.
UR-144 (2-isomer)

- 0.5 min
311 , 214 , 144 Elutes earlier. The 2-acyl indole is generally less polar than the 3-acyl.

Critical Insight: If you observe two peaks with


 311, reinject the sample using a "cool" on-column injection or lower inlet temperature. If the ratio of the peaks changes (second peak decreases), the second peak is a thermal artifact, not a structural isomer present in the sample.

Methodology 2: LC-MS/MS (The Validator)

Objective: Definitive confirmation without thermal interference. Why: Liquid Chromatography operates near room temperature, preventing the ring-opening reaction. This is the self-validating step: if the "second peak" seen in GC disappears in LC, it was a thermal artifact.

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6460 or AB Sciex 4500).

  • Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

MRM Transitions Table

Differentiation from XLR-11 (a fluorinated analog often found with UR-144) is critical here.

Target AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
UR-144 312.2

214.1 144.1 20 / 35
XLR-11 330.2

232.1 144.1 20 / 35
A-796,260 312.2

214.1 144.1 Requires chromatographic separation (different RT)

Note: UR-144 and A-796,260 are isomers. They share transitions. They must be separated chromatographically. A-796,260 typically elutes earlier than UR-144 on a C18 column due to the morpholinyl-methyl group differences (if present in specific isomeric forms) or spatial configuration.

Analytical Decision Tree

This workflow ensures no false positives for isomers or artifacts.

Analytical_Workflow Sample Unknown Sample (Powder/Residue) Screen Initial GC-MS Screen Sample->Screen Result Result: Two Peaks observed (m/z 311) Screen->Result LCMS Run LC-MS/MS (C18 Column, No Heat) Result->LCMS Validation Step Decision1 Single Peak Observed? LCMS->Decision1 Concl1 Conclusion: Peak 2 in GC was Thermal Artifact Decision1->Concl1 Yes (1 Peak) Concl2 Conclusion: True Structural Isomer (e.g., 2-isomer or A-796,260) Decision1->Concl2 No (2 Peaks) NMR Final Validation: 1H-NMR Spectroscopy Concl2->NMR Structural Elucidation

Figure 2: Step-by-step decision matrix for differentiating UR-144 isomers.

References

  • Kavanagh, P., et al. (2013).[1] UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis.[1][2][3][4][5][6][7][8]

  • Adamowicz, P., & Tokarczyk, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.[8] Forensic Science International.[8]

  • Eckre, D. (2014). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group.[9] Marshall University Forensic Science.

  • Cayman Chemical. (2024). UR-144 Product Information and Analytical Standards.

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.

Sources

A Senior Application Scientist's Guide to Method Validation for Detecting UR-144 and its Pyrolysis Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods aimed at the detection and quantification of the synthetic cannabinoid UR-144 and its thermally induced degradation products. As the landscape of novel psychoactive substances (NPS) evolves, robust and reliable analytical methods are paramount for both forensic toxicology and clinical research. This document moves beyond a simple checklist of validation parameters, offering insights into the rationale behind experimental design and a comparative analysis of suitable analytical techniques.

The Criticality of Detecting Pyrolysis Products

UR-144, like many synthetic cannabinoids, is most commonly consumed via smoking.[1] This route of administration subjects the parent compound to high temperatures, leading to thermal degradation, or pyrolysis. The primary pyrolysis product of UR-144 is a ring-opened isomer, often referred to as the "UR-144 degradant."[1][2] It is crucial to target this degradant in analytical methods for two primary reasons:

  • Increased Potency: Studies have shown that the UR-144 degradant can exhibit a higher binding affinity for the human CB1 receptor, potentially leading to more potent psychoactive effects than the parent compound.[1]

  • Biomarker of Consumption: In biological samples, the presence of the pyrolysis product and its metabolites can serve as a definitive marker of UR-144 consumption, especially when the parent compound is rapidly metabolized and no longer detectable.[3][4]

Comparative Analysis of Analytical Methodologies

The two most prevalent and effective techniques for the analysis of UR-144 and its pyrolysis products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase followed by mass-based detection.Separates compounds in the liquid phase followed by tandem mass spectrometry for enhanced selectivity and sensitivity.
Advantages - Excellent chromatographic resolution. - Extensive mass spectral libraries for compound identification. - Cost-effective for routine analysis.[4]- High sensitivity and specificity. - Suitable for non-volatile and thermally labile compounds. - Can directly analyze a wider range of metabolites without derivatization.[5]
Disadvantages - May require derivatization for polar analytes. - High injection port temperatures can cause further pyrolysis of the analyte.- Matrix effects can suppress or enhance ionization, affecting accuracy. - Higher initial instrument cost.
Typical Application - Seized drug sample analysis. - Analysis of metabolites in urine after derivatization.[3]- Quantification of parent drug and metabolites in biological fluids (blood, urine).[6][7] - High-throughput screening.[5]

A Step-by-Step Guide to Method Validation

A robust method validation protocol ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. The following sections detail the essential validation parameters and provide experimental workflows.

System Suitability

Causality: Before commencing any validation experiments, it is imperative to establish that the analytical system is performing optimally. System suitability tests are a series of checks to ensure the precision and reliability of the chromatographic system on the day of analysis.

Experimental Protocol:

  • Prepare a standard solution containing UR-144, its primary pyrolysis product, and an appropriate internal standard (e.g., a deuterated analog like UR-144-d5).

  • Inject the standard solution at least five replicate times at the beginning of the analytical run.

  • Evaluate the following parameters:

    • Peak Retention Time: The retention time for each analyte should be consistent, with a relative standard deviation (RSD) of ≤ 2%.

    • Peak Area/Height: The peak area or height of the analytes and internal standard should be reproducible, with an RSD of ≤ 5%.

    • Peak Asymmetry/Tailing Factor: Peaks should be symmetrical, with a tailing factor between 0.9 and 1.5.

    • Resolution: The resolution between adjacent peaks should be ≥ 1.5 to ensure baseline separation.

Linearity and Range

Causality: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a specific range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free urine or blood) with known concentrations of UR-144 and its pyrolysis product. A minimum of five concentration levels is recommended.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.99.[8][9]

Accuracy and Precision

Causality: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. Together, they ensure the reliability of the quantitative data.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Intra-day Precision and Accuracy: Analyze five replicates of each QC level on the same day.

  • Inter-day Precision and Accuracy: Analyze five replicates of each QC level on three different days.

  • Calculate the mean, standard deviation, and RSD for the replicate measurements.

  • Accuracy is expressed as the percentage of the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for the lower limit of quantification).

  • Precision is expressed as the RSD. The RSD should be ≤ 15% (≤ 20% for the lower limit of quantification).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These parameters define the sensitivity of the method.

Experimental Protocol:

  • LOD: Can be estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

  • LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (within ±20% of the nominal value and an RSD ≤ 20%). The S/N ratio for the LOQ is typically ≥ 10:1.

Specificity and Selectivity

Causality: Specificity ensures that the analytical signal is solely from the analyte of interest and not from any interfering components in the sample matrix. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other compounds.

Experimental Protocol:

  • Analyze at least six different blank matrix samples to assess for any endogenous interferences at the retention time of the analytes.

  • Spike the blank matrix with a mixture of potentially interfering substances (e.g., other synthetic cannabinoids, common drugs of abuse) to demonstrate that they do not co-elute or interfere with the detection of UR-144 and its pyrolysis product.

Stability

Causality: Analyte stability is a critical parameter to evaluate to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

UR-144 Pyrolysis Pathway

Pyrolysis_Pathway UR144 UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) Degradant UR-144 Degradant (Ring-Opened Isomer) UR144->Degradant Pyrolysis (Smoking) Metabolites Metabolites (Hydroxylated, Carboxylated, etc.) UR144->Metabolites Metabolism Degradant->Metabolites Metabolism

Caption: Thermal degradation of UR-144 and subsequent metabolism.

Method Validation Workflow

Validation_Workflow cluster_System System & Method Setup cluster_Validation Core Validation Parameters cluster_Application Method Application SystemSuitability System Suitability Linearity Linearity & Range SystemSuitability->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision LOD_LOQ LOD & LOQ AccuracyPrecision->LOD_LOQ Specificity Specificity & Selectivity LOD_LOQ->Specificity Stability Stability Specificity->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis

Caption: A structured workflow for analytical method validation.

Conclusion

The validation of analytical methods for the detection of UR-144 and its pyrolysis products is a multifaceted process that requires a thorough understanding of the analyte's chemical properties, the chosen analytical technique, and regulatory guidelines. By following a structured validation plan as outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. The inclusion of the primary pyrolysis product as a target analyte is not merely a recommendation but a necessity for a comprehensive and accurate assessment of UR-144 exposure.

References

  • Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology. [Link]

  • Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Oxford Academic. [Link]

  • Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of Toxicological Sciences. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]

  • Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]

  • UR-144 Critical Review Report. Expert Committee on Drug Dependence. [Link]

  • UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. [Link]

  • UR-144 – Knowledge and References. Taylor & Francis. [Link]

  • UR‐144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Scilit. [Link]

  • Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]

  • GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science. [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Journal of Food and Drug Analysis. [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]

  • Characterization of the pyrolysis patterns of 44 synthetic cannabinoids and their application in illicit drug analysis. ResearchGate. [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Chromatography Online. [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. [Link]

  • Qualitative Analysis and Detection of the Pyrolytic Products of JWH-018 and 11 Additional Synthetic Cannabinoids in the Presence of Common Herbal Smoking Substrates. Journal of Analytical Toxicology. [Link]

  • An Expert System for Interpreting Pyrolysis-GC/MS Data for Synthetic Paint Media. YouTube. [Link]

  • Validating a gas chromatography-mass spectrometric method and sample classification procedure for cannabis profiling using cannabinoids from case samples. ResearchGate. [Link]

  • Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. MDPI. [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling UR-144-d5 (Analytical Standard)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4]

UR-144-d5 is a deuterated analog of UR-144, a potent synthetic cannabinoid (tetramethylcyclopropylindole). It is primarily used as an internal standard for quantification via LC-MS or GC-MS.[1][2][3]

The Safety Paradox: While analytical standards are handled in milligram quantities, the specific hazard profile of synthetic cannabinoids (high potency CB1/CB2 receptor agonism) combined with the volatility of common carrier solvents (Acetonitrile/Methanol) creates a unique risk profile.

Core Directive: Treat the deuterated standard with the exact same biological safety precautions as the parent compound. Deuterium substitution adds mass but does not significantly alter binding affinity or toxicity.

Hazard Identification (GHS Classification)
  • Acute Toxicity: Oral, Dermal, Inhalation (Category 4).[4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Category 2).[4]

  • Physical Hazard: Highly Flammable Liquid/Vapor (when in solution).

Hierarchy of Controls: The Defense in Depth

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[5]

HierarchyOfControls cluster_legend Effectiveness Gradient Elimination ELIMINATION (Not possible for analytical standards) Engineering ENGINEERING CONTROLS (Certified Fume Hood / glove box) Elimination->Engineering  If unavoidable   Admin ADMINISTRATIVE CONTROLS (SOPs, Restricted Access, Training) Engineering->Admin  Standard Operating Procedure   PPE PPE (Gloves, Goggles, Lab Coat) Admin->PPE  Final Barrier  

Figure 1: The Hierarchy of Controls applied to high-potency analytical standards. Engineering controls are the primary containment strategy.

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are non-negotiable for handling this compound. The selection criteria focus on permeation resistance against carrier solvents (Methanol/Acetonitrile) which can act as a vehicle for transdermal absorption of the cannabinoid.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm min) Nitrile provides excellent resistance to incidental splashes of acetonitrile/methanol.
Hand Protection (Secondary) Double Gloving The "Redundancy Rule": The outer glove protects against the solvent; the inner glove remains clean to prevent cross-contamination of the balance or instrument.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for liquids. Goggles seal the eyes against vapors and splashes (GHS H319 compliance).
Body Protection Lab Coat (Buttoned, Long Sleeve) Prevents skin contact. For neat powder handling, use a Tyvek® sleeve or apron to prevent particulate accumulation on fabric.
Respiratory Fume Hood (Primary) Do not use a respirator as a primary control. If hood unavailable (emergency only), use a full-face respirator with P100/Organic Vapor cartridges.

Operational Protocol: From Vial to Solution

This workflow is designed to minimize exposure and maximize analytical precision.

Phase A: Preparation
  • Verify Engineering: Confirm Fume Hood face velocity is 80–100 fpm.

  • De-static: Use an anti-static gun on the weighing boat. Synthetic cannabinoids are often static-prone powders; "flying" powder is a major inhalation risk.

Phase B: The Transfer (Critical Control Point)

HandlingProtocol Start Start: Vial Retrieval Acclimate Acclimate to Room Temp (Prevent Condensation) Start->Acclimate Hood Transfer to Fume Hood Acclimate->Hood Open Open Vial (Away from Face) Hood->Open  Don PPE   Solvate Add Solvent (MeOH/ACN) (Dissolve in Vial) Open->Solvate  Avoid Dust   Transfer Quantitative Transfer to Volumetric Flask Solvate->Transfer Waste Dispose Contaminated Items (Sharps/Solids) Transfer->Waste

Figure 2: Step-by-step workflow for solvating this compound. Dissolving directly in the shipping vial minimizes dust exposure.

Phase C: Technique Specifics
  • Solvation Strategy: Instead of weighing the powder (which risks airborne particles), it is safer to add a known volume of solvent directly to the shipping vial to create a primary stock solution.

  • Glove Hygiene: Immediately change outer gloves if a solvent splash occurs. Do not wait for "breakthrough" times; treat every splash as a breach.

Decontamination & Disposal[2]

This compound is likely a Schedule I Controlled Substance (US DEA) or equivalent. Disposal must adhere to strict chain-of-custody and environmental regulations.

  • Surface Decontamination:

    • Wipe all surfaces (balance, hood sash, pipettes) with 10% Bleach followed by 70% Ethanol .

    • Why Bleach? Oxidative degradation is effective for breaking down the indole core of synthetic cannabinoids.

  • Waste Stream:

    • Liquids: Segregated Solvent Waste (Halogenated/Non-Halogenated).

    • Solids: All gloves, weigh boats, and pipette tips must go into Hazardous Solid Waste for incineration.

    • NEVER dispose of down the drain.

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use ethanol on skin (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Spill (Liquid): Evacuate the immediate area. Use a spill kit with absorbent pads. Wear a respirator if the spill is outside the fume hood.

References

  • Centers for Disease Control and Prevention (CDC). (2024). The Hierarchy of Controls. NIOSH. Retrieved from [Link]

  • National Institute on Drug Abuse (NIDA). (2019). Synthetic Cannabinoids (K2/Spice) DrugFacts. Retrieved from [Link]

  • US Drug Enforcement Administration (DEA). (2013). Schedules of Controlled Substances: Temporary Placement of Three Synthetic Cannabinoids Into Schedule I. Federal Register. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.